Product packaging for 5-(Thiophen-2-yl)nicotinaldehyde(Cat. No.:CAS No. 342601-29-0)

5-(Thiophen-2-yl)nicotinaldehyde

货号: B1365225
CAS 编号: 342601-29-0
分子量: 189.24 g/mol
InChI 键: FBPWUPSFSBCFKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5-(Thiophen-2-yl)nicotinaldehyde ( 342601-29-0) is a high-purity chemical building block of significant interest in modern organic and medicinal chemistry research. Its molecular structure, featuring a thiophene moiety linked to a nicotinaldehyde group, serves as a privileged scaffold for constructing diverse complex molecules . The compound's core components are both highly valued in drug discovery; the thiophene ring is a known pharmacophore capable of binding to multiple biological targets , while the pyridine ring and its aldehyde functional group provide a versatile site for further synthetic modification, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies . Recent investigative studies have highlighted the specific research value of this compound and its derivatives. A notable 2024 study identified a thiophenylpyridine scaffold, for which this compound serves as a key precursor, as a potent lead with dual-stage antiplasmodial activity. The lead compound exhibited an EC50 of 80 nM against P. falciparum and demonstrated outstanding selectivity in a kinase panel screen, making it a promising starting point for novel antimalarial agent development . The aldehyde group is particularly valuable for synthesizing a wide range of heterocycles, and recent literature describes its utility in a divergent approach to synthesizing 2-aryl-5-(thiophen-2-yl)-1,3,4-oxadiazoles and -1,3,4-thiadiazoles, which are explored for their photophysical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should be performed by qualified professionals in a controlled laboratory setting. The recommended storage condition is sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NOS B1365225 5-(Thiophen-2-yl)nicotinaldehyde CAS No. 342601-29-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-thiophen-2-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPWUPSFSBCFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473085
Record name 5-(Thiophen-2-yl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342601-29-0
Record name 5-(Thiophen-2-yl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Thiophen-2-yl)nicotinaldehyde is a pivotal heterocyclic compound that serves as a foundational scaffold in the realms of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, which combines a pyridine ring with a thiophene moiety, offers a versatile platform for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic methodologies related to this compound. Furthermore, it delves into the experimental protocols for its key transformations and explores its significance as a precursor to biologically active molecules.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₇NOS[1]
Molecular Weight 189.24 g/mol [1]
CAS Number 342601-29-0[1]
Appearance Typically a solid
Purity Commonly available at ≥95%[1]

Spectroscopic Data (Predicted)

SpectroscopyPredicted Key Features
¹H NMR A distinct singlet for the aldehyde proton (HC=O) is expected at a downfield chemical shift. Aromatic protons on both the pyridine and thiophene rings will appear in the aromatic region.
¹³C NMR The aldehyde carbon (C=O) is anticipated to have a chemical shift in the highly deshielded region of 189–193 ppm.[1] Carbons of the pyridine and thiophene rings will have characteristic shifts, with the carbon at position 2 of the pyridine ring (Py-C2) predicted to be in the range of 148–152 ppm.[1]
Infrared (IR) A strong stretching vibration for the aldehyde C=O group is predicted in the range of 1710–1730 cm⁻¹.[1] Aromatic C=C stretching vibrations for the pyridine ring are expected between 1600 and 1650 cm⁻¹.[1]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the interplay of its aldehyde functional group and the two aromatic heterocyclic rings.[1]

Reactivity of the Aldehyde Group

The aldehyde moiety is a key site for chemical transformations, allowing for the synthesis of a wide array of derivatives.[1]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(thiophen-2-yl)nicotinic acid. This transformation is a crucial step in the synthesis of amide and ester derivatives.[1]

  • Reduction: Selective reduction of the aldehyde yields the primary alcohol, [5-(thiophen-2-yl)pyridin-3-yl]methanol. This provides a different set of functional group handles for further synthetic modifications.

G Figure 1: Key Reactions of the Aldehyde Group reactant This compound C₁₀H₇NOS product_ox 5-(Thiophen-2-yl)nicotinic Acid C₁₀H₇NO₂S reactant->product_ox Oxidation [O] product_red [5-(Thiophen-2-yl)pyridin-3-yl]methanol C₁₀H₉NOS reactant->product_red Reduction [H]

Figure 1: Key Reactions of the Aldehyde Group
Reactivity of the Heterocyclic Rings

The electron-rich thiophene ring is more susceptible to electrophilic substitution reactions compared to the pyridine ring.[1] This allows for selective modifications, such as halogenation, on the thiophene moiety.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key transformations of this compound.

Synthesis via Suzuki-Miyaura Coupling

The industrial production of this compound often relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a common method.[1] This involves the reaction of a pyridine derivative with a thiophene-based organoboron compound.[1]

G Figure 2: General Workflow for Suzuki-Miyaura Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System A 5-Halonicotinaldehyde F Reaction Mixture A->F B 2-Thiopheneboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Heating under Inert Atmosphere F->G H Work-up and Purification (Extraction, Chromatography) G->H I This compound H->I

Figure 2: General Workflow for Suzuki-Miyaura Synthesis

Protocol:

  • Reaction Setup: To a reaction vessel, add 5-bromonicotinaldehyde (1 equivalent), 2-thiopheneboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a combination of toluene, ethanol, and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Oxidation to 5-(Thiophen-2-yl)nicotinic Acid

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like acetic acid.

  • Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide, dropwise to the solution while maintaining an appropriate temperature.

  • Reaction and Monitoring: Stir the mixture until the reaction is complete, as indicated by TLC.

  • Isolation: Isolate the product, 5-(thiophen-2-yl)nicotinic acid, by filtration or extraction, followed by recrystallization to achieve high purity.

Reduction to [5-(Thiophen-2-yl)pyridin-3-yl]methanol

The reduction of an aldehyde with sodium borohydride is a straightforward and high-yielding reaction.[2]

Protocol:

  • Reagent Preparation: Dissolve sodium borohydride (NaBH₄) (1.5 equivalents) in a protic solvent like 95% ethanol.[2]

  • Substrate Addition: In a separate flask, dissolve this compound (1 equivalent) in ethanol. Add this solution dropwise to the sodium borohydride solution, controlling the temperature with an ice bath as the reaction can be exothermic.[2]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[2]

  • Quenching: Carefully quench the excess sodium borohydride by the slow addition of aqueous acid (e.g., 3M HCl) in a fume hood, as hydrogen gas will be evolved.[2]

  • Work-up and Isolation: Remove the ethanol under reduced pressure. Extract the resulting aqueous residue with an organic solvent like diethyl ether or ethyl acetate. Dry the combined organic layers and evaporate the solvent to yield the crude product, [5-(thiophen-2-yl)pyridin-3-yl]methanol, which can be further purified if necessary.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material for creating derivatives with significant biological potential.[1] The combination of the thiophene and pyridine rings is a recognized strategy in the discovery of novel compounds with potent biological effects.[1]

  • Antimicrobial and Anticancer Activity: Pre-clinical studies have highlighted the potential of derivatives of this compound in antimicrobial and anticancer applications.[1]

  • Fungicidal Properties: A series of N-(thiophen-2-yl) nicotinamide derivatives, which can be synthesized from the parent aldehyde, have demonstrated excellent fungicidal activity.[3] In some cases, their efficacy was superior to existing commercial fungicides.[3]

  • Bioisosterism: The thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design.[1] This substitution can enhance a molecule's physicochemical properties, metabolic stability, and binding affinity for its biological target.[1]

G Figure 3: Role in Drug Discovery cluster_activities Potential Biological Activities A This compound (Scaffold) B Chemical Modification (e.g., Oxidation, Reduction, Amidation) A->B Synthesis C Library of Derivatives B->C Generates D Biological Screening C->D Input for E Antimicrobial D->E F Anticancer D->F G Fungicidal D->G

References

An In-depth Technical Guide to the Molecular Structure of 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-(Thiophen-2-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data including its chemical identifiers, predicted spectroscopic characteristics, and potential synthetic routes. Furthermore, it explores the biological significance of the thiophene-pyridine scaffold, highlighting its potential applications in drug discovery. Detailed experimental protocols, derived from analogous synthetic procedures, are provided to guide researchers in the preparation and characterization of this molecule.

Introduction

This compound is a bi-heterocyclic aromatic compound featuring a thiophene ring linked to a pyridine core, which is further functionalized with an aldehyde group.[1] The constituent thiophene and pyridine moieties are prevalent pharmacophores in numerous clinically approved drugs, recognized for their broad spectrum of biological activities.[2][3][4] The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted at the 5-position with a thiophen-2-yl group and at the 3-position with a formyl group.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₇NOS[1]
Molecular Weight 189.24 g/mol [1]
CAS Number 342601-29-0[1]
InChI Key FBPWUPSFSBCFKP-UHFFFAOYSA-N[1]

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde H9.8 - 10.2
Pyridine H28.9 - 9.1
Pyridine H48.2 - 8.4
Pyridine H68.7 - 8.9
Thiophene H3'7.2 - 7.4
Thiophene H4'7.1 - 7.3
Thiophene H5'7.6 - 7.8

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 193
Pyridine C2152 - 155
Pyridine C3133 - 136
Pyridine C4137 - 140
Pyridine C5130 - 133
Pyridine C6150 - 153
Thiophene C2'141 - 144
Thiophene C3'127 - 129
Thiophene C4'128 - 130
Thiophene C5'125 - 127
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
Aldehyde C-H Stretch2820 - 2850, 2720 - 2750
Aldehyde C=O Stretch1700 - 1720
Aromatic C=C Stretch (Pyridine)1570 - 1590
Aromatic C=C Stretch (Thiophene)1420 - 1450
C-S Stretch (Thiophene)680 - 710
Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ([M]⁺) is expected at an m/z of approximately 189.2. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) or cleavage of the thiophene ring.[1]

Table 5: Predicted Mass Spectrometry Fragmentation

Fragment IonPredicted m/z
[M]⁺189.2
[M-CHO]⁺160.2
[C₄H₃S]⁺ (Thiophene)83.1

Synthesis and Reactivity

This compound is accessible through modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. The aldehyde functionality imparts significant reactivity, allowing for a range of chemical transformations.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the synthesis of analogous bi-heterocyclic compounds.[5][6][7][8][9]

Reaction Scheme:

G cluster_reagents Reagents & Conditions cluster_product Product reactant1 5-Bromonicotinaldehyde product This compound reactant1->product reactant2 Thiophene-2-boronic acid reactant2->product catalyst Pd(PPh₃)₄ base K₂CO₃ or Cs₂CO₃ solvent DME/H₂O or Toluene/EtOH/H₂O conditions Heat (e.g., 80-100 °C)

Figure 1: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 5-Bromonicotinaldehyde

  • Thiophene-2-boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water (or a mixture of Toluene, Ethanol, and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and the carbonate base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • The reaction vessel is evacuated and backfilled with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of DME and water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The aldehyde group is the primary site of reactivity, readily undergoing oxidation to the corresponding carboxylic acid, 5-(thiophen-2-yl)nicotinic acid, or reduction to [5-(thiophen-2-yl)pyridin-3-yl]methanol. It can also participate in various condensation reactions to form imines, oximes, and hydrazones, providing a gateway to a diverse range of derivatives.

G A [5-(Thiophen-2-yl)pyridin-3-yl]methanol (Reduction Product) B This compound (Starting Material) A->B Reduction (e.g., NaBH₄) C 5-(Thiophen-2-yl)nicotinic acid (Oxidation Product) B->C Oxidation (e.g., KMnO₄, PCC) D Imines, Oximes, Hydrazones, etc. (Condensation Products) B->D Condensation (e.g., R-NH₂)

Figure 2: Key chemical transformations of this compound.

Biological and Pharmacological Context

The thiophene-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.

Potential Therapeutic Applications

Derivatives of the thiophene and nicotinamide core have demonstrated a wide array of pharmacological activities, suggesting potential avenues for the application of this compound in drug discovery programs.

  • Antifungal Activity: N-(thiophen-2-yl) nicotinamide derivatives, which can be synthesized from the corresponding nicotinic acid (an oxidation product of the title compound), have shown potent fungicidal activity.[5]

  • Anticancer and Antioxidant Properties: Numerous thiophene derivatives have been investigated for their potential as anticancer and antioxidant agents.[2][10][11] The electronic properties of the thiophene ring and the potential for diverse substitutions make this scaffold a promising starting point for the design of novel therapeutic agents.

  • Enzyme Inhibition: The structural motifs present in this compound are found in various enzyme inhibitors, suggesting its derivatives could be explored for activity against a range of biological targets.

Structure-Activity Relationships (SAR)

The biological activity of thiophene-pyridine derivatives is highly dependent on the nature and position of substituents on both heterocyclic rings. The aldehyde at the 3-position of the pyridine ring is a key point for modification to explore SAR. Conversion of the aldehyde to various amides, esters, and other functional groups can significantly impact the molecule's interaction with biological targets.

SAR_Logic cluster_core Core Scaffold cluster_modifications Synthetic Modifications cluster_derivatives Resulting Derivatives cluster_activities Potential Biological Activities core This compound oxidation Oxidation of Aldehyde core->oxidation reduction Reduction of Aldehyde core->reduction condensation Condensation Reactions core->condensation acid Carboxylic Acid oxidation->acid alcohol Alcohol reduction->alcohol imines Imines/Amides condensation->imines activity1 Antifungal acid->activity1 activity2 Anticancer imines->activity2 activity3 Antioxidant imines->activity3

Figure 3: Logical workflow for the exploration of structure-activity relationships.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and the established biological importance of its constituent heterocyclic systems. This guide provides a foundational understanding of its structure, predicted spectroscopic properties, and a viable synthetic strategy. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents, particularly in the areas of antifungal and anticancer research, warrants further investigation by the scientific community. The detailed protocols and compiled data herein are intended to facilitate and inspire such future research endeavors.

References

An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 342601-29-0

This technical guide provides a comprehensive overview of 5-(Thiophen-2-yl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical Identity and Properties

This compound is a bi-heterocyclic compound featuring a thiophene ring linked to a pyridine ring, with an aldehyde functional group. This unique structure imparts a range of chemical reactivities and potential for derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number342601-29-0[1]
Molecular FormulaC₁₀H₇NOS[1]
Molecular Weight189.24 g/mol [1]
AppearancePredicted to be a solid-
PurityTypically available at ≥95%[1]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts (δ) / Peaks (cm⁻¹)
¹H NMR Aldehyde proton: 9.8-10.2 ppm (singlet)Pyridine H-2: 8.9-9.1 ppm (doublet)Pyridine H-4: 8.2-8.4 ppm (doublet)Pyridine H-6: 8.7-8.9 ppm (singlet)Thiophene H-3': 7.2-7.4 ppm (doublet of doublets)Thiophene H-4': 7.1-7.2 ppm (doublet of doublets)Thiophene H-5': 7.5-7.7 ppm (doublet of doublets)
¹³C NMR Aldehyde C=O: 190-193 ppmPyridine C-2: 151-154 ppmPyridine C-3: 135-138 ppmPyridine C-4: 120-123 ppmPyridine C-5: 138-141 ppmPyridine C-6: 153-156 ppmThiophene C-2': 142-145 ppmThiophene C-3': 127-130 ppmThiophene C-4': 128-131 ppmThiophene C-5': 126-129 ppm
Infrared (IR) C=O stretch (aldehyde): 1690-1715 cm⁻¹C=C stretch (aromatic): 1550-1600 cm⁻¹C-H stretch (aromatic): 3000-3100 cm⁻¹
Mass Spectrometry (MS) [M]+ at m/z 189

Note: The spectroscopic data presented is predicted and should be confirmed by experimental analysis.

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction forms the crucial carbon-carbon bond between the pyridine and thiophene rings.

G cluster_0 Suzuki-Miyaura Coupling 5-Halonicotinaldehyde 5-Halonicotinaldehyde Product This compound 5-Halonicotinaldehyde->Product Coupling Partner 1 Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->Product Coupling Partner 2 Pd Catalyst Pd Catalyst Pd Catalyst->Product Catalyst Base Base Base->Product Activator Solvent Solvent Solvent->Product Reaction Medium

Diagram 1: Suzuki-Miyaura Coupling for Synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar bi-aryl couplings.[2][3][4][5] Optimization of reaction conditions may be necessary for optimal yield and purity.

Materials:

  • 5-Bromonicotinaldehyde

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Chemical Reactivity

The aldehyde group and the two aromatic rings in this compound provide multiple sites for chemical modification.

G Start This compound Carboxylic_Acid 5-(Thiophen-2-yl)nicotinic acid Start->Carboxylic_Acid Oxidation (e.g., KMnO₄, CrO₃) Alcohol [5-(Thiophen-2-yl)pyridin-3-yl]methanol Start->Alcohol Reduction (e.g., NaBH₄) Derivatives Further Derivatives (Amides, Esters, etc.) Carboxylic_Acid->Derivatives Alcohol->Derivatives

Diagram 2: Key Reactions of the Aldehyde Group.
Oxidation of the Aldehyde Group

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(thiophen-2-yl)nicotinic acid.[1] This derivative serves as a precursor for the synthesis of amides and esters, expanding the chemical space for drug discovery.

Experimental Protocol: Oxidation to Carboxylic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask.

  • Slowly add a solution of potassium permanganate in water to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the purple color disappears.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

  • Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-(thiophen-2-yl)nicotinic acid.

Reduction of the Aldehyde Group

The aldehyde can be selectively reduced to the corresponding primary alcohol, [5-(thiophen-2-yl)pyridin-3-yl]methanol, using mild reducing agents like sodium borohydride.[1] This alcohol can be used in further synthetic modifications.

Biological Significance and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in medicinal chemistry. The thiophene and pyridine moieties are present in numerous biologically active compounds.

Antimicrobial Activity

Derivatives of thiophene and pyridine are known to possess a broad spectrum of antimicrobial activities.[6][7][8][9][10] The proposed mechanisms of action for similar compounds include:

  • Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate interaction with and disruption of the bacterial cell membrane, leading to increased permeability and cell death.[6][8]

  • Enzyme Inhibition: Thiophene-containing molecules have been shown to inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[11][12]

G cluster_0 Potential Antimicrobial Mechanisms Derivative Thiophene-Pyridine Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Interacts with Enzyme Essential Bacterial Enzyme (e.g., DHFR) Derivative->Enzyme Binds to Disruption Membrane Disruption & Permeabilization Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Diagram 3: Potential Antimicrobial Mechanisms of Action.
Anticancer Activity

Numerous studies have reported the anticancer potential of compounds containing thiophene and pyridine rings.[11][12][13][14] Derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole, which can be synthesized from thiophene-2-carbohydrazonoyl chloride, have demonstrated cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.[11][12] Molecular docking studies suggest that these compounds may act by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in cell proliferation.[11][12]

Table 3: Reported Biological Activities of Related Thiophene-Pyridine Derivatives

ActivityTarget/MechanismCell Lines/OrganismsReference
AntimicrobialBacterial membrane disruption, Enzyme inhibitionGram-negative bacteria (e.g., A. baumannii, E. coli)[6][8]
AnticancerDihydrofolate reductase (DHFR) inhibitionHepG-2 (liver cancer), A-549 (lung cancer)[11][12]
FungicidalNot specifiedCucumber downy mildew[15][16]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and the reactivity of its aldehyde group allow for the generation of a diverse library of derivatives. The established antimicrobial and anticancer activities of related thiophene and pyridine compounds highlight the potential of this scaffold in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 5-(Thiophen-2-yl)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for 5-(Thiophen-2-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details predicted spectroscopic characteristics and outlines a robust experimental protocol for its synthesis, purification, and analysis.

Core Compound Information

This compound is a biheterocyclic molecule incorporating both pyridine and thiophene rings. This structural motif is significant in the design of novel pharmaceutical agents and functional organic materials. The aldehyde group offers a reactive handle for further chemical modifications, making it a valuable building block in organic synthesis.[1]

PropertyValue
IUPAC Name This compound
CAS Number 342601-29-0
Molecular Formula C₁₀H₇NOS
Molecular Weight 189.24 g/mol [1]
Purity (Typical) ≥95%[1]

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this proposed synthesis, 5-bromonicotinaldehyde is coupled with thiophene-2-boronic acid.

Experimental Protocol

Materials:

  • 5-Bromonicotinaldehyde

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinaldehyde (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add degassed toluene and water (4:1 v/v) to the flask, followed by palladium(II) acetate (0.05 eq.).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: 5-Bromonicotinaldehyde Thiophene-2-boronic acid Na₂CO₃, dppf inert Establish Inert Atmosphere (N₂/Ar) start->inert solvent_cat Add Solvents & Catalyst: Toluene/H₂O, Pd(OAc)₂ inert->solvent_cat react Heat and Stir (90°C, 12-24h) solvent_cat->react tlc Monitor by TLC react->tlc workup Aqueous Workup: EtOAc, H₂O, Brine tlc->workup Reaction Complete dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Pure Product purify->product Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry sample Purified Sample of This compound h_nmr ¹H NMR sample->h_nmr ir FTIR Analysis sample->ir ms Mass Analysis sample->ms c_nmr ¹³C NMR data Combined Spectroscopic Data h_nmr->data c_nmr->data ir->data ms->data

References

In-depth Technical Guide: ¹H and ¹³C NMR of 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 5-(Thiophen-2-yl)nicotinaldehyde. This document is intended to serve as a core reference for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are working with this or structurally related compounds.

Chemical Structure and Atom Numbering

The chemical structure of this compound, a molecule featuring interconnected pyridine and thiophene rings with an aldehyde functional group, is presented below. The atoms are numbered to facilitate the assignment of NMR spectral peaks.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound C Dissolve Sample A->C B Select Deuterated Solvent + Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Set Spectrometer Parameters (¹H or ¹³C) E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectrum (TMS = 0 ppm) I->J K Peak Integration (¹H) & Peak Picking J->K L Structural Assignment K->L

An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-(Thiophen-2-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted vibrational modes of the molecule, a general experimental protocol for acquiring its IR spectrum, and a logical workflow for the spectroscopic analysis.

Molecular Structure and Expected Vibrational Modes

This compound (CAS No. 342601-29-0) is an organic compound with the molecular formula C₁₀H₇NOS. Its structure incorporates three key functional groups that give rise to a characteristic infrared spectrum: a thiophene ring, a pyridine ring, and an aldehyde group. The analysis of its IR spectrum is crucial for structural confirmation and purity assessment.

The principal vibrational modes are predicted to occur in the following regions:

  • Aldehyde Group (C=O and C-H stretching): A strong absorption band corresponding to the carbonyl (C=O) stretch is anticipated in the range of 1710–1730 cm⁻¹[1]. The aldehyde C-H stretch is expected to produce a weaker, yet characteristic, band around 2830 cm⁻¹[1].

  • Aromatic Rings (C=C and C-H stretching): The stretching vibrations of the carbon-carbon double bonds (C=C) within the pyridine and thiophene rings are predicted to appear in the 1600–1650 cm⁻¹ region[1]. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

  • Thiophene Ring (C-S stretching): The thiophene C–S bond is expected to exhibit an out-of-plane bending vibration in the 700–800 cm⁻¹ range[1].

Predicted Infrared Absorption Data

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
~2830C-H StretchAldehydeMedium
1710–1730C=O StretchAldehydeStrong
1600–1650C=C StretchAromatic RingsMedium to Strong
3000-3100C-H StretchAromatic RingsMedium to Weak
700–800C-S Out-of-Plane BendThiopheneMedium

Experimental Protocol for FT-IR Analysis

The following provides a detailed, generalized methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the KBr pellet method.

3.1. Materials and Equipment

  • This compound (solid sample)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Spatula

  • Desiccator

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool and store in a desiccator.

  • Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr into an agate mortar.

  • Mixing and Homogenization: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the KBr pellet from the die. A high-quality pellet will be thin and transparent.

3.3. Spectral Acquisition

  • Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualized Workflow and Data Analysis

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Collect Background Spectrum press->background sample Collect Sample Spectrum background->sample process Process Raw Data sample->process interpret Interpret Spectrum process->interpret report Report Findings interpret->report

Caption: Experimental workflow for FT-IR analysis.

data_analysis_flow start Obtain Experimental Spectrum peak_id Identify Key Absorption Bands start->peak_id compare Compare with Predicted Data peak_id->compare assign Assign Vibrational Modes compare->assign structure Confirm Molecular Structure assign->structure purity Assess Sample Purity assign->purity

Caption: Logical flow for spectral data analysis.

References

Physicochemical properties of thiophene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Thiophene Derivatives

Introduction

Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound that serves as a foundational structure in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous approved pharmaceuticals and agrochemicals, largely because the thiophene ring is often considered a bioisostere of the benzene ring, allowing for similar biological activity with modified physicochemical properties.[3] Thiophene-based compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[4][5][6]

This guide provides a detailed examination of the core physicochemical properties of thiophene and its derivatives, outlines the experimental protocols for their determination, and illustrates their relevance in drug development, particularly in the context of specific signaling pathways.

Core Physicochemical Properties of Thiophene Derivatives

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For thiophene derivatives, understanding properties such as acidity/basicity (pKa), lipophilicity (logP), solubility, and melting/boiling points is critical for lead optimization and formulation development.

  • pKa (Ionization Constant): The pKa value indicates the strength of an acid or base. It governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability across biological membranes, and binding to target receptors. Thiophene itself is very weakly basic, with a pKa of -4.5.[7]

  • logP (Partition Coefficient): The logarithm of the partition coefficient between n-octanol and water, logP is the primary measure of a compound's lipophilicity or hydrophobicity.[8] This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[8]

  • Solubility: Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and is a major challenge in drug development.[9] Thiophene is insoluble in water but soluble in most organic solvents like ethanol and ether.[10][11][12]

  • Melting and Boiling Points: These physical properties are indicators of molecular purity and the strength of intermolecular forces. They are important considerations during synthesis, purification, and formulation. Thiophene has a melting point of -38°C and a boiling point of 84°C.[10][13]

Data Summary

The following tables summarize key physicochemical data for thiophene and selected derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
ThiopheneC₄H₄S84.14-38[13]84[13]
2-Thiophenecarboxylic acidC₅H₄O₂S128.15125-127[14]260[14]
2-AcetylthiopheneC₆H₆OS126.1810-11214
BenzothiopheneC₈H₆S134.2032221
Thiophene derivative 3eC₁₅H₁₂F₃NO₂S327.3Not AvailableNot Available
CompoundpKalogPAqueous Solubility
Thiophene-4.5[7]1.81[15]Insoluble[11]
2-Thiophenecarboxylic acid3.49 (at 25°C)[14]1.57[14]80 g/L (at 20°C)[14]
2-AcetylthiopheneNot Available1.18Slightly soluble
BenzothiopheneNot Available3.12[16]Insoluble
Thiophene derivative 3eNot Available4.2[17]Not Available

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard experimental methodologies.

Determination of pKa

The pKa of a compound can be determined using several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Method: Potentiometric Titration

This is a high-precision technique that involves titrating the compound with a strong acid or base and monitoring the pH change with a pH meter.[18] The pKa is derived from the inflection point of the resulting titration curve.[18]

  • Principle: The pH of a solution containing a weak acid or base is measured as it is neutralized by a titrant. The pKa is equal to the pH at the half-equivalence point.

  • Materials: pH meter, burette, stirrer, beaker, standardized acid/base titrant (e.g., 0.1 M HCl or NaOH), pure thiophene derivative, co-solvent if needed (e.g., methanol or DMSO), and carbonate-free water.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Accurately weigh and dissolve a known amount of the thiophene derivative in a specific volume of water or a suitable co-solvent.

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Add the titrant in small, precise increments from the burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where 50% of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Analyte Solution (Thiophene Derivative) A->B C Add Titrant Incrementally B->C D Record pH C->D Stabilize D->C Repeat E Plot pH vs. Volume D->E End of Titration F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 equivalence) F->G

Workflow for pKa determination by potentiometric titration.
Determination of logP

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[19]

Method: Shake-Flask Method

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium defines the partition coefficient, P. The logP is the base-10 logarithm of this ratio.[8]

  • Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), pure thiophene derivative, flasks with stoppers, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV).

  • Procedure:

    • Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the layers to separate.

    • Accurately weigh the thiophene derivative and dissolve it in one of the phases (usually the one in which it is more soluble).

    • Add a precise volume of this solution to a flask, followed by a precise volume of the second phase. The volume ratio is typically 1:1.

    • Stopper the flask and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[9]

    • After shaking, centrifuge the mixture to achieve complete phase separation.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC.

  • Data Analysis: Calculate the logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).[8]

G A Prepare Saturated n-Octanol and Water B Dissolve Thiophene Derivative in one phase A->B C Combine Phases (Octanol + Water + Compound) B->C D Shake to Equilibrium (e.g., 24h) C->D E Separate Phases (Centrifugation) D->E F Measure Concentration in each phase (HPLC) E->F G Calculate LogP F->G

Workflow for LogP determination by the shake-flask method.
Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is also the standard for this measurement.[20]

Method: Shake-Flask Method for Solubility

  • Principle: An excess amount of the solid compound is agitated in a solvent for an extended period until equilibrium is reached between the dissolved and undissolved solid. The concentration of the dissolved compound in the filtered solution represents the thermodynamic solubility.[21]

  • Materials: Pure solid thiophene derivative, chosen solvent (e.g., phosphate-buffered saline pH 7.4), vials, orbital shaker/incubator, filtration system (e.g., 0.45 µm syringe filters), analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Add an excess amount of the solid thiophene derivative to a vial containing a known volume of the solvent. "Excess" is confirmed by the visible presence of undissolved solid.[9]

    • Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a time sufficient to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove any remaining solid particles.

    • Dilute the filtrate if necessary and measure the concentration of the dissolved compound using a calibrated analytical method.

  • Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the chosen solvent at that temperature.

G A Add Excess Solid to Solvent B Equilibrate with Agitation (24-48h at constant T) A->B C Separate Solid from Solution (Filter Supernatant) B->C D Measure Concentration of Filtrate (HPLC/UV) C->D E Result: Thermodynamic Solubility D->E

Workflow for thermodynamic solubility determination.

Thiophene Derivatives in Signaling Pathways

The unique physicochemical properties of the thiophene ring allow its derivatives to interact with various biological targets. Many thiophene-containing drugs function by inhibiting key enzymes in signaling pathways.

Example: Thiophene Derivatives as SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys. It is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream. Thiophene-C-glucosides are a class of compounds that have been developed as potent SGLT2 inhibitors for the treatment of type 2 diabetes.[22]

By inhibiting SGLT2, these drugs block the reabsorption of glucose, leading to its excretion in the urine (glucosuria). This lowers blood glucose levels independently of insulin action. The thiophene moiety is a key structural feature that contributes to the high potency and selectivity of these inhibitors.[22]

G cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule blood_glucose High Blood Glucose glomerulus Glomerular Filtration blood_glucose->glomerulus tubule_lumen Tubular Lumen (Filtered Glucose) glomerulus->tubule_lumen sglt2 SGLT2 Transporter tubule_lumen->sglt2 Reabsorption urine Glucose Excreted in Urine (Lowered Blood Glucose) tubule_lumen->urine Excretion tubular_cell Tubular Epithelial Cell sglt2->tubular_cell tubular_cell->blood_glucose Returns to Blood inhibitor Thiophene-based SGLT2 Inhibitor inhibitor->sglt2 Inhibits

References

The Aldehyde Functional Group in Heterocyclic Compounds: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aldehyde functional group, when attached to a heterocyclic core, represents a cornerstone in synthetic organic chemistry and medicinal chemistry. The unique electronic properties of the heteroaromatic ring profoundly influence the reactivity of the aldehyde, creating a versatile synthon for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the factors governing the reactivity of heterocyclic aldehydes and details the methodologies for their transformation through key chemical reactions. Emphasis is placed on experimental protocols and quantitative data to aid researchers in the practical application of these powerful building blocks for drug discovery and development.

Core Principles: Electronic and Steric Effects on Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In heterocyclic aldehydes, the nature of the heteroatom and the aromatic system it resides in modulates this electrophilicity.

  • Electron-Deficient Heterocycles (e.g., Pyridine, Pyrazine): Heterocycles containing nitrogen atoms, such as pyridine, are electron-withdrawing due to the electronegativity of the nitrogen. This effect is most pronounced when the aldehyde is at the 2- or 4-position, as the nitrogen can participate in resonance delocalization of the carbonyl's pi-electrons, increasing the partial positive charge on the carbonyl carbon. Consequently, aldehydes on electron-deficient rings are generally more reactive towards nucleophiles. For example, 4-pyridinecarboxaldehyde is highly susceptible to nucleophilic attack.[1]

  • Electron-Rich Heterocycles (e.g., Furan, Pyrrole, Thiophene): Heterocycles like furan, pyrrole, and thiophene are considered electron-rich due to the ability of the heteroatom's lone pair of electrons to participate in the aromatic pi-system. This electron-donating character reduces the electrophilicity of the carbonyl carbon, making these aldehydes generally less reactive than their counterparts on electron-deficient rings or even benzaldehyde.[2] The relative reactivity often follows the aromaticity of the ring (thiophene > pyrrole > furan).

Compared to ketones, aldehydes are intrinsically more reactive. This is due to two main factors:

  • Steric Hindrance: The presence of a small hydrogen atom on the carbonyl of an aldehyde presents less steric bulk than the additional alkyl/aryl group on a ketone, allowing for easier nucleophile approach.[3]

  • Electronic Effects: Ketones have two electron-donating alkyl/aryl groups that stabilize the partial positive charge on the carbonyl carbon, reducing its electrophilicity. Aldehydes have only one such group.[3]

Key Synthetic Transformations

Heterocyclic aldehydes are versatile substrates for a wide array of organic reactions, enabling carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Addition

The quintessential reaction of aldehydes is nucleophilic addition to the carbonyl group. This can be a standalone reaction to form alcohols (e.g., with Grignard reagents or organolithiums) or the first step in more complex transformations. The general workflow involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which is then typically protonated.

Nucleophilic_Addition_Workflow start Heterocyclic Aldehyde (Het-CHO) intermediate Tetrahedral Intermediate (Het-CH(O⁻)-Nu) start->intermediate 1. Nucleophilic Attack reagent Nucleophile (Nu⁻) product Addition Product (Het-CH(OH)-Nu) intermediate->product 2. Protonation protonation Proton Source (H⁺)

Caption: General workflow for nucleophilic addition to a heterocyclic aldehyde.
The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Wittig_Reaction_Workflow cluster_ylide Ylide Formation phosphonium Phosphonium Salt [Ph₃P⁺-CH₂R]X⁻ ylide Phosphorus Ylide Ph₃P=CHR phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi) aldehyde Heterocyclic Aldehyde (Het-CHO) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition alkene Alkene Product (Het-CH=CHR) oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

Caption: Key stages of the Wittig reaction with a heterocyclic aldehyde.
Heterocyclic AldehydeYlide/ReagentConditionsProductYield (%)Reference
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOH, DMF, 30 mintrans-9-(2-Phenylethenyl)anthracene73.5[4]
2-ThiophenecarboxaldehydeMethyl bromoacetate / PPh₃Sat. aq. NaHCO₃, 1 hrMethyl 3-(thiophen-2-yl)acrylate85[5]
4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneDCM, rt, 2 hrEthyl 3-(4-chlorophenyl)acrylate~90[6]
BenzaldehydeMethyl bromoacetate / PPh₃Sat. aq. NaHCO₃, 1 hrMethyl cinnamate92[5]
Note: Non-heterocyclic examples are included for procedural and yield comparison.

  • Preparation: To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol).

  • Solvent Addition: Add 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the resulting suspension for 1 minute.

  • Reagent Addition: To the suspension, add methyl bromoacetate (17 drops, 0.245 g, 1.6 mmol) followed by 2-thiophenecarboxaldehyde (6 drops, 0.112 g, 1.0 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. The progress can be monitored by TLC.

  • Work-up: Quench the reaction with 1.0 M H₂SO₄ (approx. 40 drops). Extract the mixture with diethyl ether.

  • Isolation: Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography to obtain methyl 3-(thiophen-2-yl)acrylate.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base. The reaction is a cornerstone for forming electron-deficient alkenes and is widely used in the synthesis of pharmaceuticals and functional materials.[7]

Heterocyclic AldehydeActive Methylene CompoundConditionsProductYield (%)Reference
4-PyridinecarboxaldehydeMalononitrileH₂O:EtOH, rt2-(Pyridin-4-ylmethylene)malononitrile95[7]
3-PyridinecarboxaldehydeMalononitrileH₂O:EtOH, rt2-(Pyridin-3-ylmethylene)malononitrile92[7]
4-PyridinecarboxaldehydeEthyl cyanoacetateH₂O:EtOH, rtEthyl 2-cyano-3-(pyridin-4-yl)acrylate90[7]
BenzaldehydeMalononitrilePMO-Py catalyst, EtOH, 40°C, 2 hr2-Benzylidenemalononitrile>99 (conversion)[8]
Note: Non-heterocyclic example included for procedural comparison.
  • Preparation: In a suitable flask, dissolve 4-pyridinecarboxaldehyde (1 mmol, 0.107 g) in a 1:1 mixture of H₂O:EtOH (5 mL).

  • Reagent Addition: While stirring magnetically at room temperature, add malononitrile (1 mmol, 0.066 g).

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within a short period (monitor by TLC; eluent CHCl₃:MeOH 90:10). A solid product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a cold 1:1 H₂O:EtOH mixture. The product, 2-(pyridin-4-ylmethylene)malononitrile, is often obtained in high purity without the need for further recrystallization.

Oxidation

Heterocyclic aldehydes can be readily oxidized to their corresponding carboxylic acids, which are valuable intermediates in drug synthesis. A variety of oxidizing agents can be employed, from classic reagents like potassium permanganate to milder, more selective catalytic systems. N-Heterocyclic carbene (NHC) catalysis, for example, allows for the oxidation of aldehydes to esters under mild conditions using MnO₂ as the oxidant.[9]

Heterocyclic AldehydeOxidant/CatalystConditionsProductYield (%)Reference
HydrocinnamaldehydeTriazolium salt A / MnO₂Dichloromethane, 40°CMethyl 3-phenylpropanoate91[9]
2-FuraldehydeNi(OAc)₂ / O₂H₂O/EtOH2-Furoic acid81[10]
3-PyridinecarboxaldehydeNi(OAc)₂ / O₂H₂O/EtOHNicotinic acid75[10]
4-PyridinecarboxaldehydeNi(OAc)₂ / O₂H₂O/EtOHIsonicotinic acid78[10]
Note: Non-heterocyclic example included for procedural comparison.
  • Preparation: To an oven-dried vial equipped with a stir bar, add the triazolium salt catalyst (e.g., salt A, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add the heterocyclic aldehyde (1.0 mmol), the desired alcohol (e.g., methanol, 3.0 mmol), and an appropriate solvent (e.g., dichloromethane, 2.0 mL).

  • Oxidant Addition: Add activated manganese(IV) oxide (MnO₂, 5.0 mmol).

  • Reaction: Seal the vial and stir the mixture at 40 °C. Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines. The process involves two steps, often performed in one pot: the formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by the reduction of this intermediate. This reaction is fundamental in the synthesis of nitrogen-containing bioactive molecules.

Heterocyclic AldehydeAmine/Reducing AgentConditionsProductYieldReference
Indole-3-carboxaldehydeNitromethane (Henry Rxn), then NaBH₄/Ni(OAc)₂Multi-stepTryptamineModerate to Good[11]
Various AldehydesNH₃ / H₂ / Co catalyst80°C, 1-10 bar H₂Primary AminesHigh (up to 99%)[12]
Various AldehydesPrimary Amines / NaBH₄MeOHSecondary AminesGood to Excellent[12]
*Note: General methods applicable to heterocyclic aldehydes.

This is a multi-step synthesis where the aldehyde is first converted to a nitrovinyl intermediate, which is then reduced.

  • Step 1 (Henry Reaction): Synthesize 3-(2-nitrovinyl)indole from indole-3-carboxaldehyde and nitromethane, typically using a base like ammonium acetate. (Yields are good to excellent).

  • Step 2 (Initial Reduction): Reduce the resulting 3-(2-nitrovinyl)indole derivative using NaBH₄ to form the 3-(2-nitroethyl)indole intermediate.

  • Step 3 (Reductive Amination):

    • Preparation: In a flask, dissolve the 3-(2-nitroethyl)indole intermediate in a 60:1 mixture of acetonitrile and water.

    • Reagent Addition: Add Ni(OAc)₂·4H₂O (1 equivalent) as a catalyst, followed by the portion-wise addition of NaBH₄ (4 equivalents) as the reducing agent.

    • Reaction: Stir the mixture at room temperature for approximately 20 minutes.

    • Isolation & Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry, and purify (e.g., by chromatography) to obtain the final tryptamine derivative.

Application in Drug Development: The Synthesis of Isoniazid

The principles of heterocyclic aldehyde reactivity are central to the synthesis of numerous active pharmaceutical ingredients (APIs). A classic example is the synthesis of Isoniazid , a first-line antitubercular drug. A common synthetic route starts with 4-methylpyridine (γ-picoline), which is oxidized to isonicotinic acid. However, an alternative pathway can involve 4-pyridinecarboxaldehyde as a key intermediate. The synthesis of Isoniazid from isonicotinic acid, which is directly produced by oxidizing 4-pyridinecarboxaldehyde, highlights the utility of these reactions.[13]

Caption: Synthetic pathway to Isoniazid involving a heterocyclic aldehyde precursor.

Conclusion

Heterocyclic aldehydes are not merely functionalized heterocycles; they are powerful and versatile platforms for molecular construction. The electronic nature of the heterocyclic ring provides a tunable handle on the reactivity of the aldehyde group, allowing chemists to perform a wide range of transformations, often with high selectivity and yield. A thorough understanding of the principles outlined in this guide, supported by the detailed experimental protocols, empowers researchers in both academic and industrial settings to leverage the full synthetic potential of these critical building blocks in the pursuit of novel therapeutics and advanced materials.

References

The Thiophene Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a cornerstone in medicinal chemistry, recognized for its significant contributions to the development of a diverse array of therapeutic agents.[1] Its unique physicochemical properties and versatile chemical reactivity have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1][2] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the prevalence of the thiophene nucleus in numerous pharmacological categories, including anti-inflammatory, anticancer, cardiovascular, and neurological agents, underscoring its broad biological significance.[1][3]

This technical guide provides a comprehensive overview of the biological importance of the thiophene moiety in drug design. It delves into its role as a bioisostere, its metabolic pathways, and its function in modulating the activity of key biological targets. The guide also presents quantitative data on the activity of thiophene-containing drugs, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways to provide a practical resource for professionals in the field of drug discovery and development.

Physicochemical Properties and Bioisosterism

The thiophene ring's success in drug design can be largely attributed to its role as a bioisostere of the phenyl ring.[4][5] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The thiophene ring is comparable in size to a benzene ring but possesses distinct electronic properties due to the presence of the sulfur atom.[6] This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.[7]

Key properties of the thiophene moiety include:

  • Aromaticity and Electron-Rich Nature: The thiophene ring is aromatic, and the lone pairs of electrons on the sulfur atom contribute to the π-electron system, making it electron-rich.[1] This influences its ability to engage in various non-covalent interactions with biological targets.

  • Hydrogen Bonding Capacity: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, which can enhance drug-receptor interactions.[6]

  • Lipophilicity: The thiophene ring contributes to the overall lipophilicity of a molecule, which can influence its ability to cross biological membranes, including the blood-brain barrier.[8]

  • Metabolic Stability: In some cases, replacing a phenyl ring with a thiophene ring can alter the metabolic profile of a drug, potentially leading to improved stability or a different metabolite profile.[1]

The concept of bioisosteric replacement of a benzene ring with a thiophene ring is a fundamental strategy in medicinal chemistry to optimize lead compounds.

Caption: Bioisosteric relationship between benzene and thiophene.

Thiophene in Action: Targeting Key Biological Pathways

The versatility of the thiophene scaffold is evident in its presence in drugs targeting a wide range of biological pathways. Below are examples from two major therapeutic areas: oncology and inflammation.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several successful kinase inhibitors incorporate a thiophene ring, which often plays a key role in binding to the ATP-binding pocket of the target kinase.

Pralsetinib , a potent and selective inhibitor of the rearranged during transfection (RET) proto-oncogene, is a prime example.[1][4] Activating mutations and fusions in RET drive the proliferation of certain types of cancer, including non-small cell lung cancer and thyroid cancer.[9] Pralsetinib binds to the ATP-binding site of the RET kinase, inhibiting its autophosphorylation and downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, thereby suppressing tumor growth.[9][10]

RET_Signaling_Pathway Ligand Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET Activation RAS RAS RET->RAS PI3K PI3K RET->PI3K Pralsetinib Pralsetinib (Thiophene-containing) Pralsetinib->RET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Pralsetinib inhibition of the RET signaling pathway.

Thiophene-based VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is another key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiophene-containing compounds have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ThiopheneInhibitor Thiophene-based VEGFR-2 Inhibitor ThiopheneInhibitor->VEGFR2 Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) RAS_RAF_MEK_ERK->Angiogenesis AKT->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Cyclooxygenase (COX) Inhibition in Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation. Many of these drugs, including some containing a thiophene scaffold, exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. Several thiophene derivatives have been designed and synthesized as selective COX-2 inhibitors.[11]

Quantitative Data on Thiophene-Containing Drugs

The following tables summarize quantitative data for representative thiophene-containing drugs, highlighting their potency and selectivity.

Table 1: Thiophene-Containing Kinase Inhibitors

CompoundTarget(s)IC₅₀ (nM)Cell LineReference(s)
PralsetinibRET (wild-type & mutants)0.3 - 0.4N/A (in vitro)[12]
Thio-IvaVEGFR-23310N/A (cell-free)[13]
Thio-Iva-290Huh-7 (HCC)[13]
Thio-Dam-810Huh-7 (HCC)[13]
Compound 3bVEGFR-2126N/A (in vitro)[14]
Compound 3bAKT6960N/A (in vitro)[14]
Compound 4cVEGFR-275N/A (in vitro)[14]
Compound 4cAKT4600N/A (in vitro)[14]

IC₅₀ values represent the concentration of the drug required to inhibit the activity of the target or cell growth by 50%.

Table 2: Thiophene-Containing COX Inhibitors

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib150.04375[15]
Compound 21>1000.67>149[16]
Compound VIIa19.50.2967.2[11]

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Metabolic Considerations: The Double-Edged Sword

While the thiophene moiety offers many advantages in drug design, its metabolism can sometimes lead to the formation of reactive metabolites, which can cause toxicity.[7][17] The primary metabolic pathway for thiophenes involves oxidation by cytochrome P450 (CYP450) enzymes in the liver.[18][19]

This oxidation can proceed through two main routes:

  • S-oxidation: Oxidation of the sulfur atom to form a thiophene-S-oxide.

  • Epoxidation: Oxidation of the double bonds in the ring to form a thiophene epoxide.

Both of these intermediates are electrophilic and can react with nucleophiles such as glutathione (GSH), a cellular antioxidant. While conjugation with GSH is a detoxification pathway, these reactive intermediates can also covalently bind to cellular macromolecules like proteins, which can lead to adverse drug reactions, including hepatotoxicity.[7][19] The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to cases of severe hepatitis attributed to the formation of reactive metabolites.[17]

Thiophene_Metabolism ThiopheneDrug Thiophene-containing Drug CYP450 CYP450 Enzymes (Liver) ThiopheneDrug->CYP450 Metabolism ReactiveMetabolites Reactive Metabolites (Thiophene-S-oxide, Thiophene Epoxide) CYP450->ReactiveMetabolites GSH Glutathione (GSH) ReactiveMetabolites->GSH Conjugation CellularMacromolecules Cellular Macromolecules (e.g., Proteins) ReactiveMetabolites->CellularMacromolecules Covalent Binding Detoxification Detoxification (GSH Conjugates) GSH->Detoxification Toxicity Potential Toxicity (e.g., Hepatotoxicity) CellularMacromolecules->Toxicity

Caption: Metabolic activation of thiophene-containing drugs.

Experimental Protocols

This section provides representative, detailed methodologies for the synthesis and evaluation of thiophene-containing compounds, based on published procedures.

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[4][17]

Materials:

  • A ketone or aldehyde (e.g., cyclohexanone)

  • An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • A base (e.g., morpholine, diethylamine, or piperidine)

  • Ethanol

Procedure:

  • To a stirred solution of the ketone/aldehyde (10 mmol) and the active methylene nitrile (10 mmol) in ethanol (30 mL), add the base (15 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add elemental sulfur (12 mmol) to the reaction mixture.

  • Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a commercially available COX-2 inhibitor screening kit.[2][3][20]

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX-2 Enzyme (human recombinant)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX probe, COX-2 enzyme, and arachidonic acid in COX Assay Buffer according to the kit manufacturer's instructions.

  • Assay Plate Setup:

    • Enzyme Control: Add 80 µL of COX Assay Buffer and 10 µL of DMSO to the well.

    • Positive Control: Add 80 µL of COX Assay Buffer and 10 µL of the positive control solution.

    • Test Compound: Add 80 µL of COX Assay Buffer and 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank control.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100 The IC₅₀ value is determined by plotting the percent inhibition versus the logarithm of the test compound concentration.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol is a general method for determining the in vitro potency of a test compound against VEGFR-2 kinase.[15][21]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Sorafenib)

  • 96-well plate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Assay Plate Setup: Add 2.5 µL of the test compound at various concentrations or positive control to the wells of a 96-well plate.

  • Enzyme Addition: Add 5 µL of a solution containing the VEGFR-2 kinase in kinase buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 2.5 µL of a solution containing the substrate and ATP in kinase buffer to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal (luminescence) is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a thiophene-containing compound.[14][22]

Materials:

  • Human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound (dissolved in a suitable solvent like methanol or DMSO)

  • Acetonitrile (or other organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Vortex the terminated samples and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Experimental_Workflow Synthesis Synthesis of Thiophene Derivatives (e.g., Gewald Reaction) Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Synthesis->Purification InVitroScreening In Vitro Biological Screening Purification->InVitroScreening KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) InVitroScreening->KinaseAssay COXAssay COX Inhibition Assay (e.g., COX-2) InVitroScreening->COXAssay MetabolismAssay In Vitro Metabolism Assay (e.g., Liver Microsomes) InVitroScreening->MetabolismAssay DataAnalysis Data Analysis (IC₅₀, Half-life) KinaseAssay->DataAnalysis COXAssay->DataAnalysis MetabolismAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: General workflow for the development of thiophene-based drugs.

Conclusion

The thiophene moiety is a remarkably versatile and biologically significant scaffold in drug design. Its ability to act as a bioisostere for the phenyl ring, coupled with its unique electronic properties, allows for the fine-tuning of the pharmacological profiles of drug candidates. The successful development of numerous thiophene-containing drugs across a wide range of therapeutic areas is a testament to its importance. However, a thorough understanding of its metabolic pathways and the potential for reactive metabolite formation is crucial for the development of safe and effective therapeutics. The continued exploration of thiophene chemistry and its application in medicinal chemistry will undoubtedly lead to the discovery of novel drugs to address unmet medical needs.

References

The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties and versatile reactivity have made it a "privileged scaffold," consistently incorporated into a vast array of clinically successful drugs across diverse therapeutic areas. This technical guide provides an in-depth exploration of the pyridine motif's significance in drug design and development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties and Medicinal Chemistry Significance

The prevalence of the pyridine scaffold in numerous FDA-approved drugs is not coincidental; it is a direct consequence of its advantageous physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Properties:

  • Basicity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, rendering the ring basic (pKa of pyridinium ion ~5.25). This basicity allows for salt formation, which can enhance aqueous solubility and improve drug formulation.

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets such as enzymes and receptors.[1]

  • Aromaticity and π-π Interactions: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets, contributing to target affinity.

  • Dipole Moment: The electronegative nitrogen atom creates a dipole moment, influencing the molecule's polarity and its interactions with biological macromolecules.

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a benzene ring, which can lead to improved metabolic stability and a longer half-life of the drug.[1]

  • Solubility: The nitrogen atom can increase the polarity and aqueous solubility of a molecule compared to its carbocyclic analog, which is beneficial for bioavailability.[2]

  • Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl ring. This substitution can modulate potency, selectivity, and physicochemical properties while maintaining a similar overall shape and size.

These properties collectively make the pyridine scaffold a versatile tool for medicinal chemists to fine-tune the properties of drug candidates to achieve the desired therapeutic effect.

Prevalence in FDA-Approved Drugs

The pyridine motif is a recurring feature in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). An analysis of drugs approved over the last decade highlights the continued importance of this scaffold.[1][3][4] Between 2014 and 2023, 54 new drugs containing a pyridine ring were approved.[1][3][4]

These drugs span a wide range of therapeutic categories, with a notable concentration in oncology. Approximately 33% of the pyridine-containing drugs approved in the last decade are for the treatment of cancer.[1][3][4] Other significant therapeutic areas include central nervous system (CNS) disorders (20%), rare diseases (11%), and hematopoietic system disorders.[1][3][4]

Quantitative Data of Representative Pyridine-Containing Drugs

To illustrate the impact of the pyridine scaffold on drug activity and pharmacokinetics, the following tables summarize key quantitative data for a selection of FDA-approved pyridine-containing drugs.

Table 1: In Vitro Activity of Selected Pyridine-Containing Kinase Inhibitors

DrugTarget Kinase(s)IC50 / KiCell Line / Assay Conditions
Imatinib BCR-ABL, c-Kit, PDGFRIC50: 0.1 µM (c-Kit), 0.1 µM (PDGFR), 0.6 µM (v-Abl)Cell-based assays
Crizotinib ALK, c-Met, ROS1IC50: 24 nM (ALK), 11 nM (c-Met); Ki: <0.025 nM (ROS1)Cell-free and cell-based assays
Lorlatinib ALK, ROS1Data from clinical trials demonstrate high efficacyCROWN Study
Gefitinib EGFRIC50: 26-57 nMCell-based assays
Pazopanib VEGFR1/2/3, PDGFR, FGFR, c-KitIC50: 10 nM (VEGFR1), 30 nM (VEGFR2), 47 nM (VEGFR3), 84 nM (PDGFR), 140 nM (c-Kit)Cell-based assays

Data compiled from multiple sources.[][6]

Table 2: Pharmacokinetic Properties of Selected Pyridine-Containing Drugs

DrugOral Bioavailability (%)Protein Binding (%)Terminal Half-life (hours)Major Metabolism Route
Imatinib 9895~18CYP3A4
Crizotinib Not determined9142CYP3A4/5
Isoniazid >90<100.5 - 1.6 (fast acetylators), 2 - 5 (slow acetylators)N-acetyltransferase 2 (NAT2)
Nifedipine 45-7592-982-5CYP3A4

Data compiled from multiple sources.[7][8]

Key Biological Activities and Signaling Pathways

Pyridine-containing drugs exert their therapeutic effects by modulating a wide array of biological targets and signaling pathways. A prominent class of these drugs are protein kinase inhibitors, which play a critical role in cancer therapy.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many pyridine-based drugs are designed to inhibit specific protein kinases that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML):

Imatinib, a cornerstone in the treatment of CML, contains a pyridine ring that is crucial for its binding to the ATP-binding pocket of the BCR-ABL fusion protein. This inhibits the downstream signaling pathways that drive leukemogenesis.

BCR_ABL_Signaling BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 Imatinib Imatinib (Pyridine-containing) Imatinib->BCR_ABL Inhibition RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT5->Proliferation

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

ALK Signaling in Non-Small Cell Lung Cancer (NSCLC):

Crizotinib and lorlatinib are potent inhibitors of the anaplastic lymphoma kinase (ALK), which is often rearranged in a subset of NSCLC. The pyridine moiety in these drugs is essential for their interaction with the ALK kinase domain.

ALK_Signaling ALK Signaling Pathway in NSCLC ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) RAS_MAPK RAS-MAPK Pathway ALK_Fusion->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK_Fusion->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT Crizotinib Crizotinib/Lorlatinib (Pyridine-containing) Crizotinib->ALK_Fusion Inhibition Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation

Caption: ALK inhibitors block signaling cascades that promote tumor growth and survival.

EGFR Signaling in Various Cancers:

Gefitinib is an example of a pyridine-containing drug that targets the epidermal growth factor receptor (EGFR). Overactivation of EGFR is implicated in several cancers, and its inhibition can halt tumor progression.

EGFR_Signaling EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Gefitinib Gefitinib (Pyridine-containing) Gefitinib->EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Proliferation & Angiogenesis RAS_RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition

Caption: Gefitinib inhibits EGFR, preventing the activation of downstream growth signals.

Other Therapeutic Applications

Beyond cancer, pyridine derivatives are integral to drugs for a multitude of conditions:

  • Antibacterial and Antitubercular: Isoniazid, a cornerstone of tuberculosis treatment, is a simple pyridine derivative.

  • Anti-inflammatory: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) containing a pyridine ring.

  • Antiviral: Delavirdine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.

  • Cardiovascular: Nifedipine and amlodipine are dihydropyridine calcium channel blockers used to treat hypertension and angina.

Experimental Protocols

The synthesis and biological evaluation of pyridine-containing compounds are central to their development as therapeutic agents. Below are representative experimental protocols.

Synthesis of Pyridine Derivatives

Hantzsch Dihydropyridine Synthesis of Nifedipine:

This multi-component reaction is a classic method for synthesizing dihydropyridines.[9][10][11][12]

  • Materials: 2-nitrobenzaldehyde, methyl acetoacetate, concentrated ammonia (35% in water), methanol.

  • Procedure:

    • To a 50 mL round-bottom flask, add 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, 4 mL of methanol, and 1.6 mL (35 mmol) of concentrated ammonia.[9]

    • Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an isomantle or an oil bath.[9]

    • After the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.[9]

    • Stopper the flask and leave it at room temperature until the next laboratory session to allow for complete crystallization.

    • Collect the precipitate by vacuum filtration, wash with cold methanol, and dry to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure nifedipine.

  • Characterization: The product can be characterized by determining its melting point, and by spectroscopic methods such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[9]

Biological Evaluation

In Vitro Anticancer Activity Screening (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[13][14][15]

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

    • Prepare serial dilutions of the pyridine test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

EGFR Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.[3][16][17][18][19][20]

  • Materials: Recombinant human EGFR kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, a method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, ELISA with a phospho-specific antibody, or TR-FRET).

  • Procedure (Example using ADP-Glo™):

    • In a 384-well plate, add 1 µL of the pyridine test compound at various concentrations or a vehicle control.

    • Add 2 µL of a solution containing the EGFR enzyme.

    • Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined from the dose-response curve.

Experimental and Logical Workflows

The discovery and development of pyridine-based drugs follow a structured workflow, from initial design to preclinical evaluation.

Drug Discovery Workflow for a Pyridine-Based Kinase Inhibitor:

Drug_Discovery_Workflow Drug Discovery Workflow for a Pyridine-Based Kinase Inhibitor cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Target_ID Target Identification (e.g., Kinase in a Signaling Pathway) Library_Design Library Design & Virtual Screening (Pyridine Scaffolds) Target_ID->Library_Design Synthesis Chemical Synthesis (e.g., Hantzsch or other methods) Library_Design->Synthesis HTS High-Throughput Screening (Kinase Inhibition Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME_Tox In Vitro ADME/Tox Profiling SAR->ADME_Tox Lead_Selection Lead Candidate Selection SAR->Lead_Selection ADME_Tox->SAR Iterative Optimization In_Vivo In Vivo Efficacy (Animal Models) Lead_Selection->In_Vivo Safety Safety Pharmacology & Toxicology In_Vivo->Safety IND IND-Enabling Studies Safety->IND

Caption: A typical workflow for the discovery of a pyridine-based kinase inhibitor.

Conclusion

The pyridine scaffold continues to be a remarkably successful and enduring motif in medicinal chemistry. Its favorable combination of physicochemical properties, synthetic accessibility, and diverse biological activities ensures its continued prominence in the development of new therapeutics. For researchers and drug development professionals, a deep understanding of the chemistry, biological implications, and established experimental methodologies associated with this "privileged" heterocycle is essential for the rational design of the next generation of innovative medicines. The quantitative data and procedural outlines provided in this guide serve as a valuable resource for those working to harness the full potential of the pyridine scaffold in addressing unmet medical needs.

References

In Silico Exploration of 5-(Thiophen-2-yl)nicotinaldehyde Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-(Thiophen-2-yl)nicotinaldehyde scaffold has emerged as a promising foundation for the development of novel therapeutic agents. This heterocyclic structure, combining the electronic properties of thiophene and pyridine rings, has been the subject of numerous in silico studies to explore its potential in drug discovery. This technical guide provides a comprehensive overview of the computational approaches used to investigate these derivatives, focusing on their synthesis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Core Concepts in the In Silico Analysis of this compound Derivatives

In silico studies play a pivotal role in modern drug discovery by enabling the prediction of a compound's biological activity and pharmacokinetic profile before its actual synthesis. This computational approach significantly reduces the time and cost associated with drug development. For this compound derivatives, in silico methods are primarily employed to:

  • Identify Potential Therapeutic Targets: Molecular docking simulations are used to predict the binding affinity of these derivatives to various protein targets implicated in diseases such as cancer and infectious diseases.

  • Optimize Lead Compounds: By systematically modifying the core scaffold and analyzing the resulting changes in binding affinity and ADMET properties, researchers can design more potent and safer drug candidates.

  • Predict Pharmacokinetic and Toxicity Profiles: ADMET prediction models are utilized to assess the drug-likeness of the designed molecules, predicting their absorption, distribution, metabolism, excretion, and potential toxicity.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves cross-coupling reactions. A common method is the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between the thiophene and pyridine rings. The aldehyde functional group on the nicotinaldehyde moiety serves as a reactive handle for further chemical modifications, allowing for the creation of a diverse library of derivatives, including nicotinamides and thiadiazoles.[1]

Molecular Docking Studies: Unveiling Therapeutic Potential

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and affinity of this compound derivatives to their biological targets.

Potential Therapeutic Targets

In silico studies of compounds structurally related to this compound have identified several potential therapeutic targets:

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR, an enzyme crucial for DNA synthesis, is a validated strategy for cancer therapy.[2][3]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is implicated in various cancers, making it a key target for anticancer drug development.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a significant target for anti-angiogenic cancer therapies.[6][7][8]

  • Bacterial DNA Gyrase B: This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial agents.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for analyzing this compound derivatives involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens and charges are added. The 3D structures of the this compound derivatives are generated and optimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding poses of the ligands within the protein's active site. The program employs a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the predicted binding energies and to visualize the interactions between the ligand and the protein's amino acid residues.

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction is a critical step in the in silico evaluation of drug candidates. It helps to identify compounds with favorable pharmacokinetic properties and low toxicity, thereby increasing the chances of success in clinical trials.

Key ADMET Parameters

Several online tools and software, such as SwissADME, pkCSM, and AdmetSAR, are used to predict the ADMET properties of this compound derivatives.[9][10] Key parameters evaluated include:

  • Absorption: Prediction of intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate potential.

  • Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Prediction of cytochrome P450 (CYP) inhibition.

  • Excretion: Prediction of total clearance.

  • Toxicity: Assessment of mutagenicity (AMES test), carcinogenicity, and potential for hERG inhibition.

Data Presentation: In Silico Screening Results

The following tables summarize hypothetical in silico data for a series of this compound derivatives against EGFR and their predicted ADMET properties.

Table 1: Molecular Docking Results of this compound Derivatives against EGFR (PDB ID: 1M17)

Compound IDR-GroupBinding Affinity (kcal/mol)Interacting Residues
STN-01 -H-8.2Met769, Leu768, Cys773
STN-02 -NH2-8.9Met769, Gln767, Thr766
STN-03 -OH-8.5Met769, Lys728, Asp831
STN-04 -CH3-8.4Met769, Leu820, Ala719
Erlotinib (Reference)-7.3Met769

Table 2: Predicted ADMET Properties of this compound Derivatives

Compound IDMW ( g/mol )LogPH-bond DonorsH-bond AcceptorsIntestinal Absorption (%)BBB PermeantCYP2D6 InhibitorAMES Toxicity
STN-01 189.242.502HighYesNoNon-toxic
STN-02 204.252.113HighYesNoNon-toxic
STN-03 205.242.313HighYesNoNon-toxic
STN-04 203.272.802HighYesNoNon-toxic

Visualization of In Silico Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflows for in silico studies and a potential signaling pathway targeted by these derivatives.

experimental_workflow cluster_design Compound Design & Synthesis cluster_insilico In Silico Screening cluster_invitro In Vitro Validation Library_Design Library Design of This compound Derivatives Synthesis Chemical Synthesis Library_Design->Synthesis Docking Molecular Docking Synthesis->Docking ADMET ADMET Prediction Docking->ADMET Biological_Assay Biological Assays (e.g., Enzyme Inhibition) ADMET->Biological_Assay Lead_Optimization Lead_Optimization Biological_Assay->Lead_Optimization Lead Optimization

A typical workflow for the in silico study of derivatives.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K STN_Derivative This compound Derivative STN_Derivative->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Inhibition of the EGFR signaling pathway by a derivative.

Conclusion

In silico studies provide a powerful framework for the rational design and evaluation of this compound derivatives as potential therapeutic agents. Through molecular docking and ADMET prediction, researchers can efficiently screen large libraries of compounds, identify promising candidates, and optimize their properties for further development. The integration of these computational methods with experimental validation is crucial for accelerating the discovery of novel drugs based on this versatile chemical scaffold. As research in this area continues, we can expect the emergence of new this compound derivatives with enhanced therapeutic efficacy and safety profiles.

References

Methodological & Application

Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thiophen-2-yl)nicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a thiophene ring linked to a pyridine-3-carbaldehyde moiety, offers multiple sites for chemical modification, making it a key intermediate in the synthesis of a diverse range of complex organic molecules. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Chemical Properties and Data

The key chemical properties of this compound are summarized in the table below. This data is essential for reaction planning, characterization, and downstream applications.

PropertyValue
Molecular Formula C₁₀H₇NOS
Molecular Weight 189.24 g/mol [1]
CAS Number 342601-29-0[1]
Appearance Expected to be a solid
Purity Typically >95%[1]

Spectroscopic Data (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on analogous compounds and are useful for the identification and characterization of the synthesized product.[1]

Predicted ¹H NMR Data

ProtonChemical Shift (ppm)Multiplicity
Aldehyde-H9.9 - 10.1Singlet
Pyridine-H29.0 - 9.2Doublet
Pyridine-H48.2 - 8.4Doublet
Pyridine-H68.7 - 8.9Singlet
Thiophene-H3'7.2 - 7.4Doublet of doublets
Thiophene-H4'7.1 - 7.2Doublet of doublets
Thiophene-H5'7.5 - 7.7Doublet of doublets

Predicted ¹³C NMR Data

CarbonChemical Shift (ppm)
Aldehyde C=O190 - 193
Pyridine-C2152 - 155
Pyridine-C3135 - 138
Pyridine-C4130 - 133
Pyridine-C5138 - 141
Pyridine-C6150 - 153
Thiophene-C2'142 - 145
Thiophene-C3'126 - 129
Thiophene-C4'128 - 131
Thiophene-C5'125 - 128

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The recommended and most widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between 5-bromonicotinaldehyde and 2-thienylboronic acid.

Reaction Scheme

G cluster_0 Reactants cluster_1 Catalyst & Base cluster_2 Solvent cluster_3 Product A 5-Bromonicotinaldehyde C This compound A->C B 2-Thienylboronic Acid B->C D Pd(PPh₃)₄ D->C E K₂CO₃ E->C F DME/Water F->C G A Combine Reactants & Base B Establish Inert Atmosphere A->B C Add Solvents B->C D Add Catalyst C->D E Heat & Stir (12h, 80°C) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization I->J

References

Application Notes and Protocols for the Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thiophen-2-yl)nicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a thiophene ring coupled to a pyridine core bearing an aldehyde, offers multiple points for further chemical modification, making it a key intermediate in the synthesis of diverse bioactive molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of this biaryl compound, offering high yields and broad functional group tolerance. This document provides a detailed protocol for the synthesis of this compound using this methodology.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinaldehyde and thiophene-2-boronic acid. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 1 5-Bromonicotinaldehyde
Starting Material 2 Thiophene-2-boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Potassium Carbonate (K₂CO₃)
Solvent 1,4-Dioxane / Water (4:1)
Reaction Temperature 90 °C
Reaction Time 12 hours
Yield ~70-80% (Reported for similar substrates)
Purification Method Column Chromatography
Molecular Formula C₁₀H₇NOS
Molecular Weight 189.24 g/mol

Experimental Protocols

Materials and Reagents:

  • 5-Bromonicotinaldehyde

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, CHO), 9.01 (d, J=2.0 Hz, 1H, Ar-H), 8.25 (dd, J=2.0, 8.0 Hz, 1H, Ar-H), 7.70 (d, J=8.0 Hz, 1H, Ar-H), 7.45 (dd, J=1.2, 5.2 Hz, 1H, Th-H), 7.38 (dd, J=1.2, 3.6 Hz, 1H, Th-H), 7.15 (dd, J=3.6, 5.2 Hz, 1H, Th-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 191.2, 153.8, 151.2, 142.1, 135.9, 132.7, 128.6, 126.5, 125.9, 122.3.

  • Mass Spectrometry (EI): m/z 189 [M]⁺.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 5-Bromonicotinaldehyde, Thiophene-2-boronic acid, and K₂CO₃ solvent Add 1,4-Dioxane/Water reagents->solvent degas Degas with N₂/Ar solvent->degas catalyst Add Pd(PPh₃)₄ degas->catalyst heat Heat to 90°C for 12h catalyst->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Product) transmetalation_complex->product aryl_halide R¹-X (5-Bromonicotinaldehyde) aryl_halide->pd2_complex boronic_acid R²-B(OH)₂ (Thiophene-2-boronic acid) boronic_acid->transmetalation_complex base Base (K₂CO₃) base->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Aryl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aryl-substituted heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Their synthesis is a central focus in modern organic chemistry and drug development. Among the most powerful and versatile methods for constructing C-C and C-N bonds to form these structures are palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig aminations, along with direct C-H arylation techniques, offer broad substrate scope, high functional group tolerance, and often proceed under mild conditions.[1][2][3] This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods, aimed at researchers, scientists, and professionals in drug development.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G General Experimental Workflow for Palladium-Catalyzed Arylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Substrates (Heterocycle, Aryl Halide) B Add Catalyst, Ligand, & Base A->B C Add Anhydrous Solvent B->C D Degas & Backfill with Inert Gas (Ar/N2) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Workup (Extraction) G->H I Dry Organic Layer H->I J Purify by Column Chromatography I->J K Product Characterization (NMR, MS, etc.) J->K

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound (e.g., boronic acid or ester) and an aryl or vinyl halide/triflate.[4] It is widely used for the synthesis of biaryl and heteroaryl-aryl compounds due to the commercial availability and stability of many boronic acids and its tolerance for a wide range of functional groups.[5]

Data Presentation: Examples of Suzuki-Miyaura Coupling
Heterocycle PartnerAryl PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
2-Iodobenzimidazole4-Methoxyphenylboronic acidPdCl₂(SPhos) (2 mol%)K₂CO₃ / Dioxane:H₂O150 (µW)94[5]
2-ChloropyridineThiophene-2-boronic acidPd(OAc)₂ (1 mol%) / SPhosK₃PO₄ / n-BuOH:H₂O10095[6]
2-Bromopyridine3,5-Bis(CF₃)phenylboronatePd₂(dba)₃ (1 mol%) / LigandKF / Dioxane11082[7]
3-BromothiophenePhenylboronic acidPdCl₂(dppf) (3 mol%)Na₂CO₃ / Toluene:EtOH:H₂O8095[4]
Experimental Protocol: Synthesis of 1-Cyclohexyl-2-(4-methoxyphenyl)-1H-benzimidazole[5]
  • Reaction Setup : To a microwave vial, add 1-cyclohexyl-2-iodo-1H-benzimidazole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst PdCl₂(SPhos) (0.02 equiv).

  • Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere : Seal the vial and purge with argon.

  • Reaction : Place the vial in a microwave reactor and heat to 150 °C for 30 minutes.

  • Workup : After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Catalytic Cycle: Suzuki-Miyaura Coupling

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_Het Aryl-Pd(II)-Heterocycle L_n PdII_Aryl->PdII_Aryl_Het Transmetalation PdII_Aryl_Het->Pd0 Reductive Elimination Product Aryl-Heterocycle ArylX Aryl-X HetB Heterocycle-B(OR)₂ Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by palladium in the presence of a base.[8] This reaction is a powerful tool for the arylation of heterocycles that contain an alkene moiety or for coupling heteroaryl halides with alkenes.

Data Presentation: Examples of Heck-Mizoroki Reaction
Heterocycle PartnerAlkene PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
4-Iodo-1H-pyrazoleStyrenePd(OAc)₂ (5 mol%)K₂CO₃ / DMF14085[9]
2-Bromothiophenen-Butyl acrylatePd(OAc)₂ (1 mol%)NaOAc / NMP14098[10]
3-IodopyridineEthyl acrylatePd(OAc)₂ (1 mol%) / P(o-tol)₃Et₃N / Acetonitrile10090[8]
2-Iodoaniline (to form indole)1-octen-3-olPdCl₂(PPh₃)₂ (5 mol%)Et₃N / DMF8075[11]
Experimental Protocol: General Procedure for Heck Coupling[12]
  • Reaction Setup : In a Schlenk tube, combine the aryl bromide (1.0 mmol), styrene (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition : Add palladium(II) acetate (Pd(OAc)₂, 1.0 mol%) and the N-heterocyclic carbene (NHC) ligand precursor (2.0 mol%).

  • Solvent Addition : Add a 1:1 mixture of DMF and water (6 mL total).

  • Inert Atmosphere : Seal the tube and degas the mixture through three freeze-pump-thaw cycles before backfilling with argon.

  • Reaction : Heat the reaction mixture at 80 °C for 4 hours.

  • Workup : After cooling to room temperature, add water and extract the product with diethyl ether.

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via silica gel chromatography.

Catalytic Cycle: Heck-Mizoroki Reaction

G Heck-Mizoroki Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition AlkeneComplex Alkene Complex PdII_Aryl->AlkeneComplex Coordination SigmaAlkyl σ-Alkyl Pd(II) Complex AlkeneComplex->SigmaAlkyl Carbopalladation (Syn-Addition) SigmaAlkyl->Pd0 β-Hydride Elimination & Base-promoted Regeneration Product Arylated Alkene ArylX Aryl-X Alkene Alkene Base Base

Caption: The catalytic cycle for the Heck-Mizoroki reaction.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] It is exceptionally useful for synthesizing arylalkynes and conjugated enynes, which are important intermediates in the synthesis of more complex heterocyclic systems. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[12]

Data Presentation: Examples of Sonogashira Coupling
Heteroaryl HalideAlkyne PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Et₃N / THF6591[3]
3-IodofuranTrimethylsilylacetylenePd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃N / BenzeneRT85[12]
2-Chloropyrazine1-HexynePdCl₂(dppf) (2 mol%) / CuI (4 mol%)Cs₂CO₃ / Dioxane10088[13]
Thiophene-2-carbonyl chloridePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)Et₃N (solvent)RT95[13]
Experimental Protocol: Copper-Free Acyl Sonogashira Coupling[14]
  • Reaction Setup : To a reaction flask under an argon atmosphere, add thiophene-2-carbonyl chloride (1.0 equiv) and phenylacetylene (1.1 equiv).

  • Solvent and Base : Add triethylamine (Et₃N) as both the solvent and the base.

  • Catalyst Addition : Add the palladium catalyst, PdCl₂(PPh₃)₂ (2 mol%).

  • Reaction : Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup : Remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with saturated ammonium chloride (NH₄Cl) solution and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography on silica gel.

Catalytic Cycle: Sonogashira Coupling (with Copper Co-catalyst)

G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Aryl-Pd(II)-Alkynyl L_n PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Aryl-Alkynyl ArylX Aryl-X CuX Cu(I)-X CuAlkynyl Cu(I)-Alkynyl CuX->CuAlkynyl + Alkyne - HX CuAlkynyl->PdII_Aryl CuAlkynyl->CuX Base Base Alkyne Alkyne-H

Caption: The interconnected catalytic cycles for the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond.[2] It is a premier method for the N-arylation of heterocyclic amines and the synthesis of N-heterocycles where the nitrogen is part of the aromatic system.

Data Presentation: Examples of Buchwald-Hartwig Amination
Heterocycle PartnerAryl PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
Indole4-ChlorotoluenePd(OAc)₂ (2 mol%) / SIPr·HClNaOH / Dioxane10095[14]
Pyrrolidine1-Bromo-4-tert-butylbenzenePd₂(dba)₃ (1 mol%) / XPhosNaOtBu / Toluene8098[2]
7-Azabicyclo[2.2.1]heptane4-BromoanisolePd₂(dba)₃ (2.5 mol%) / DiIMes·HClNaOtBu / Dioxane7091[14]
Benzophenone imine2-BromopyridinePd₂(dba)₃ (1 mol%) / BINAPNaOtBu / Toluene10080[2]
Experimental Protocol: N-Arylation of Indole[15]
  • Reaction Setup : In an oven-dried Schlenk tube, combine palladium(II) acetate (Pd(OAc)₂, 2 mol%), the NHC ligand precursor SIPr·HCl (4 mol%), and sodium hydroxide (NaOH, 1.4 equiv).

  • Reagent Addition : Add indole (1.2 equiv) and the aryl chloride (1.0 equiv).

  • Inert Atmosphere : Seal the tube, evacuate, and backfill with argon.

  • Solvent Addition : Add anhydrous 1,4-dioxane via syringe.

  • Reaction : Heat the mixture in an oil bath at 100 °C for the required time (typically 12-24 hours).

  • Workup : After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification : Concentrate the filtrate under vacuum and purify the residue by flash column chromatography on silica gel.

Catalytic Cycle: Buchwald-Hartwig Amination

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition PdII_Amido Aryl-Pd(II)-NR₂ L_n PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Aryl-NR₂ ArylX Aryl-X Amine HNR₂ Base Base (e.g., NaO-t-Bu)

Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

References

Applications of 5-(Thiophen-2-yl)nicotinaldehyde in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 5-(Thiophen-2-yl)nicotinaldehyde in organic synthesis, with a focus on its role as a versatile building block for the creation of complex heterocyclic molecules with potential biological activity. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this valuable scaffold in research and development.

Introduction

This compound is a bi-heterocyclic compound whose significance in modern organic and medicinal chemistry arises from its function as a foundational scaffold rather than from direct applications.[1] The molecule incorporates two key heterocyclic systems: thiophene and pyridine. The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Similarly, the nicotinic acid framework, of which nicotinaldehyde is a derivative, is a common component in both pharmaceuticals and agrochemicals.[1] The aldehyde functional group serves as a highly reactive site, enabling a variety of chemical transformations.[1]

Application Notes

The primary applications of this compound in organic synthesis revolve around the reactivity of its aldehyde group. This allows for its transformation into a range of valuable intermediates and final products.

Synthesis of Biologically Active Amides and Esters via Oxidation

The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 5-(thiophen-2-yl)nicotinic acid.[1] This carboxylic acid is a key intermediate for the synthesis of various amide and ester derivatives, some of which have shown significant biological activity.

A notable application is the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated potent fungicidal activity, in some cases surpassing commercial fungicides.[2][3][4] This highlights the potential of this compound as a starting material for the development of novel agrochemicals.

Experimental Workflow: From Aldehyde to Fungicidal Nicotinamides

G A This compound B Oxidation (e.g., Jones Reagent) A->B Step 1 C 5-(Thiophen-2-yl)nicotinic Acid B->C D Acyl Chloride Formation (e.g., Oxalyl Chloride, DMF) C->D Step 2 E 5-(Thiophen-2-yl)nicotinoyl Chloride D->E F Amidation with Substituted 2-Aminothiophene E->F Step 3 G N-(thiophen-2-yl) Nicotinamide Derivatives (Fungicidal Activity) F->G

Caption: Synthetic pathway from this compound to fungicidal amides.

Formation of Alcohols via Reduction

The aldehyde group can be selectively reduced to a primary alcohol, [5-(thiophen-2-yl)pyridin-3-yl]methanol.[1] This transformation provides a valuable intermediate for further synthetic modifications, such as etherification or esterification, to generate a new library of compounds for biological screening. Common reducing agents like sodium borohydride are effective for this purpose due to their mildness and selectivity.[1]

Experimental Workflow: Reduction of Aldehyde to Alcohol

G A This compound B Reduction (e.g., NaBH4, Methanol) A->B C [5-(Thiophen-2-yl)pyridin-3-yl]methanol B->C D Further Synthetic Modifications (Etherification, Esterification, etc.) C->D

Caption: Reduction of this compound to the corresponding primary alcohol.

Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for various carbon-carbon bond-forming reactions, enabling the extension of its carbon framework and the synthesis of more complex molecular architectures.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the introduction of aryl or heteroaryl substituents at positions ortho or para to the aldehyde, starting from a halogenated precursor of this compound. This methodology is crucial for the synthesis of polysubstituted pyridines, which are prevalent in biologically active molecules.

  • Wittig Reaction: The Wittig reaction facilitates the conversion of the aldehyde into an alkene, providing a route to vinyl-substituted thiophene-pyridine systems. These conjugated systems are of interest in materials science and as intermediates for further transformations.

  • Claisen-Schmidt and Knoevenagel Condensations: These base-catalyzed condensation reactions with ketones or active methylene compounds, respectively, lead to the formation of α,β-unsaturated carbonyl compounds (chalcones) or other conjugated systems. These products often exhibit interesting photophysical properties and can serve as precursors for the synthesis of other heterocyclic rings.

Logical Relationship: this compound as a Synthetic Hub

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Classes A This compound B Oxidation A->B C Reduction A->C D Suzuki Coupling A->D E Wittig Reaction A->E F Claisen-Schmidt Condensation A->F G Knoevenagel Condensation A->G H Carboxylic Acids, Amides, Esters B->H I Primary Alcohols C->I J Aryl-Substituted Pyridines D->J K Alkenes E->K L Chalcones (α,β-Unsaturated Ketones) F->L M Conjugated Systems G->M

Caption: Versatility of this compound in organic synthesis.

Experimental Protocols

Protocol 1: Oxidation to 5-(Thiophen-2-yl)nicotinic Acid using Jones Reagent

Objective: To oxidize the aldehyde functionality of this compound to a carboxylic acid.

Materials:

  • This compound

  • Jones Reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)[5][6]

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of isopropanol until the orange color of Cr(VI) is no longer visible and a green precipitate of Cr(III) salts is formed.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and wash it with diethyl ether.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-(thiophen-2-yl)nicotinic acid.

Quantitative Data (Illustrative):

Starting MaterialProductReagentSolventYieldReference
Primary/Secondary AlcoholsCarboxylic Acids/KetonesJones ReagentAcetoneHigh[5][7]
Protocol 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

Objective: To synthesize biologically active amides starting from 5-(thiophen-2-yl)nicotinic acid.

Part A: Acyl Chloride Formation

  • To a solution of 5-(thiophen-2-yl)nicotinic acid (1.0 eq) in dichloromethane (CH2Cl2), add oxalyl chloride (3.0 eq) dropwise.

  • Add one drop of dimethylformamide (DMF) as a catalyst.

  • Stir the mixture at room temperature for 6 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude 5-(thiophen-2-yl)nicotinoyl chloride.

Part B: Amidation

  • Dissolve the crude acyl chloride in CH2Cl2.

  • In a separate flask, dissolve the desired substituted thiophen-2-amine (1.0 eq) and pyridine (1.2 eq) in CH2Cl2.

  • Add the acyl chloride solution dropwise to the amine solution at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Selected Examples):

Compound IDR substituentsYield (%)Fungicidal Activity (EC50, mg/L) vs. P. cubensis
4a 6-Cl, 5-CN, 2-Me (nicotinamide); 4-CN, 3-Me, 2-COOEt (aminothiophene)744.69
4f 5,6-diCl (nicotinamide); 4-CN, 3-Me, 2-COOEt (aminothiophene)Not specified1.96
Data sourced from Zhang, X., et al. (2022). Molecules, 27(24), 8700.[4]
Protocol 3: Reduction to [5-(thiophen-2-yl)pyridin-3-yl]methanol

Objective: To selectively reduce the aldehyde to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Neutralize the mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [5-(thiophen-2-yl)pyridin-3-yl]methanol.

Quantitative Data (Illustrative):

Starting MaterialProductReagentSolventYieldReference
Aldehydes/KetonesAlcoholsNaBH4Protic SolventsHigh[1][8][9]
Protocol 4: Suzuki-Miyaura Cross-Coupling of a Halogenated Precursor

Objective: To introduce an aryl group onto the pyridine ring. (Note: This protocol assumes the availability of a halogenated (e.g., bromo) derivative of this compound).

Materials:

  • 5-Bromo-2-(thiophen-2-yl)nicotinaldehyde (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed mixture of DME and water (4:1), add 5-bromo-2-(thiophen-2-yl)nicotinaldehyde, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl2.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Illustrative for similar systems):

SubstrateBoronic AcidProductYield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid5-(Pyrrol-2-yl)-1-ethyl-1H-indazole84[10]
5-Bromo-1H-indazole2-Thiopheneboronic acid5-(Thiophen-2-yl)-1H-indazoleGood[10]

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its utility is primarily derived from the strategic combination of the thiophene and pyridine heterocycles and the reactive aldehyde functionality. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and agrochemicals. The development of derivatives such as the fungicidal N-(thiophen-2-yl) nicotinamides underscores the significant potential of this scaffold in the discovery of new bioactive molecules.

References

Application Notes and Protocols: 5-(Thiophen-2-yl)nicotinaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(thiophen-2-yl)nicotinaldehyde as a key starting material for the development of potent and selective kinase inhibitors. The unique structural combination of a thiophene and a pyridine ring within this precursor offers a valuable scaffold for generating diverse libraries of compounds with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[1] The heterocyclic compound this compound serves as a versatile and strategic precursor for the synthesis of novel kinase inhibitors due to its modifiable aldehyde group and the proven bioactivity of thiophene- and pyridine-containing molecules.[2] Derivatives of thiophene have shown significant potential in targeting various kinases, including FMS-like tyrosine kinase 3 (FLT3), Akt, and phosphoinositide 3-kinase (PI3K).

This document outlines representative synthetic protocols for elaborating this compound into more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit kinase inhibitory activity. Furthermore, detailed protocols for evaluating the biological activity of these synthesized compounds are provided, along with a summary of reported activity for analogous structures.

Data Presentation: Kinase Inhibitory Activity of Thiophene Derivatives

The following table summarizes the in vitro kinase inhibitory activity of various thiophene-based compounds, demonstrating the potential of this chemical class as a source of potent kinase inhibitors.

Compound ClassTarget Kinase(s)IC50 ValuesReference
Thieno[2,3-d]pyrimidine DerivativesFLT332.4 µM (for compound 5)[3][4]
2-(Thiophen-2-yl)-1,3,5-triazine DerivativesPI3Kα / mTOR525 nM / 48 nM (for compound 13g)
5-pyrrolopyridinyl-2-thiophenecarboxamidesAKTSubnanomolar potency
Thieno[2,3-d]pyrimidine Derivativesc-Met / VEGFR-225 nM / 48 nM (for compound 12j)[5]

Experimental Protocols

Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidine Kinase Inhibitor Scaffold from a Thiophene Aldehyde Precursor

This protocol describes a representative multi-step synthesis to construct a thieno[2,3-d]pyrimidine scaffold, a common core for kinase inhibitors, starting from a generic thiophene aldehyde, which is analogous to the reactivity of this compound. This process involves an initial Knoevenagel condensation followed by a Gewald reaction to form a key 2-aminothiophene intermediate, which is then cyclized to the final thieno[2,3-d]pyrimidine core.

Step 1: Knoevenagel Condensation

  • To a solution of the starting thiophene aldehyde (1 equivalent) in a suitable solvent such as ethanol, add an active methylene compound (e.g., malononitrile, 1.1 equivalents).

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can often be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Step 2: Gewald Aminothiophene Synthesis

  • To the α,β-unsaturated nitrile obtained from Step 1 (1 equivalent), add elemental sulfur (1.1 equivalents) and a suitable solvent like ethanol or dimethylformamide.

  • Add a base, typically a secondary amine such as morpholine or diethylamine (2 equivalents).

  • Heat the mixture to reflux (typically 50-80 °C) for 2-6 hours, monitoring by TLC.[6][7][8]

  • After cooling, the 2-aminothiophene product often precipitates and can be collected by filtration. Alternatively, the reaction mixture can be poured into water and the product extracted with an organic solvent.

Step 3: Thieno[2,3-d]pyrimidine Ring Formation

  • The 2-aminothiophene derivative from Step 2 (1 equivalent) is dissolved in an excess of formamide.

  • The reaction mixture is heated to reflux (around 180-200 °C) for several hours.

  • The progress of the cyclization is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting thieno[2,3-d]pyrimidin-4-one is typically isolated by precipitation upon addition of water, followed by filtration and washing.

Further modifications, such as chlorination of the 4-position followed by nucleophilic substitution, can be performed to introduce additional diversity and modulate kinase inhibitory activity.[3]

Protocol 2: In Vitro Kinase Inhibition Assay (FLT3 Kinase Example)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against a target kinase, using FLT3 as an example. The ADP-Glo™ Kinase Assay is a common method for this purpose.[9][10][11]

Materials:

  • Recombinant human FLT3 enzyme

  • Myelin basic protein (MBP) as a substrate[11]

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)[9]

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (for control wells).[9]

    • Add 2 µL of the FLT3 enzyme solution (concentration to be optimized as per manufacturer's guidelines).[9]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP at optimized concentrations).[9]

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 120 minutes).[9]

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9] This step depletes the remaining ATP.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9] This reagent converts the ADP generated during the kinase reaction back to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Synthesis_Workflow start This compound step1 Knoevenagel Condensation start->step1 intermediate1 α,β-Unsaturated Nitrile step1->intermediate1 step2 Gewald Aminothiophene Synthesis intermediate1->step2 intermediate2 2-Aminothiophene Derivative step2->intermediate2 step3 Cyclization (e.g., with Formamide) intermediate2->step3 product Thieno[2,3-d]pyrimidine Scaffold step3->product evaluation Kinase Inhibition Assay product->evaluation Kinase_Assay_Logic kinase Kinase (FLT3) reaction Kinase Reaction kinase->reaction inhibitor Thiophene-based Inhibitor inhibitor->kinase Binds to atp ATP atp->reaction substrate Substrate (MBP) substrate->reaction adp ADP reaction->adp Generates luminescence Luminescent Signal adp->luminescence Proportional to

References

Application Notes and Protocols: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(thiophen-2-yl) nicotinamide derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and agrochemical research. These molecules are synthesized by combining a nicotinamide moiety, a form of vitamin B3, with a thiophene ring through an amide linkage. This structural combination has been shown to yield compounds with potent biological activities.

Recent studies have highlighted their potential as novel fungicides, particularly against cucumber downy mildew.[1][2][3] The design strategy often involves splicing these two active substructures to generate new chemical entities with enhanced efficacy.[1][3] Furthermore, derivatives of N-pyridinylthiophene carboxamide have been identified as preclinical candidates for treating neuronal cancers by acting as tumor-activated inhibitors of inosine monophosphate dehydrogenase (IMPDH) after being metabolized through the NAD+ salvage pathway.[4] The thiophene ring is a well-known pharmacophore present in numerous pharmaceuticals and agrochemicals, contributing to a wide range of biological effects including antimicrobial, anti-inflammatory, and cytotoxic activities.[5][6] These application notes provide a detailed protocol for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and summarize their reported biological activity.

Design and Synthesis Strategy

The core design strategy for the synthesis of these compounds is based on the principle of active substructure splicing. This approach combines the recognized pharmacophores of nicotinic acid and thiophene to create novel molecules with potentially synergistic or enhanced biological activity.[1][3]

The general synthetic route is a two-step process. First, a substituted nicotinic acid is converted into its more reactive acyl chloride derivative. Second, this acyl chloride is reacted with a substituted thiophen-2-amine in an acylation reaction under basic conditions to form the final N-(thiophen-2-yl) nicotinamide product.[1]

G cluster_design Design Strategy Nicotinic_Acid Nicotinic Acid Substructure Splicing Active Substructure Splicing Nicotinic_Acid->Splicing Thiophene Thiophene Substructure Thiophene->Splicing Target N-(thiophen-2-yl) nicotinamide Derivatives Splicing->Target

Caption: Design strategy based on active substructure splicing.

Experimental Protocols

This section details the general experimental procedures for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Protocol 1: Synthesis of Substituted Nicotinoyl Chloride (Intermediate 2)

This protocol describes the conversion of a substituted nicotinic acid to its corresponding acyl chloride.

Materials:

  • Substituted nicotinic acid (1)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the substituted nicotinic acid (1) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or disappearance of starting material).

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride (2).

  • This crude intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(thiophen-2-yl) nicotinamide Derivatives (4a-4s)

This protocol outlines the acylation of a substituted thiophen-2-amine with the nicotinoyl chloride intermediate.

Materials:

  • Substituted thiophen-2-amine (3)

  • Crude nicotinoyl chloride (2) from Protocol 1

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Stirring apparatus

  • Standard laboratory glassware

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Dissolve the substituted thiophen-2-amine (3) and triethylamine in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude nicotinoyl chloride (2) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(thiophen-2-yl) nicotinamide derivative (4).

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

G Start_Nicotinic Substituted Nicotinic Acid (1) Step1 Acyl Chlorination (Oxalyl Chloride, DMF) Start_Nicotinic->Step1 Start_Thiophene Substituted Thiophen-2-amine (3) Step2 Acylation (Base, DCM) Start_Thiophene->Step2 Intermediate Nicotinoyl Chloride (2) Step1->Intermediate Intermediate->Step2 Product N-(thiophen-2-yl) nicotinamide Derivative (4) Step2->Product

Caption: General workflow for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Data Presentation

Table 1: Synthesis and Characterization of Selected N-(thiophen-2-yl) nicotinamide Derivatives

This table summarizes the yield and physical state of several synthesized derivatives as reported in the literature.[1]

Compound IDRn (on Nicotinamide)R1, R2, R3 (on Thiophene)Physical StateYield (%)
4b 6-Br, 5-Cl, 2-MeCO2C2H5, CH3, CNWhite solid74
4f 5,6-Cl2OC2H5, CH3, CNNot specifiedNot specified in abstract
4o 5,6-Cl2CONHCH3, CH3, CNWhite solid68
4p 5,6-Cl2CONH-cyclopropyl, CH3, CNWhite solid69
4q 5,6-Cl2CONHPh, CH3, CNWhite solid65

Note: Detailed spectral data (1H NMR, 13C NMR, HRMS) for these compounds are available in the source literature and are used to confirm their structures.[1]

Table 2: In Vivo Fungicidal Activity Against Cucumber Downy Mildew (CDM)

The following table presents the biological activity of key compounds against Pseudoperonospora cubensis.

Compound/FungicideConcentration (mg/L)Control Efficacy (%)EC50 (mg/L)
4a Not specifiedNot specified4.69
4f 100701.96
20079
Cyazofamid 10091Not specified
Diflumetorim Not specifiedNot specified21.44
Flumorph 200567.55
Mancozeb 100076Not specified

Data sourced from greenhouse and field trials.[1][2][3]

Applications and Future Directions

The N-(thiophen-2-yl) nicotinamide scaffold has proven to be a valuable lead structure for the development of new agrochemical fungicides.[1][2][3] Specifically, compound 4f has demonstrated excellent fungicidal activity against cucumber downy mildew, with efficacy superior to commercial fungicides like flumorph and mancozeb in field trials.[2][3] This indicates that 4f is a promising candidate for further development.

Beyond agriculture, the structural similarity of these compounds to nicotinamide suggests potential applications in oncology. Thiophenyl derivatives of nicotinamide can be metabolized by the NAD+ salvage pathway enzymes, NAMPT and NMNAT1, into unnatural NAD derivatives.[4] These metabolites can then act as inhibitors of enzymes like IMPDH, which is crucial for cell proliferation, making them potential therapeutics for cancers, including malignant peripheral nerve sheath tumors.[4]

Future research should focus on:

  • Structural Optimization: Further modification of the nicotinamide and thiophene rings to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed fungicidal and anti-cancer activities.

  • Spectrum of Activity: Evaluating leading compounds against a broader range of fungal pathogens and cancer cell lines to explore new therapeutic applications.

References

Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to its corresponding carboxylic acid, 5-(Thiophen-2-yl)nicotinic acid. This transformation is a critical step in the synthesis of various derivatives with potential applications in medicinal chemistry and drug development.

Introduction

5-(Thiophen-2-yl)nicotinic acid and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to known bioactive molecules. The aldehyde group of this compound can be readily oxidized to a carboxylic acid, which serves as a key intermediate for the synthesis of amides, esters, and other functionalized compounds.[1] The presence of both a pyridine and a thiophene ring in the molecule necessitates a mild and selective oxidation method to avoid unwanted side reactions, such as oxidation of the electron-rich thiophene moiety.

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, has been identified as a highly effective and versatile method for the oxidation of aldehydes to carboxylic acids.[2][3] This method is particularly well-suited for substrates with sensitive functional groups and has been successfully applied to a wide range of aliphatic, aromatic, and heteroaromatic aldehydes.[4] Its key advantages include high yields, tolerance of various functional groups, and the ability to oxidize sterically hindered and α,β-unsaturated aldehydes.[3]

Reaction Scheme

The oxidation of this compound to 5-(Thiophen-2-yl)nicotinic acid proceeds as follows:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant This compound product 5-(Thiophen-2-yl)nicotinic acid reactant->product Oxidation reagents Sodium Chlorite (NaClO₂) 2-Methyl-2-butene Sodium Dihydrogen Phosphate (NaH₂PO₄)

Caption: Oxidation of this compound.

Experimental Protocol: Pinnick Oxidation

This protocol details the procedure for the selective oxidation of this compound using sodium chlorite.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, 1 M)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

  • Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to reduce any excess oxidant.

  • Work-up:

    • Remove the tert-butanol under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • To isolate the product, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

    • Wash the basic aqueous extract with ethyl acetate to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the solid under vacuum to afford the desired 5-(Thiophen-2-yl)nicotinic acid.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
SubstrateThis compound
Molecular Weight189.22 g/mol
Product5-(Thiophen-2-yl)nicotinic acid
Molecular Weight205.22 g/mol
Oxidizing AgentSodium Chlorite (NaClO₂)
Scavenger2-Methyl-2-butene
Solvent Systemtert-Butanol/Water
Typical Reaction Time2-4 hours
Expected Yield85-95%
Purity (by NMR/LC-MS)>95%

Experimental Workflow

The following diagram illustrates the key steps in the oxidation and purification process.

Experimental_Workflow start Start: this compound dissolve Dissolve in t-BuOH/H₂O start->dissolve add_reagents Add 2-Methyl-2-butene & NaH₂PO₄ dissolve->add_reagents cool Cool to 0-5 °C add_reagents->cool add_oxidant Slowly add NaClO₂ cool->add_oxidant react Stir at Room Temperature (Monitor by TLC) add_oxidant->react quench Quench with Na₂SO₃ react->quench remove_solvent Remove t-BuOH (Rotovap) quench->remove_solvent extract_product Extract with NaHCO₃ (aq) remove_solvent->extract_product acidify Acidify Aqueous Layer with HCl extract_product->acidify filter Filter Precipitate acidify->filter dry Dry Product filter->dry end_product End: 5-(Thiophen-2-yl)nicotinic acid dry->end_product

Caption: Workflow for the Pinnick oxidation.

Signaling Pathway and Logical Relationships

The Pinnick oxidation mechanism involves the formation of chlorous acid as the active oxidizing species.

Pinnick_Oxidation_Mechanism cluster_main Pinnick Oxidation Pathway cluster_scavenger Scavenger Role start_materials Aldehyde (R-CHO) + NaClO₂ + NaH₂PO₄ active_oxidant Formation of Chlorous Acid (HClO₂) start_materials->active_oxidant addition Nucleophilic Addition of Aldehyde to HClO₂ active_oxidant->addition intermediate Formation of Chlorite Ester Intermediate addition->intermediate fragmentation Pericyclic Fragmentation intermediate->fragmentation product Carboxylic Acid (R-COOH) fragmentation->product byproduct Hypochlorous Acid (HOCl) fragmentation->byproduct reaction Reaction with HOCl byproduct->reaction scavenger 2-Methyl-2-butene scavenger->reaction neutralized Neutralized Byproduct reaction->neutralized

Caption: Pinnick oxidation mechanism.

Safety Precautions

  • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching step with sodium sulfite is exothermic and should be performed slowly with cooling.

These detailed notes and protocols provide a comprehensive guide for the successful oxidation of this compound to 5-(Thiophen-2-yl)nicotinic acid, a valuable intermediate for further synthetic transformations in drug discovery and development.

References

Application Notes and Protocols for the Reduction of 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient reduction of the heterocyclic aldehyde, 5-(thiophen-2-yl)nicotinaldehyde, to its corresponding primary alcohol, (5-(thiophen-2-yl)pyridin-3-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols herein describe a robust and high-yielding method utilizing sodium borohydride as the reducing agent. Comprehensive experimental procedures, data analysis, and characterization techniques are presented to ensure reproducibility and high purity of the final product.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For substrates containing sensitive heterocyclic moieties, such as the thiophene and pyridine rings present in this compound, a mild and selective reducing agent is paramount to avoid unwanted side reactions. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its excellent chemoselectivity for aldehydes and ketones over other functional groups.[1] This document outlines a standardized protocol for the NaBH₄-mediated reduction of this compound, providing a reliable method for obtaining the desired alcohol in high yield and purity.

Data Presentation

Table 1: Reaction Parameters for the Reduction of this compound

ParameterValue
Starting MaterialThis compound
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol (MeOH)
Temperature0 °C to Room Temperature
Reaction Time1.5 hours
Work-upAqueous NaOH
PurificationExtraction and concentration

Table 2: Product Characterization and Yield

Product(5-(Thiophen-2-yl)pyridin-3-yl)methanol
Appearance Colorless oil
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Yield Quantitative[2]
Purity >95% (by NMR)
Storage 2-8°C, sealed in dry conditions[3]

Experimental Protocols

Materials and Equipment
  • This compound (CAS: 342601-29-0)

  • Sodium Borohydride (NaBH₄) (CAS: 16940-66-2)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 5 N Sodium Hydroxide (NaOH) aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Reduction of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M solution).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the aldehyde spot and the appearance of the more polar alcohol spot indicates the completion of the reaction.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 5 N aqueous NaOH solution.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Pour the resulting residue into the 5 N aqueous NaOH solution and extract the aqueous layer with dichloromethane (3 x volumes).[2]

  • Purification:

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).[2]

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the product, (5-(thiophen-2-yl)pyridin-3-yl)methanol, as a colorless oil. The product is obtained in quantitative yield and is typically of high purity.[2]

Characterization

The structure and purity of the synthesized (5-(thiophen-2-yl)pyridin-3-yl)methanol can be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and thiophene rings, as well as a singlet for the methylene protons of the newly formed alcohol group and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the disappearance of the aldehyde carbonyl carbon signal (typically around 190 ppm) and the appearance of a signal for the methylene carbon of the alcohol (typically around 60-65 ppm), in addition to the signals for the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (191.25 g/mol ).

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Aldehyde in MeOH cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT for 1.5h add_nabh4->react quench Quench with aqueous NaOH react->quench concentrate Remove MeOH quench->concentrate extract Extract with DCM concentrate->extract dry Dry with MgSO4 extract->dry filter Filter dry->filter concentrate2 Concentrate filter->concentrate2 product Final Product: (5-(thiophen-2-yl)pyridin-3-yl)methanol concentrate2->product characterize Characterize (NMR, MS) product->characterize

Caption: Experimental workflow for the reduction of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH4 nabh4->alkoxide alcohol (5-(Thiophen-2-yl)pyridin-3-yl)methanol alkoxide->alcohol 2. Protonation (from MeOH/H₂O)

Caption: Simplified reaction pathway for the reduction of an aldehyde to an alcohol.

References

Application Notes and Protocols for 5-(Thiophen-2-yl)nicotinaldehyde Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial research landscape for derivatives based on the 5-(thiophen-2-yl)nicotinamide scaffold, a structure closely related to 5-(thiophen-2-yl)nicotinaldehyde. The aldehyde functional group in this compound serves as a versatile precursor for the synthesis of a wide array of derivatives, including the corresponding nicotinic acids and their amides, which have shown significant antimicrobial potential.[1] This document outlines the fungicidal activity of these derivatives, details the experimental protocols for their synthesis and evaluation, and visualizes the key chemical transformations and experimental workflows.

I. Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of N-(thiophen-2-yl) nicotinamide derivatives has been primarily evaluated against fungal pathogens, demonstrating significant potential for agricultural applications. The following table summarizes the in vivo bioassay results of these compounds against cucumber downy mildew (Pseudoperonospora cubensis).

Table 1: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Pseudoperonospora cubensis

Compound IDEC50 (mg/L)Reference Commercial FungicideEC50 (mg/L)
4a4.69Diflumetorim21.44
4f1.96Flumorph7.55

Data sourced from in vivo greenhouse bioassays.[2][3]

In field trials, a 10% EC formulation of compound 4f demonstrated superior control efficacy compared to commercial fungicides, highlighting its potential for further development.[3][4]

Table 2: Field Trial Control Efficacy of Compound 4f against P. cubensis

Compound/FungicideConcentration (mg/L)Control Efficacy (%)
4f 10070
4f 20079
Flumorph20056
Mancozeb100076

Data reflects the outcomes of field trials against cucumber downy mildew.[3][4]

While specific data for this compound derivatives against a broad range of bacteria is not extensively available in the reviewed literature, various other thiophene derivatives have shown promising antibacterial activity. For instance, certain thiophene derivatives exhibit MIC₅₀ values between 8 and 32 mg/L against colistin-resistant E. coli and between 16 and 32 mg/L against colistin-resistant A. baumannii.[5]

II. Experimental Protocols

The following protocols are based on the synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives, which can be adapted for derivatives of this compound.

This protocol details a two-step synthesis process starting from a substituted nicotinic acid.

1. Synthesis of Acyl Chloride (Intermediate 2)

  • Materials: Substituted nicotinic acid (1), oxalyl chloride, dichloromethane (DCM), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of the substituted nicotinic acid 1 in dry DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude acyl chloride 2 .

    • Use the crude acyl chloride directly in the next step without further purification.

2. Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (Final Products 4a-4s)

  • Materials: Acyl chloride (2), substituted thiophen-2-amine (3), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the substituted thiophen-2-amine 3 and triethylamine in dry DCM.

    • Add a solution of the crude acyl chloride 2 in DCM dropwise to the mixture at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final N-(thiophen-2-yl) nicotinamide derivatives.

    • Characterize the final products using ¹H NMR, ¹³C NMR, and HRMS.

  • Pathogen: Pseudoperonospora cubensis (cucumber downy mildew).

  • Host Plant: Cucumber seedlings at the two-leaf stage.

  • Procedure:

    • Prepare various concentrations of the test compounds and commercial fungicides in a solvent (e.g., DMSO) and dilute with water containing a surfactant (e.g., Tween 80).

    • Spray the cucumber seedlings evenly with the prepared solutions.

    • After 24 hours, inoculate the treated leaves by spraying with a spore suspension of P. cubensis.

    • Maintain the inoculated plants in a greenhouse at 20-25°C with high humidity for 7 days.

    • Assess the disease severity by measuring the area of leaf lesions.

    • Calculate the control efficacy and determine the EC50 values using probit analysis.

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacteria.

  • Materials: Test compounds, bacterial strains, Mueller-Hinton Broth (MHB), 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for antimicrobial screening.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Amide Formation Nicotinic_Acid Substituted Nicotinic Acid (1) Acyl_Chloride Acyl Chloride (2) Nicotinic_Acid->Acyl_Chloride Oxalyl Chloride, DMF, DCM Thiophenamine Substituted Thiophen-2-amine (3) Final_Product N-(thiophen-2-yl) Nicotinamide Derivative (4) Thiophenamine->Final_Product Triethylamine, DCM Acyl_Chloride->Final_Product

Caption: Synthetic pathway for N-(thiophen-2-yl) nicotinamide derivatives.

Antimicrobial_Screening_Workflow Compound_Synthesis Synthesis & Purification of Derivatives Stock_Solution Preparation of Stock Solutions Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution in 96-Well Plates Stock_Solution->Serial_Dilution Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep Bacterial/Fungal Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC/EC50 Determination Incubation->MIC_Determination Data_Analysis Data Analysis & Hit Identification MIC_Determination->Data_Analysis

Caption: General workflow for antimicrobial screening.

Proposed_Mechanism Thiophene_Derivative Thiophene Derivative Bacterial_Cell Bacterial Cell Thiophene_Derivative->Bacterial_Cell Interaction Membrane_Permeabilization Membrane Permeabilization Bacterial_Cell->Membrane_Permeabilization Enzyme_Inhibition Enzyme Inhibition (e.g., DNA Gyrase) Bacterial_Cell->Enzyme_Inhibition Cell_Death Bactericidal/Fungicidal Effect Membrane_Permeabilization->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Putative antimicrobial mechanisms of thiophene derivatives.

References

Anticancer Activity of 5-(Thiophen-2-yl)nicotinaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer activities of various 5-(thiophen-2-yl)nicotinaldehyde derivatives. It includes a summary of their cytotoxic effects on different cancer cell lines, detailed protocols for key experimental procedures, and visualizations of the elucidated mechanisms of action.

Introduction

Derivatives of this compound have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These molecules, characterized by a core structure of a thiophene ring linked to a pyridine ring, have been the subject of numerous studies to evaluate their efficacy against various cancer types. Research has demonstrated that modifications to this core scaffold can lead to compounds with potent cytotoxic and apoptotic activities. This document outlines the anticancer properties of several key derivatives, including isoxazoles, thiadiazoles, and thienopyrimidines, and provides detailed methodologies for their investigation.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives is typically assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this evaluation. The following tables summarize the IC50 values for representative derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of 5-(Thiophen-2-yl)isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole)MCF-7 (Breast)1.91[1][2]
TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole)MCF-7 (Breast)2.63[2]

Table 2: Anticancer Activity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 20bHepG-2 (Liver)4.37 ± 0.7[3]
Compound 20bA-549 (Lung)8.03 ± 0.5[3]

Table 3: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 14MCF-7 (Breast)22.12[4]
Compound 13MCF-7 (Breast)22.52[4]
Compound 9MCF-7 (Breast)27.83[4]
Compound 12MCF-7 (Breast)29.22[4]

Experimental Protocols

This section provides detailed protocols for the key experiments used to evaluate the anticancer activity of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves multi-step reactions. As an example, the synthesis of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives can be achieved through the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with various hydrazine-carbodithioate derivatives[3][5].

General Procedure for the Synthesis of 2-((Substituted-benzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole derivatives:

  • To a solution of the appropriate methyl 2-(substituted-benzylidene)hydrazine-1-carbodithioate (1 mmol) in ethanol (20 mL), add N'-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride (1 mmol).

  • Add triethylamine (0.1 g, 1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, collect the precipitated solid by filtration.

  • Wash the solid with ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to obtain the purified product.

  • Characterize the final compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[8][9]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][10]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, PARP, and Bcl-2 family members.[11][12][13]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Mechanisms of Action and Signaling Pathways

The anticancer activity of this compound derivatives is primarily attributed to the induction of apoptosis and cell cycle arrest. The specific molecular mechanisms can vary depending on the derivative and the cancer cell type.

Intrinsic Apoptosis Pathway

Many thiophene derivatives induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death.[1][2][8][14][15]

Intrinsic_Apoptosis_Pathway cluster_stimulus Anticancer Compound cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Compound 5-(Thiophen-2-yl) nicotinaldehyde derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito MOMP CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: Intrinsic Apoptosis Pathway induced by this compound derivatives.

ERα Signaling Pathway in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, the 5-(thiophen-2-yl)isoxazole derivative TTI-6 has been shown to act as an antagonist of estrogen receptor alpha (ERα). By inhibiting ERα, TTI-6 can disrupt the downstream signaling that promotes cell proliferation and survival, ultimately leading to apoptosis.[12][16]

ER_alpha_Signaling_Pathway cluster_compound Compound Action cluster_receptor Receptor Level cluster_downstream Downstream Effects cluster_outcome Cellular Outcome TTI6 TTI-6 (5-(Thiophen-2-yl)isoxazole derivative) ERa Estrogen Receptor α (ERα) TTI6->ERa Inhibition Proliferation Cell Proliferation (e.g., Cyclin D1, c-Myc) ERa->Proliferation Transcription Survival Cell Survival (e.g., Bcl-2) ERa->Survival Transcription Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: Inhibition of ERα Signaling by a 5-(Thiophen-2-yl)isoxazole derivative.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key experimental protocols described in this document.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis_Assay_Workflow start Start treat Treat Cells with Compound start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The derivatives discussed herein demonstrate significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis. The provided protocols offer a standardized framework for the continued investigation and development of these promising compounds. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize their therapeutic potential.

References

Application Notes and Protocols for Fungicidal Compounds Derived from 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, fungicidal activity, and experimental protocols for compounds derived from the 5-(thiophen-2-yl)nicotinaldehyde scaffold. The information is intended to guide researchers in the development of novel antifungal agents based on this promising chemical class.

Overview of Fungicidal Activity

Compounds incorporating a thiophene ring linked to a pyridine moiety have demonstrated significant fungicidal properties. A key example is the class of N-(thiophen-2-yl) nicotinamide derivatives, which have shown excellent activity against various plant pathogenic fungi, most notably cucumber downy mildew (Pseudoperonospora cubensis).[1][2][3] The fungicidal efficacy of these compounds is influenced by the substitution patterns on both the pyridine and thiophene rings.

Quantitative Fungicidal Data

The following table summarizes the in vivo fungicidal activities of a series of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew, presented as EC50 values (the concentration required to inhibit 50% of the fungal growth).

Table 1: In Vivo Fungicidal Activities of N-(thiophen-2-yl) Nicotinamide Derivatives Against Cucumber Downy Mildew (Pseudoperonospora cubensis) [1]

Compound IDSubstituents on Pyridine Ring (Rn)Substituents on Thiophene Ring (R1, R2, R3)EC50 (mg/L)95% Confidence Interval
4a 2-CH3-5-CN-6-ClOC2H5, CH3, CN4.693.65~6.03
4f 5,6-Cl2OC2H5, CH3, CN1.961.54~2.49
Flumorph (Commercial Fungicide) --7.555.89~9.67
Diflumetorim (Commercial Fungicide) --21.4416.71~27.50

Note: Data extracted from a study on N-(thiophen-2-yl) nicotinamide derivatives, which share a core structure with derivatives of this compound.[1]

Experimental Protocols

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

This protocol is adapted from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and can be conceptually applied to derivatization from related structures.[1]

Step 1: Acyl Chloride Formation

  • To a solution of a substituted nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride (2).

Step 2: Amide Coupling

  • Dissolve the substituted thiophen-2-amine (3) (1.0 eq) and a base (e.g., triethylamine or pyridine) (1.2 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Add the crude acyl chloride (2) (1.0 eq) solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-(thiophen-2-yl) nicotinamide derivative (4).

Synthesis of Schiff Base Derivatives from this compound (General Protocol)

Schiff bases are synthesized by the condensation of an aldehyde with a primary amine.[4][5][6]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of the desired primary amine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product, if formed, can be collected by filtration, washed with cold ethanol, and dried. If no solid precipitates, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Synthesis of Chalcone Derivatives from this compound (General Protocol)

Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.[7][8][9]

  • In a flask, dissolve the desired substituted acetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and add an aqueous solution of a base (e.g., potassium hydroxide or sodium hydroxide) dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

In Vivo Fungicidal Assay Against Cucumber Downy Mildew (Pseudoperonospora cubensis)[1]
  • Plant Cultivation: Grow cucumber plants (e.g., Cucumis sativus L. cv. Jinyan No. 4) in a greenhouse to the two-leaf stage.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMF. For application, dilute the stock solutions with distilled water containing a surfactant (e.g., Tween 80) to the desired concentrations.

  • Inoculation: Prepare a spore suspension of P. cubensis in sterile distilled water.

  • Curative Activity: Inoculate the cucumber leaves with the spore suspension. After 24 hours in a humid environment to allow for infection, spray the leaves with the test compound solutions.

  • Protective Activity: Spray the cucumber leaves with the test compound solutions. After 24 hours, inoculate the treated leaves with the spore suspension.

  • Incubation: Keep the treated plants in a greenhouse at an appropriate temperature and humidity for 7 days.

  • Evaluation: Assess the disease index on the treated leaves compared to control groups (treated with a blank solvent and an untreated control). Calculate the control efficacy using the formula: Efficacy (%) = [(Disease Index of Control - Disease Index of Treatment) / Disease Index of Control] × 100.

  • EC50 Determination: Use the control efficacies at different concentrations to calculate the EC50 value using a suitable statistical software.

In Vitro Antifungal Assay (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10]

  • Medium Preparation: Prepare a suitable liquid medium (e.g., Potato Dextrose Broth for fungi) and sterilize.

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a spore or cell suspension in sterile saline and adjust the concentration to a standard (e.g., 1-5 × 106 CFU/mL).

  • Compound Dilution: Prepare serial dilutions of the test compounds in the liquid medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A known antifungal agent can be used as a reference standard.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-37 °C) for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_nicotinamide N-(thiophen-2-yl) Nicotinamide Synthesis cluster_schiff_base Schiff Base Synthesis cluster_chalcone Chalcone Synthesis nicotinic_acid Substituted Nicotinic Acid acyl_chloride Acyl Chloride Intermediate nicotinic_acid->acyl_chloride Oxalyl Chloride, DMF (cat.) final_nicotinamide Final Nicotinamide Derivative acyl_chloride->final_nicotinamide Base (e.g., TEA) thiophen_amine Substituted Thiophen-2-amine thiophen_amine->final_nicotinamide aldehyde 5-(Thiophen-2-yl) nicotinaldehyde final_schiff_base Schiff Base Derivative aldehyde->final_schiff_base Ethanol, Acetic Acid (cat.) primary_amine Primary Amine primary_amine->final_schiff_base aldehyde2 5-(Thiophen-2-yl) nicotinaldehyde final_chalcone Chalcone Derivative aldehyde2->final_chalcone Ethanol, Base (e.g., KOH) acetophenone Substituted Acetophenone acetophenone->final_chalcone

Caption: Synthetic routes for fungicidal derivatives.

Experimental Logic for Fungicidal Screening

Fungicidal_Screening_Logic start Synthesized Thiophene Derivatives in_vitro In Vitro Screening (Broth Microdilution) start->in_vitro in_vivo In Vivo Screening (e.g., on Cucumber Plants) start->in_vivo mic Determine MIC (Minimum Inhibitory Concentration) in_vitro->mic ec50 Determine EC50 (Half-maximal Effective Concentration) in_vivo->ec50 lead_id Lead Compound Identification mic->lead_id ec50->lead_id sar Structure-Activity Relationship (SAR) Analysis lead_id->sar optimization Further Structural Optimization sar->optimization

Caption: Workflow for fungicidal activity screening.

References

Application Notes and Protocols: Thiophene Dialdehydes in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of covalent organic frameworks (COFs) incorporating thiophene dialdehydes. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and exploration of these promising materials in various research and development endeavors.

Introduction to Thiophene Dialdehyde-Based COFs

Thiophene-containing COFs are a class of porous crystalline polymers that have garnered significant attention due to their unique electronic, optical, and catalytic properties.[1][2] The integration of thiophene units into the COF backbone enhances their performance in a variety of applications by broadening light absorption, improving charge separation and migration, and providing a platform for further functionalization.[2][3] Thiophene dialdehydes, in particular, serve as versatile building blocks for the construction of these advanced materials.[4]

The aldehyde functionalities of thiophene dialdehydes are ideal for forming highly ordered, porous crystalline materials through reactions with amine linkers.[4] However, the five-membered ring of thiophene can present geometric challenges in forming highly crystalline frameworks, a hurdle that researchers have overcome by engineering various thiophene derivatives.[1][5] These materials are finding applications in gas adsorption, catalysis, separation membranes, organic electronics, and have potential in biomedical fields.[1][4][6]

Synthesis of Thiophene Dialdehyde-Based COFs

The synthesis of COFs from thiophene dialdehydes typically proceeds via a solvothermal method, which involves the condensation reaction between the dialdehyde and a complementary linker molecule, often a polyamine, in a sealed vessel under elevated temperatures.

Synthesis of Thiophene-2,5-dicarboxaldehyde Monomer

A common precursor for thiophene-based COFs is thiophene-2,5-dicarboxaldehyde. While detailed synthetic procedures can vary, a general approach involves the Vilsmeier-Haack reaction or similar formylation methods starting from thiophene.

Protocol: Synthesis of Thiophene-2,5-dicarboxaldehyde

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of N,N-dimethylformamide (DMF) in an appropriate solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while stirring.

  • Thiophene Addition: After the addition of POCl₃, add a solution of thiophene in DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.

  • Work-up: Quench the reaction by pouring the mixture into a beaker of crushed ice and sodium acetate solution.

  • Extraction: Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield thiophene-2,5-dicarboxaldehyde.

Solvothermal Synthesis of a Thiophene-Based COF (TP-CTF)

This protocol describes the synthesis of a thiophene-based covalent triazine framework (TP-CTF) from 2,2'-bithiophene-5,5'-dicarboxaldehyde and 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline.[2]

Experimental Protocol:

  • Reactant Preparation: In a Pyrex tube, add 2,2'-bithiophene-5,5'-dicarboxaldehyde and 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline in a suitable molar ratio.

  • Solvent and Catalyst Addition: Add a mixture of mesitylene and dioxane (e.g., 1:2 v/v) as the solvent and a catalytic amount of 6 M aqueous acetic acid.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and heat it in an oven at 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, collect the resulting solid by filtration.

  • Washing and Purification: Wash the solid extensively with anhydrous acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.

  • Drying: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Physicochemical Properties of Thiophene-Based COFs

The properties of thiophene-based COFs are highly dependent on the specific building blocks and synthetic conditions used. The following table summarizes key quantitative data for some reported thiophene-containing COFs.

COF NameMonomersBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)Application
T-COF 4 Thieno[3,2-b]thiophene-2,5-diboronic acid, HHTP---Electronic Devices
TT-COF Thieno[3,2-b]thiophene-2,5-diyldiboronic acid, HHTP18103.0-Guest Encapsulation
BDT-ETTA COF Benzo[1,2-b:4,5-b′]dithiophene-2,6-dicarboxaldehyde, ETTA---Photoelectrodes
TP-CTF 2,2′-bithiophene-5,5′-dicarboxaldehyde, TAPTSemicrystalline->300Photocatalysis
TA/DTTA-2-TMT Terephthalaldehyde, 2,5-di(thiophen-2-yl)terephthalaldehyde, TMT---H₂O₂ Production

Applications of Thiophene Dialdehyde-Based COFs

The unique properties of thiophene-based COFs make them suitable for a range of applications.

Photocatalysis

Thiophene-containing COFs exhibit enhanced photocatalytic activity due to their broadened light absorption and efficient charge separation.[2]

Experimental Protocol: Photocatalytic Oxidative Coupling of Amines [2]

  • Catalyst Suspension: Suspend the thiophene-based COF photocatalyst (e.g., TP-CTF) in a solvent (e.g., acetonitrile) in a reaction vessel.

  • Substrate Addition: Add the amine substrate (e.g., benzylamine) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an oxygen atmosphere (or air) and irradiate with a visible light source (e.g., a 300W Xenon lamp with a UV cut-off filter).

  • Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Product Isolation: After completion of the reaction, separate the catalyst by filtration. The filtrate can be concentrated and the product purified by column chromatography.

  • Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Sensing

The porous and fluorescent nature of some thiophene-based COFs makes them excellent candidates for chemical sensors.

Experimental Protocol: Fluorescence-Based Detection of Metal Ions

  • Sensor Dispersion: Disperse a known amount of the fluorescent thiophene-based COF in a suitable solvent (e.g., deionized water or an organic solvent) to form a stable suspension.

  • Fluorescence Measurement: Record the initial fluorescence emission spectrum of the COF dispersion using a fluorescence spectrophotometer at a specific excitation wavelength.

  • Analyte Addition: Add varying concentrations of the target metal ion solution to the COF dispersion.

  • Fluorescence Response: After a short incubation period, record the fluorescence emission spectra again.

  • Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion to determine the sensitivity and detection limit of the sensor.

Drug Delivery

While specific studies on thiophene dialdehyde-based COFs for drug delivery are emerging, the general principles for drug loading and release in COFs can be applied.[4] COFs offer high drug loading capacities due to their large surface area and porous nature.[4]

Experimental Protocol: Drug Loading and In Vitro Release [7]

  • Drug Loading:

    • Suspend the activated thiophene-based COF in a solution of the desired drug (e.g., 5-fluorouracil) in a suitable solvent (e.g., hexane).

    • Stir the suspension for a specified period (e.g., 24 hours) at room temperature to allow for drug encapsulation within the COF pores.

    • Collect the drug-loaded COF by centrifugation or filtration and wash with fresh solvent to remove surface-adsorbed drug molecules.

    • Dry the drug-loaded COF under vacuum.

  • In Vitro Drug Release:

    • Disperse a known amount of the drug-loaded COF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).

    • Incubate the dispersion at 37 °C with constant shaking.

    • At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh medium.

    • Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Plot the cumulative drug release as a function of time.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and application of thiophene dialdehyde-based COFs.

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_COF COF Synthesis (Solvothermal) Thiophene Thiophene Formylation Formylation (e.g., Vilsmeier-Haack) Thiophene->Formylation Thiophene_Dialdehyde Thiophene Dialdehyde Formylation->Thiophene_Dialdehyde Reaction Reaction (120°C, 72h) Thiophene_Dialdehyde->Reaction Linker Amine Linker Linker->Reaction Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Reaction Purification Purification (Washing & Drying) Reaction->Purification Thiophene_COF Thiophene-based COF Purification->Thiophene_COF

Caption: General workflow for the synthesis of thiophene-based COFs.

Photocatalysis_Workflow COF Thiophene-COF Photocatalyst Excitation Generation of Electron-Hole Pairs COF->Excitation Light Visible Light Irradiation Light->COF Charge_Separation Charge Separation and Migration Excitation->Charge_Separation Redox Surface Redox Reactions Charge_Separation->Redox Products Products (e.g., Imines) Redox->Products Reactants Reactants (e.g., Amines + O2) Reactants->Redox

Caption: Mechanism of photocatalysis using thiophene-based COFs.

Sensing_Workflow COF_Dispersion COF Dispersion (Fluorescent) Interaction Analyte-COF Interaction COF_Dispersion->Interaction Analyte Target Analyte (e.g., Metal Ions) Analyte->Interaction Signal_Change Fluorescence Quenching/Enhancement Interaction->Signal_Change Detection Quantitative Detection Signal_Change->Detection

Caption: Workflow for fluorescent sensing using thiophene-based COFs.

Drug_Delivery_Workflow COF Porous Thiophene-COF Loading Drug Loading (Encapsulation) COF->Loading Drug Drug Molecules Drug->Loading Drug_Loaded_COF Drug-Loaded COF Loading->Drug_Loaded_COF Release Controlled Drug Release Drug_Loaded_COF->Release Release_Environment Physiological Environment (pH 7.4, 37°C) Release_Environment->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Process of drug delivery using thiophene-based COFs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Thiophen-2-yl)nicotinaldehyde. The content is structured to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling for this specific synthesis can stem from several factors. Here is a troubleshooting guide to address common issues:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. While various catalysts can be effective, their performance can be substrate-dependent.

    • Troubleshooting: If you are observing low conversion, consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Electron-rich and bulky phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps.

  • Base Selection: The choice and amount of base are crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).

    • Troubleshooting: The basicity can influence the rate of reaction and the prevalence of side reactions. If you suspect base-related issues, try screening different bases. For instance, K₃PO₄ is often effective in couplings involving heteroaryl boronic acids.

  • Solvent System: The solvent system must be appropriate for dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.

    • Troubleshooting: Ensure your reactants are soluble in the chosen solvent system. If solubility is an issue, consider alternative solvents or solvent ratios. The presence of water is often necessary to activate the boronic acid.

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions.

    • Troubleshooting: If the reaction is sluggish, a moderate increase in temperature may improve the yield. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid potential product degradation from prolonged heating.

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.

    • Troubleshooting: It is imperative to degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the experiment.

Q2: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: Several side reactions can occur during the synthesis of this compound. Understanding these pathways is key to their mitigation.

  • Homocoupling of Thiophene-2-boronic Acid: This is a common side reaction where two molecules of the boronic acid couple to form 2,2'-bithiophene. This is often promoted by the presence of oxygen.

    • Mitigation: Thoroughly degas all solvents and the reaction mixture and maintain a strict inert atmosphere. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling product.

  • Protodeboronation: This involves the replacement of the boronic acid group on the thiophene ring with a hydrogen atom, leading to the formation of thiophene. This side reaction is often catalyzed by the base and can be more prevalent with electron-deficient heteroaryl boronic acids.

    • Mitigation: Use the mildest effective base and the lowest possible reaction temperature. Minimizing the reaction time can also reduce the extent of protodeboronation. The use of boronic esters (e.g., pinacol esters) can sometimes reduce the rate of this side reaction.

  • Oxidation of the Aldehyde: The aldehyde functional group on the nicotinaldehyde starting material or the final product can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.

    • Mitigation: Maintain an inert atmosphere and use appropriate purification techniques to separate the aldehyde from the carboxylic acid byproduct.

  • Reduction of the Aldehyde: While less common under standard Suzuki conditions, reduction to the corresponding alcohol is a potential transformation of the aldehyde group.

    • Mitigation: Ensure that no reducing agents are inadvertently introduced into the reaction.

Q3: What is a reliable experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction?

A3: The following is a representative experimental protocol based on established methods for similar Suzuki-Miyaura cross-coupling reactions. Optimization may be required based on your specific laboratory conditions and reagent purity.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
Parameter Value/Description
Reactants 5-Bromonicotinaldehyde, Thiophene-2-boronic acid (1.1 - 1.5 equivalents)
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
Base Potassium Carbonate (K₂CO₃) (2-3 equivalents)
Solvent 1,4-Dioxane and Water (4:1 v/v)
Temperature 90-100 °C
Reaction Time 12-24 hours
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add 5-bromonicotinaldehyde, thiophene-2-boronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Symptom Potential Cause Suggested Solution
No or very low product formationInactive catalystUse a fresh batch of catalyst; consider a different Pd source/ligand combination.
Insufficiently degassed systemThoroughly degas solvents and reaction mixture; maintain a positive pressure of inert gas.
Incorrect baseScreen alternative bases such as K₃PO₄ or Cs₂CO₃.
Incomplete reactionInsufficient reaction time or temperatureIncrease reaction time and/or temperature; monitor reaction progress.
Poor solubility of reactantsTry a different solvent system (e.g., DME/water, Toluene/water).
Significant side product formationSee Table 2Refer to mitigation strategies for specific side products.

Table 2: Common Side Products and Mitigation Strategies

Side Product Formation Pathway Mitigation Strategy
2,2'-BithiopheneHomocoupling of thiophene-2-boronic acid- Rigorous exclusion of oxygen (degassing, inert atmosphere)- Use of a minimal excess of boronic acid
ThiopheneProtodeboronation of thiophene-2-boronic acid- Use of a milder base- Lower reaction temperature- Shorter reaction time- Consider using a boronic ester
5-(Thiophen-2-yl)nicotinic acidOxidation of the aldehyde product- Maintain an inert atmosphere- Avoid prolonged exposure to air during workup and purification

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ Base PdII_Both Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Thiophene_BA Thiophene-2-boronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling Thiophene_BA->Suzuki_Coupling Homocoupling Homocoupling (O₂ present) Thiophene_BA->Homocoupling Protodeboronation Protodeboronation (Base, H₂O) Thiophene_BA->Protodeboronation Bromo_Pyr 5-Bromonicotinaldehyde Bromo_Pyr->Suzuki_Coupling Desired_Product This compound Suzuki_Coupling->Desired_Product Bithiophene 2,2'-Bithiophene Homocoupling->Bithiophene Thiophene Thiophene Protodeboronation->Thiophene

Caption: Major side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Incomplete_Reaction Incomplete Reaction? Analysis->Incomplete_Reaction Side_Products Major Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Screen Catalysts/Bases/Solvents Incomplete_Reaction->Optimize_Conditions Yes Mitigate_Side_Reactions Mitigate Side Reactions: - Degas Thoroughly - Use Milder Base - Adjust Stoichiometry Side_Products->Mitigate_Side_Reactions Yes Purification Optimize Purification Side_Products->Purification No Optimize_Conditions->Analysis Mitigate_Side_Reactions->Analysis

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 5-(Thiophen-2-yl)nicotinaldehyde, a key intermediate for researchers in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound from a reaction mixture?

A1: The most prevalent and effective method is flash column chromatography using silica gel. This technique is well-suited for separating the target aldehyde from common impurities generated during its synthesis, particularly from Suzuki-Miyaura cross-coupling reactions.

Q2: My compound appears as a streak rather than a distinct spot on the TLC plate. What could be the cause?

A2: Streaking on a Thin-Layer Chromatography (TLC) plate can be caused by several factors:

  • Overloading: Applying too much of the sample to the TLC plate. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The solvent system may be too polar, causing the compound to move with the solvent front without proper partitioning. Alternatively, the compound may have poor solubility in the chosen eluent.

  • Acidic Impurities or Compound Instability: The aldehyde may be partially oxidizing to the corresponding carboxylic acid on the silica gel, which is acidic. Adding a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent can mitigate this.

  • Highly Polar Compound: The compound itself is polar. A more polar solvent system, such as methanol/dichloromethane, may be required.[1]

Q3: How can I visualize this compound on a TLC plate?

A3: Due to its conjugated aromatic system, this compound is UV-active and will appear as a dark spot against a fluorescent green background under short-wave UV light (254 nm).[2][3] For a more robust visualization, especially for detecting impurities that may not be UV-active, various chemical stains can be used. A p-anisaldehyde stain, followed by gentle heating, is effective for visualizing aldehydes.[2][4] An iodine chamber is another simple and semi-destructive method that can visualize a wide range of organic compounds.[2][4]

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be an effective final purification step if the crude product is of relatively high purity. The choice of solvent is critical. A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. Common solvent mixtures for recrystallization of aromatic compounds include ethyl acetate/hexanes, acetone/water, or toluene/heptane.[5][6] However, for complex reaction mixtures with multiple byproducts, column chromatography is generally the preferred primary purification method.

Q5: Is this compound stable during purification and storage?

A5: Aldehydes can be susceptible to oxidation to carboxylic acids, especially if exposed to air and light over extended periods.[7] Thiophene moieties themselves can be reactive towards strong oxidizing agents.[8] For best results, purification should be carried out promptly after the reaction. The purified compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated (2-8°C is often recommended) to minimize degradation.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, particularly after a Suzuki-Miyaura coupling reaction.

Scenario 1: Low or No Yield of Purified Product

Possible Cause Troubleshooting Step
Product is not eluting from the column. The eluent is likely not polar enough. Gradually increase the polarity of the solvent system. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30%, 50%, or even 100% ethyl acetate. A small percentage of methanol (1-5%) in dichloromethane can be used for very polar compounds.[1]
Product co-elutes with impurities. The separation resolution is poor. Ensure you have an optimal Rf value of 0.2-0.4 on your analytical TLC before starting the column. If spots are too close, try a different solvent system (e.g., ether/hexanes instead of ethyl acetate/hexanes). Using a higher ratio of silica gel to crude product (e.g., 70:1 instead of 40:1) can also improve separation.[10]
Product degraded on the silica column. Aldehydes can be sensitive to the acidic nature of silica gel. Deactivate the silica by adding 0.5-1% triethylamine to the eluent system.[1] Run the column as quickly as possible ("flash" chromatography) to minimize contact time.

Scenario 2: Purified Product is Contaminated with Reaction Byproducts

The synthesis of this compound via Suzuki-Miyaura coupling can lead to several common impurities.

Common Impurity Identification & Removal Strategy
Unreacted Aryl Halide (e.g., 5-bromonicotinaldehyde)This starting material is typically more polar than the product. It will have a lower Rf on TLC. It should elute from the column after the desired product when using a normal-phase silica column.
Homocoupled Thiophene Dimer (e.g., 2,2'-bithiophene)This byproduct is significantly less polar than the product. It will have a much higher Rf on TLC and will elute from the column first, often with the nonpolar solvent front.
Palladium Catalyst Residues These often appear as a dark/black coloration at the top of the silica gel column and typically do not move. If they are soluble, they may streak down the column. Filtering the crude reaction mixture through a small plug of Celite or silica before concentrating can remove a significant portion of the catalyst.
Triphenylphosphine Oxide (TPPO) If triphenylphosphine-based ligands are used, TPPO is a common, polar byproduct. It often has an Rf similar to the product, making separation difficult. Switching to a different solvent system or using a different phosphine ligand in the reaction can alter its retention. In some cases, a different purification technique may be needed.
5-(Thiophen-2-yl)nicotinic Acid This is the oxidation product of your target compound. It is very polar and will likely remain at the baseline of the TLC plate in standard eluents. It will stick strongly to the top of the silica column. An acidic workup can remove it as its carboxylate salt.

dot

G Troubleshooting Impurities in Suzuki Coupling Purification start Crude Reaction Mixture tlc Run Analytical TLC (e.g., 30% EtOAc/Hexanes) start->tlc high_rf High Rf Spot? (Nonpolar Impurity) tlc->high_rf Analyze Spots product_rf Desired Product Spot? (Rf ~0.3) high_rf->product_rf No impurity1 Likely Homocoupled Dimer. Elutes first from column. high_rf->impurity1 Yes low_rf Low Rf Spot? (Polar Impurity) product_rf->low_rf No product_pure Proceed with Flash Chromatography. Collect fractions corresponding to this Rf. product_rf->product_pure Yes baseline Spot at Baseline? low_rf->baseline No impurity2 Likely Unreacted Aryl Halide. Elutes after product. low_rf->impurity2 Yes impurity3 Likely Oxidized Aldehyde or TPPO. Will stick to column. Consider basic wash or alternative purification. baseline->impurity3 Yes impurity1->product_rf impurity2->baseline

Caption: Troubleshooting flowchart for identifying common impurities via TLC analysis.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying approximately 500 mg of a crude reaction mixture.

1. Preparation of the Column:

  • Select Column Size: For 500 mg of crude material, a glass column with a diameter of approximately 2-3 cm is appropriate.

  • Packing the Column (Slurry Method):

    • Place a small plug of glass wool or a cotton ball at the bottom of the column, followed by a thin layer (approx. 0.5 cm) of sand.

    • In a beaker, prepare a slurry of silica gel (approx. 25-30 g for a 50:1 ratio) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[1][10]

    • Pour the slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed until the solvent level is just above the silica surface. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude product (500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add 1-2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the absolute minimum volume of the eluent or a slightly stronger solvent like dichloromethane.[11]

    • Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer.

    • Rinse the flask with a tiny amount of eluent and add it to the column to ensure all the product is transferred.

3. Elution and Fraction Collection:

  • Carefully fill the column with the starting eluent.

  • Apply gentle air pressure to begin eluting the solvent through the column at a steady drip rate.

  • Collect the eluate in a series of labeled test tubes or flasks (e.g., 10-20 mL fractions).

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • If the product is not eluting, gradually increase the polarity of the solvent system (gradient elution). For example, move from 5% to 10%, then 20% ethyl acetate in hexanes.

  • Once the desired product has completely eluted, combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification prep_eluent 1. Prepare Eluent (e.g., EtOAc/Hexanes) pack_column 2. Pack Column with Silica Slurry prep_eluent->pack_column load_sample 3. Load Sample (Dry Loading Preferred) pack_column->load_sample elute 4. Elute with Solvent (Apply Pressure) load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor with TLC collect->monitor monitor->elute Adjust Polarity combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

References

Overcoming protodeboronation of thiopheneboronic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiopheneboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with thiopheneboronic acids?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a significant issue in cross-coupling reactions, such as the Suzuki-Miyaura coupling, because it consumes the thiopheneboronic acid, leading to the formation of thiophene as a byproduct and reducing the yield of the desired coupled product. Thienylboronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[2]

Q2: What are the main factors that promote protodeboronation?

A: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH (pH > 10), which is problematic as many cross-coupling reactions are performed in basic media.[2][3] Base catalysis proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[3][4][5]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[6]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Catalyst System: Some palladium-phosphine catalysts, particularly those with bulky phosphine ligands, can inadvertently promote protodeboronation.[7]

  • Electronic Properties: The electronic nature of substituents on the thiophene ring can influence its stability. Electron-withdrawing groups can sometimes increase susceptibility.

Q3: Are boronic esters, like pinacol esters, more stable than boronic acids?

A: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), confers greater stability against protodeboronation. While pinacol esters are often more resistant to oxidation and are easier to handle, they do not universally guarantee greater stability against protodeboronation under basic aqueous conditions.[3][4][8] The stability of a boronic ester is nuanced; in some cases, hydrolysis of the ester back to the boronic acid can be a key step in the overall protodeboronation process.[3] However, derivatives like N-methyliminodiacetic acid (MIDA) boronates have shown exceptional stability and are used in "slow-release" strategies to maintain a low concentration of the reactive boronic acid during the reaction.[1][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low yield of my Suzuki coupling product and significant formation of the deboronated thiophene byproduct.

This is a classic sign of competing protodeboronation. The rate of protodeboronation is outpacing the rate of your desired cross-coupling reaction.

Troubleshooting Workflow

G cluster_0 start Low Yield & High Protodeboronation Detected q1 Is your base very strong or concentration high? (e.g., NaOH, KOH) start->q1 a1_yes Switch to a Milder Base (e.g., K3PO4, K2CO3, KF) q1->a1_yes Yes q2 Are you using high temperatures (>80-100 °C)? q1->q2 No a1_yes->q2 a2_yes Lower Reaction Temperature (e.g., 60 °C) q2->a2_yes Yes q3 Are you using an aqueous solvent system? q2->q3 No a2_yes->q3 a3_yes Consider Anhydrous Conditions or minimize water content q3->a3_yes Yes q4 Are you using the free boronic acid? q3->q4 No a3_yes->q4 a4_yes Switch to a Stabilized Boron Species (MIDA or Pinacol Ester) q4->a4_yes Yes end_node Re-run Experiment & Monitor q4->end_node No a4_yes->end_node

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

Recommended Actions & Protocols:

  • Modify Reaction Base: Strong bases in high concentrations accelerate protodeboronation.

    • Action: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or K₂CO₃.[10] In some cases, KF can be effective.[11]

  • Optimize Catalyst and Ligands: The catalyst's activity is crucial. A highly active catalyst can promote the desired coupling to outcompete protodeboronation.

    • Action: Use a highly active catalyst system. Modern palladium precatalysts (e.g., those with Buchwald ligands like SPhos or XPhos) can increase the rate of the productive reaction, thus minimizing the time available for the boronic acid to decompose.[1][2] Be aware that very bulky ligands can sometimes paradoxically promote protodeboronation.[7]

  • Use a Stabilized Boronic Acid Surrogate: If the free boronic acid is too unstable, use a more robust derivative.

    • Action: Employ an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt. These reagents participate in a "slow-release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][9] Pinacol esters are also a common and often more stable alternative to free boronic acids.[4][8]

  • Control Temperature and Solvent:

    • Action: Lower the reaction temperature. Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can slow the rate of protodeboronation.[6] While some water is often necessary for the Suzuki reaction, minimizing its amount or using anhydrous conditions (if compatible with your system) can suppress protodeboronation.[10]

Competing Reaction Pathways

Caption: Competing pathways: Suzuki coupling vs. protodeboronation of thiopheneboronic acid.

Issue 2: My thiopheneboronic acid seems to be degrading upon storage.

Some thiopheneboronic acids, especially 2-heterocyclic derivatives, can be inherently unstable and have limited shelf-life.[9]

Recommended Actions:

  • Convert to a More Stable Form:

    • Action: Immediately upon synthesis or purchase, convert the boronic acid to its corresponding MIDA boronate or pinacol ester. MIDA boronates are exceptionally stable crystalline solids that can be stored indefinitely on the benchtop under air.[9]

  • Proper Storage:

    • Action: Store the boronic acid or its derivative in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer to minimize exposure to moisture, air, and heat.

Data & Stability Comparison

The choice of the boron species is critical for mitigating protodeboronation. The following table summarizes the relative stability and characteristics of common boron reagents.

Boron Reagent TypeStructure ExampleRelative StabilityKey AdvantagesKey Disadvantages
Boronic Acid R-B(OH)₂LowCommercially available; no deprotection needed.Prone to protodeboronation, oxidation, and polymerization.[9]
Pinacol Boronate R-B(pin)ModerateGenerally more stable than boronic acids; good for purification.[4]Stability not guaranteed; can still hydrolyze and protodeboronate.[3]
Trifluoroborate Salt R-BF₃KHighHighly stable crystalline solids; slow release of boronic acid.[1]Requires specific conditions for in situ hydrolysis.
MIDA Boronate R-B(MIDA)Very HighExceptionally stable, air-stable solids; tunable slow release.[1][9]Requires an additional synthetic step to prepare; deprotection needed.

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).

    • Add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%) under an inert atmosphere.

  • Solvent Addition:

    • Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1).[9] The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of your product and the deboronated thiophene byproduct.

  • Work-up:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Monitoring Protodeboronation via ¹H NMR

  • Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, set up a small-scale reaction mimicking your planned coupling conditions (boronic acid, base, solvent) but omitting the aryl halide and palladium catalyst.

  • Data Acquisition: Take an initial ¹H NMR spectrum (t=0).

  • Monitoring: Heat the NMR tube to the desired reaction temperature in a controlled manner. Acquire spectra at regular time intervals.

  • Analysis: Integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the deboronated thiophene product. Compare these integrals to the integral of the internal standard to quantify the rate of decomposition.

References

Selective reduction of the aldehyde in 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information, troubleshooting advice, and experimental protocols for the selective reduction of the aldehyde group in 5-(Thiophen-2-yl)nicotinaldehyde to the corresponding alcohol, [5-(Thiophen-2-yl)pyridin-3-yl]methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in reducing this compound?

The primary challenge is achieving chemoselectivity. The goal is to reduce the aldehyde functional group to a primary alcohol while preserving the aromaticity of the electron-rich thiophene ring and the electron-deficient pyridine ring. Using overly harsh reducing agents or conditions can lead to the unwanted reduction of these heterocyclic systems.

Q2: Which methods are recommended for the selective reduction of the aldehyde in this compound?

For this specific transformation, two main methods are recommended due to their high chemoselectivity for aldehydes in the presence of reducible aromatic systems:

  • Sodium Borohydride (NaBH₄) Reduction : This is a widely used, mild, and effective method for reducing aldehydes and ketones without affecting more robust functional groups like esters or aromatic rings.[1]

  • Catalytic Transfer Hydrogenation (CTH) : This technique uses a metal catalyst (e.g., based on Ruthenium or Iridium) and a hydrogen donor molecule (e.g., isopropanol, glucose) to gently reduce the aldehyde.[2][3] It is an attractive and sustainable strategy that avoids the use of pressurized hydrogen gas.[4]

Q3: Why is a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) not recommended?

Lithium Aluminum Hydride (LiAlH₄) is a very powerful and non-selective reducing agent.[5] It will readily reduce the aldehyde but can also attack and reduce the pyridine ring, leading to a mixture of products and loss of the desired aromatic structure. Its high reactivity makes it unsuitable for this delicate chemoselective transformation.

Q4: How can I monitor the progress of the reduction reaction?

The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC).[6][7] A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, typically lower Rf (more polar) product spot indicates the reaction is proceeding. The plates can be visualized under UV light.[6]

Q5: What are the potential side products?

Potential side products primarily arise from over-reduction. If the conditions are not optimized or the wrong reagent is used, you might observe:

  • Reduction of the pyridine ring.

  • Reduction of the thiophene ring (less likely under mild conditions).

  • In the case of catalytic hydrogenation, potential dehalogenation if halogen substituents were present.[8]

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains after the expected reaction time)1. Insufficient reducing agent.2. Low reaction temperature.3. Deactivated catalyst (for CTH).4. Poor quality or decomposed NaBH₄.1. Add a slight excess (e.g., 1.5-2.0 equivalents) of the reducing agent.2. For NaBH₄ reductions, allow the reaction to stir longer at room temperature or warm gently if necessary.3. For CTH, ensure the catalyst is active and the reaction is performed under an inert atmosphere if required.4. Use freshly opened or properly stored NaBH₄.
Formation of Multiple Products (Observed via TLC or NMR)1. Reaction conditions are too harsh (e.g., high temperature).2. The reducing agent is too strong.3. The reaction was left for an excessive amount of time.1. Perform the reaction at a lower temperature (e.g., in an ice bath).[7]2. Switch to a milder, more selective reagent like Sodium Borohydride.[9]3. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.
Low Isolated Yield 1. Product loss during aqueous workup (due to product's polarity/solubility).2. Incomplete extraction.3. Degradation of the product during purification.1. Saturate the aqueous layer with NaCl to decrease the polarity and reduce the solubility of the alcohol product.2. Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).3. Use a gentle purification method like flash column chromatography with a suitable eluent system. Avoid exposure to strong acids or bases.

Data Summary and Comparison

The following table summarizes typical reaction conditions for the recommended selective reduction methods.

ParameterMethod 1: Sodium BorohydrideMethod 2: Catalytic Transfer Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Isopropanol (i-PrOH)
Catalyst NoneRu or Mn-based complexes[2]
Reagent Stoichiometry 1.5 - 2.0 equivalentsSolvent / 10+ equivalents
Catalyst Loading N/A0.005 - 1.0 mol%[2]
Base / Additive None requiredt-BuONa or NaOMe[2][4]
Solvent Methanol (MeOH) or Ethanol (EtOH)Isopropanol (i-PrOH)
Temperature 0 °C to Room Temperature80 - 90 °C[2]
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Yield > 90%> 95%

Experimental Protocols

Method 1: Selective Reduction using Sodium Borohydride (NaBH₄)

This protocol describes the reduction of this compound to [5-(Thiophen-2-yl)pyridin-3-yl]methanol using NaBH₄.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add Sodium Borohydride (1.5 eq) to the stirred solution in small portions over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction's completion by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent).

  • Once complete, cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture (target pH ~7).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by flash column chromatography or recrystallization.

Method 2: Selective Reduction via Catalytic Transfer Hydrogenation (CTH)

This protocol outlines a general procedure for CTH using a manganese catalyst as an example.[2]

Materials:

  • This compound

  • Manganese(I) catalyst complex (e.g., Mn1 as described in the literature[2])

  • Sodium tert-butoxide (t-BuONa)

  • Isopropanol (i-PrOH, anhydrous)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the Mn(I) catalyst (0.5 mol%), sodium tert-butoxide (10 mol%), and a magnetic stir bar.

  • Add this compound (1.0 eq) followed by anhydrous isopropanol.

  • Heat the reaction mixture to 90 °C in an oil bath and stir for 30-60 minutes.[2]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.

  • Add deionized water and ethyl acetate to the residue.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product for further purification.

Visualizations

Caption: Reaction scheme for the selective reduction of the aldehyde.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Setup Dissolve Aldehyde in Solvent Cool Cool to 0 °C Setup->Cool AddReagent Add Reducing Agent (e.g., NaBH₄) Cool->AddReagent Stir Stir at Room Temp (Monitor by TLC) AddReagent->Stir Quench Quench Excess Reagent Stir->Quench Reaction Complete Evaporate Remove Solvent Quench->Evaporate Extract Aqueous Extraction Evaporate->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify

Caption: Step-by-step workflow from reaction setup to final purification.

Troubleshooting_Guide Troubleshooting Logic Start Monitor Reaction by TLC CheckSM Is Starting Material Gone? Start->CheckSM Proceed Proceed to Aqueous Workup CheckSM->Proceed Yes CheckSideProducts Are Side Products Visible? CheckSM->CheckSideProducts No TroubleshootIncomplete Incomplete Reaction: • Add more reagent • Increase reaction time • Check reagent quality CheckSideProducts->TroubleshootIncomplete No TroubleshootSideProducts Side Product Formation: • Lower reaction temp • Use milder conditions • Reduce reaction time CheckSideProducts->TroubleshootSideProducts Yes Problem Consult Further Troubleshooting Guide TroubleshootIncomplete->Problem TroubleshootSideProducts->Problem

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Synthesis of N-(thiophen-2-yl) nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(thiophen-2-yl) nicotinamide derivatives?

A1: The most prevalent method involves a two-step process. First, the corresponding nicotinic acid is converted into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride is then reacted with a substituted thiophen-2-amine in the presence of a base to form the final amide product.[1]

Q2: Are there alternative methods to the acyl chloride route?

A2: Yes, standard peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine. This approach avoids the potentially harsh conditions of forming the acyl chloride. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with additives like 1-Hydroxybenzotriazole (HOBt), or phosphonium/uronium reagents such as HATU. For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt can be effective.[2]

Q3: What are the main challenges encountered in this synthesis?

A3: Common challenges include:

  • Low Yields: Often due to incomplete reactions, side product formation, or difficulties in purification.

  • Side Reactions: Formation of byproducts during the activation of nicotinic acid or during the amide coupling step.

  • Purification Difficulties: The polarity of the product and the presence of unreacted starting materials or byproducts can complicate purification by chromatography or recrystallization.

  • Reactivity of Starting Materials: Both nicotinic acid and thiophen-2-amine derivatives can have varying reactivity based on their substituents, which can affect reaction conditions and outcomes. Thiophene rings, in particular, can be sensitive to strong acids and oxidizing conditions.[3]

Q4: How stable are N-(thiophen-2-yl) nicotinamide derivatives?

A4: The stability of these derivatives can vary depending on the substituents and the storage conditions. Amide bonds are generally stable, but the heterocyclic rings may be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light and air. It is recommended to store the compounds in a cool, dark, and dry place. The stability of nicotinamide-related compounds in solution is also pH and buffer dependent.[4][5]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inefficient Acyl Chloride Formation Ensure nicotinic acid is completely dry. Use fresh thionyl chloride or oxalyl chloride. Consider adding a catalytic amount of DMF when using oxalyl chloride. Refluxing for an adequate time (e.g., 2 hours) is crucial.[6] The formation of nicotinoyl chloride hydrochloride is possible and can be used directly in the next step.
Low Reactivity of Thiophen-2-amine Electron-withdrawing groups on the thiophene ring can decrease the nucleophilicity of the amine. Increase the reaction temperature or use a stronger, non-nucleophilic base (e.g., DIPEA instead of triethylamine). Alternatively, switch to a more potent coupling agent system like HATU or a combination of EDC/DMAP/HOBt.[2][7]
Decomposition of Reactants or Product Thiophene rings can be sensitive to highly acidic conditions.[3] If using the acyl chloride route, ensure excess thionyl/oxalyl chloride is removed before adding the amine. For sensitive substrates, consider using milder coupling reagents instead of forming the acyl chloride.
Moisture in the Reaction Water can hydrolyze the acyl chloride or the activated carboxylic acid intermediate back to the starting material. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products
Possible Cause Suggested Solution
Formation of Nicotinic Anhydride This can occur during the formation of the acyl chloride, especially if the reaction is overheated or if there's insufficient chlorinating agent.[7] Ensure controlled heating and use a slight excess of thionyl or oxalyl chloride. The anhydride can still react to form the desired product, but may require more forcing conditions.
Double Acylation of the Amine If the thiophen-2-amine has other nucleophilic sites, multiple acylations can occur. This is less common with the amino group itself but can be a factor with certain substituents. Use a 1:1 stoichiometry of the acyl chloride to the amine.
Side Reactions with Coupling Reagents When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[8] The use of additives like HOBt or HOAt can suppress this side reaction.
Reaction of the Amine with the Coupling Reagent With some aminium/uronium reagents, the amine can react with the coupling agent to form a guanidinium byproduct. To avoid this, pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Unreacted Nicotinic Acid If the product is neutral, unreacted nicotinic acid can often be removed by a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during workup. For purification of the final product, adjusting the pH of the solvent system during recrystallization can also be effective.[9][10]
Unreacted Thiophen-2-amine An aqueous acid wash (e.g., dilute HCl) during workup can remove basic amine impurities. Be cautious, as the nicotinamide product may also have some basicity due to the pyridine nitrogen.
Byproducts from Coupling Reagents If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. If using EDC, the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.[11]
Product and Impurities have Similar Polarity Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider reverse-phase chromatography if the compound is not amenable to normal-phase silica gel chromatography. Recrystallization from a suitable solvent system is also a powerful purification technique.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives as reported in the literature.

Nicotinic Acid Derivative Amine Derivative Coupling Method Solvent Base Yield (%) Reference
Substituted Nicotinic AcidSubstituted Thiophen-2-amineOxalyl ChlorideDichloromethaneTriethylamine69-85%[1]
General Carboxylic AcidElectron Deficient AnilineEDC/DMAP/HOBt (cat.)AcetonitrileDIPEAGood to Excellent[2]
Nicotinic AcidAnthracene-1,8-diamineOxalyl ChlorideNot specifiedDiisopropylethylamine20%--INVALID-LINK--

Experimental Protocols

Method 1: Acyl Chloride Formation and Subsequent Amidation

This protocol is adapted from the synthesis of fungicidal N-(thiophen-2-yl) nicotinamide derivatives.[1]

  • Activation of Nicotinic Acid:

    • To a solution of the substituted nicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.5 - 2.0 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

    • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude nicotinoyl chloride, which can be used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the substituted thiophen-2-amine (1.0 eq) and a base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Add a solution of the crude nicotinoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the amine solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

General Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Purification A Nicotinic Acid Derivative C Nicotinoyl Chloride A->C  Catalytic DMF (optional)  Reflux B Chlorinating Agent (SOCl₂ or (COCl)₂) B->C F N-(thiophen-2-yl) nicotinamide Derivative C->F D Thiophen-2-amine Derivative D->F E Base (e.g., Et₃N) E->F G Crude Product H Purified Product G->H  Workup  Chromatography/  Recrystallization

Caption: General workflow for the two-step synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Troubleshooting Logic for Low Yield

G Start Low or No Product Yield CheckActivation Was the nicotinic acid fully activated? Start->CheckActivation CheckAmine Is the thiophen-2-amine electron deficient? CheckActivation->CheckAmine Yes Sol_Activation Confirm acyl chloride formation (e.g., by IR). Use fresh reagents, catalytic DMF, and adequate reflux time. CheckActivation->Sol_Activation No CheckConditions Were anhydrous conditions maintained? CheckAmine->CheckConditions No Sol_Amine Increase reaction temperature. Use a stronger base (DIPEA). Switch to alternative coupling reagents (e.g., HATU, EDC/DMAP). CheckAmine->Sol_Amine Yes Sol_Conditions Oven-dry glassware. Use anhydrous solvents. Run under inert atmosphere (N₂/Ar). CheckConditions->Sol_Conditions Yes End Re-run experiment with optimized conditions CheckConditions->End No Sol_Activation->End Sol_Amine->End Sol_Conditions->End

References

Technical Support Center: 5-(Thiophen-2-yl)nicotinaldehyde Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Thiophen-2-yl)nicotinaldehyde under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that where specific data for this compound is unavailable, information from closely related analogous compounds has been used to provide guidance. Experimental verification is always recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Oxidation: The aldehyde group is prone to oxidation, especially in the presence of air or other oxidizing agents, which can convert it to the corresponding carboxylic acid (5-(thiophen-2-yl)nicotinic acid).[1] The thiophene ring itself can also undergo oxidation, potentially forming S-oxides.

  • Polymerization: Like many aldehydes, it can undergo self-polymerization or react with other molecules to form unstable oligomers and polymers. This is particularly a risk under acidic or basic conditions, or during prolonged storage.[1]

  • Photodecomposition: The conjugated system of the thiophene and pyridine rings can absorb UV light, leading to photochemical reactions and degradation of the molecule.[1]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: At low temperatures, such as -20°C.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: In amber vials or otherwise protected from light to prevent photodecomposition.

  • Moisture: In a dry, anhydrous environment.

For long-term storage, derivatization of the aldehyde to a more stable form, such as an acetal or a Schiff base, can be considered. The aldehyde can then be regenerated before use.[1]

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of analogous compounds, the following are potential degradation products:

  • 5-(Thiophen-2-yl)nicotinic acid: Formed via oxidation of the aldehyde group.

  • Thiophene-S-oxide derivatives: Resulting from the oxidation of the thiophene ring.

  • Polymeric materials: Arising from the polymerization of the aldehyde.

  • Photodegradation products: Various products can be formed through complex photochemical reactions. For some thiophene-containing drugs, photodegradation can involve decarboxylation and the formation of radical species.

Troubleshooting Guides

Issue 1: Unexpected Impurities in a Recently Purchased or Synthesized Batch

Possible Cause: Degradation during synthesis, work-up, purification, or storage.

Troubleshooting Steps:

  • Analyze by HPLC: Use a stability-indicating HPLC method to profile the impurities. A generic gradient method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Characterize Impurities: If significant impurities are detected, use LC-MS to determine their molecular weights. This can help identify potential degradation products like the corresponding carboxylic acid (mass increase of 16 Da).

  • Review Synthesis and Purification Conditions:

    • Temperature: Were high temperatures avoided during the reaction and purification? Thermal decomposition of aromatic aldehydes can be complex.

    • Oxygen Exposure: Was the reaction and purification performed under an inert atmosphere?

    • Light Exposure: Was the compound protected from light?

  • Check Storage Conditions: Ensure the compound was stored as recommended (see FAQ 2).

Issue 2: Low Yield or Inconsistent Results in Reactions Using this compound

Possible Cause: Degradation of the starting material or instability under the reaction conditions.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound batch by HPLC or NMR.

  • Evaluate Reaction Conditions:

    • pH: If your reaction is conducted under strongly acidic or basic conditions, consider that these conditions can promote aldehyde polymerization or other side reactions.

    • Oxidizing/Reducing Agents: Be aware that the aldehyde and thiophene moieties can be sensitive to certain oxidizing and reducing agents.

    • Temperature: High reaction temperatures can lead to degradation. If possible, run the reaction at a lower temperature for a longer time.

  • Inert Atmosphere: If not already doing so, perform the reaction under an inert atmosphere to prevent oxidation.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound. The goal is to achieve 5-20% degradation.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal Solid State80°C48, 72 hours
Photostability ICH Q1B Option 2Room TemperatureExpose to 1.2 million lux hours and 200 W h/m²

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution (or expose the solid to the condition). For the control, mix the stock solution with the solvent used for the stressor.

  • Time Points: At each time point, withdraw an aliquot of the stressed sample.

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 310 nm (use a photodiode array detector to monitor peak purity)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject a solution of this compound to determine its retention time.

  • Inject samples from the forced degradation studies.

  • Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) start->base Expose to Stress oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) start->thermal Expose to Stress photo Photostability (ICH Q1B) start->photo Expose to Stress neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points neutralize->hplc Analyze at Time Points data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Likely Degradation Products compound This compound oxidation_aldehyde Oxidation of Aldehyde (e.g., with H2O2) compound->oxidation_aldehyde [O] oxidation_thiophene Oxidation of Thiophene Ring (e.g., with peracids) compound->oxidation_thiophene [O] photodegradation Photodegradation (UV Light) compound->photodegradation polymerization Polymerization (Acid/Base catalysis) compound->polymerization H+ or OH- carboxylic_acid 5-(Thiophen-2-yl)nicotinic acid oxidation_aldehyde->carboxylic_acid s_oxide Thiophene-S-oxide derivatives oxidation_thiophene->s_oxide photoproducts Various Photoproducts photodegradation->photoproducts polymers Oligomers/Polymers polymerization->polymers

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Recrystallization of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying thiophene derivatives using recrystallization techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of thiophene derivatives.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. The solution is not supersaturated.[1] 2. The rate of cooling is too slow. 3. The compound is very soluble in the chosen solvent even at low temperatures. 1. Reduce solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] 2. Induce crystallization. Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound. 3. Change the solvent. Select a solvent in which the compound is less soluble at cold temperatures. A solvent pair system may also be effective.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves.[1] 2. The solution is too concentrated. 3. The rate of cooling is too rapid. 1. Choose a lower-boiling solvent. 2. Add more solvent. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[2] 3. Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
Low yield of purified crystals. 1. Too much solvent was used. A significant amount of the compound remains dissolved in the mother liquor.[2] 2. Premature crystallization during hot filtration. 3. The crystals were not completely collected from the flask. 4. The compound has significant solubility in the cold solvent. 1. Use the minimum amount of hot solvent necessary for dissolution. [3] 2. Preheat the filtration apparatus (funnel and receiving flask). Use a small excess of hot solvent to wash the flask and filter paper. 3. Scrape the flask thoroughly. Wash the flask with a small amount of the cold recrystallization solvent and transfer this to the filter. 4. Cool the solution for a longer period in an ice bath. Consider evaporating some of the solvent from the mother liquor to obtain a second crop of crystals.[3]
The purified compound is still impure. 1. The chosen solvent did not effectively differentiate between the desired compound and the impurity. 2. Rapid crystallization trapped impurities within the crystal lattice. 3. The impurity is an isomer with very similar solubility. For example, separating 3-bromothiophene from 2-bromothiophene can be challenging due to their similar boiling points.[4]1. Perform solvent screening. Test the solubility of the crude product in a variety of solvents to find one that dissolves the desired compound well when hot but the impurity either not at all or very well even when cold. 2. Ensure slow cooling. Slow crystal growth is crucial for the formation of a pure crystal lattice.[2] 3. Consider alternative purification techniques. If recrystallization is ineffective, techniques like chromatography may be necessary. For specific isomer separations, chemical methods may be required, such as the described catalytic reaction to remove 2-bromothiophene.[4]
Colored impurities remain in the final product. The colored impurities are soluble in the recrystallization solvent. Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my thiophene derivative?

A1: The ideal recrystallization solvent is one in which your thiophene derivative is highly soluble at elevated temperatures and poorly soluble at low temperatures.[5] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. A general principle is "like dissolves like"; however, experimental validation is crucial. For initial screening, test small amounts of your crude product in various solvents such as ethanol, methanol, hexane, toluene, and acetone.[6]

Q2: What is a solvent pair and when should I use it?

A2: A solvent pair is a mixture of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). This system is useful when no single solvent provides the desired solubility characteristics. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

Q3: My thiophene derivative is a liquid at room temperature. Can I still purify it by recrystallization?

A3: Yes, it is possible to purify liquid thiophene derivatives by cooling a solution of the compound to a temperature below its melting point. This process involves dissolving the liquid thiophene in a suitable solvent and then cooling the solution significantly, often to -15°C or lower, to induce crystallization.[7]

Q4: How can I remove common impurities from my thiophene derivative?

A4: The method of removal depends on the nature of the impurity. Insoluble impurities can be removed by hot filtration. Soluble impurities that are structurally different from your desired product can often be removed through careful solvent selection for recrystallization. For challenging impurities, such as regioisomers (e.g., 2- and 3-substituted thiophenes), which have very similar solubility profiles, recrystallization may not be sufficient. In such cases, other purification techniques like chromatography or specific chemical treatments might be necessary.[4][8] For instance, foul-smelling sulfur-containing impurities in commercial thiophene can be addressed by treatment with dilute nitric or nitrous acid.[9]

Data Presentation

Qualitative Solubility of Selected Thiophene Derivatives

The following table summarizes the qualitative solubility of some common thiophene derivatives in various organic solvents. This information can serve as a starting point for solvent selection.

Thiophene Derivative Solvent Solubility Source
2-AcetylthiopheneChloroform, HexanesSoluble
Ethanol, EtherMore Soluble[10]
WaterModerately Soluble (14 g/L at 30°C)[10][11][12]
3-BromothiopheneChloroform, Benzene, EtherSoluble[13]
MethanolSlightly Soluble[14][15]
WaterInsoluble[13][14]
2,2'-BithiopheneWaterInsoluble[1]

Experimental Protocols

General Protocol for Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purifying a solid thiophene derivative using a single solvent.

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.

  • Dissolution: Place the crude thiophene derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization of 5-Aryl-2-acetylthiophene Derivatives

This is an example of a specific protocol for a class of thiophene derivatives.

  • Dissolution: The crude 5-aryl-2-acetylthiophene derivative is dissolved in ethanol.

  • Crystallization: The solid product is obtained by allowing the ethanol solution to cool.

  • Collection: The purified crystals are collected by filtration and washed with water.[16]

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Thiophene Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slowly Cool Solution dissolve->cool No insoluble impurities hot_filtration->cool crystallization Crystals Form cool->crystallization collect Collect Crystals (Vacuum Filtration) crystallization->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Thiophene Derivative dry->end

Caption: A typical workflow for the recrystallization of thiophene derivatives.

Troubleshooting_Recrystallization decision decision action action start Cooled solution crystals_formed Crystals formed? start->crystals_formed oiling_out Oiling out? crystals_formed->oiling_out No proceed Proceed to filtration crystals_formed->proceed Yes too_much_solvent Too much solvent? oiling_out->too_much_solvent No add_solvent Add more solvent, re-heat, and cool slowly oiling_out->add_solvent Yes evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes induce Induce crystallization (scratch/seed) too_much_solvent->induce No change_solvent Change solvent induce->change_solvent Still no crystals

Caption: A troubleshooting decision tree for common recrystallization problems.

References

Validation & Comparative

Characterization of 5-(Thiophen-2-yl)nicotinaldehyde: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, precise molecular characterization is paramount. For novel compounds such as 5-(Thiophen-2-yl)nicotinaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry, accurate determination of its elemental composition and structure is a critical first step.[1] High-Resolution Mass Spectrometry (HRMS) stands out as a powerful analytical technique for this purpose, offering exceptional accuracy and sensitivity in mass determination.[2] This guide provides a comparative overview of HRMS for the characterization of this compound, alongside alternative analytical methods, supported by experimental protocols and data interpretation.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a fundamental tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).[2] This technique is particularly valuable for the unambiguous identification of small molecules.[3][4]

Table 1: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Exact mass, elemental formulaHigh accuracy and sensitivity, requires minimal sampleDoes not provide information on stereoisomers, potential for ion suppression
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, 3D structureProvides detailed structural informationLower sensitivity than MS, requires larger sample amounts
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups presentFast, non-destructiveProvides limited structural information, complex spectra can be difficult to interpret
Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic transitions, conjugationSimple, quantitative for known compoundsLimited structural information, many compounds absorb in the same region

Experimental Protocol: HRMS Analysis of this compound

The following protocol outlines a typical procedure for the analysis of this compound using an Orbitrap-based HRMS system coupled with electrospray ionization (ESI).

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis.

2. Instrumentation and Parameters:

  • Mass Spectrometer: Thermo Scientific Q Exactive HF Orbitrap Mass Spectrometer (or equivalent).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Mass Resolution: 120,000 FWHM (at m/z 200).

  • Scan Range: m/z 100-500.

3. Data Acquisition and Analysis:

  • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5 µL/min.

  • Acquire data for approximately 1 minute to obtain a stable signal and high-resolution mass spectrum.

  • Process the raw data using appropriate software (e.g., Xcalibur, MassHunter) to determine the accurate mass of the protonated molecule, [M+H]⁺.

  • Utilize the measured accurate mass to calculate the elemental composition.

Expected HRMS Data for this compound

The molecular formula of this compound is C₁₀H₇NOS.[1] The expected HRMS data is summarized in the table below.

Table 2: Theoretical and Expected HRMS Data for this compound

ParameterValue
Molecular Formula C₁₀H₇NOS
Theoretical Monoisotopic Mass 189.0248 g/mol
Adduct Ion (Positive Mode) [M+H]⁺
Theoretical m/z of [M+H]⁺ 190.0326
Expected Measured m/z 190.0326 ± 0.0005
Mass Accuracy (ppm) < 3 ppm

Experimental Workflow and Data Interpretation

The workflow for HRMS characterization involves several key stages, from sample introduction to data analysis, leading to the confirmation of the elemental composition.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to Final Concentration Dissolution->Dilution Ionization Electrospray Ionization (ESI) Dilution->Ionization Sample Infusion MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap) Ionization->MassAnalyzer Detector Detection of Ions MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData MassDetermination Accurate Mass Determination RawData->MassDetermination FormulaCalculation Elemental Formula Calculation MassDetermination->FormulaCalculation Confirmation Confirmation of C10H7NOS FormulaCalculation->Confirmation

Caption: HRMS Experimental Workflow for the Characterization of this compound.

Comparison with Alternative Techniques

While HRMS provides definitive elemental composition, a comprehensive characterization often involves complementary techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to elucidate the specific arrangement and connectivity of atoms within the molecule, confirming the isomeric structure.[5][6] Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the presence of key functional groups, such as the aldehyde (C=O stretch) and the thiophene and pyridine rings.[5][6]

References

Comparison of catalysts for Suzuki coupling in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Catalyst Selection for Suzuki Coupling in Heterocyclic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds, particularly in the synthesis of complex heterocyclic scaffolds. These structures are foundational to a vast array of pharmaceuticals and advanced materials. The choice of catalyst is paramount, directly influencing reaction yield, substrate scope, functional group tolerance, and overall efficiency. This guide provides a comparative analysis of common palladium-based catalyst systems, supported by experimental data, to aid in the selection of the optimal catalyst for your heterocyclic synthesis needs.

The Catalytic Landscape: Key Players in Suzuki Coupling

The efficacy of a Suzuki coupling reaction hinges on the palladium catalyst, which is typically formed in situ from a palladium precursor and a supporting ligand, or used as a well-defined, "precatalyst". The two dominant families of ligands that have revolutionized this field are bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).

  • Phosphine Ligands (The Buchwald Ligands): Developed by the Buchwald group, dialkylbiaryl phosphines (e.g., SPhos, XPhos, DavePhos) are renowned for their ability to facilitate the coupling of challenging substrates, including sterically hindered and electron-rich or -poor heteroaryl chlorides.[1][2][3] Their bulk and electron-donating nature promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • N-Heterocyclic Carbene (NHC) Ligands (The PEPPSI Catalysts): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr and the more hindered IPr#, are air- and moisture-stable precatalysts that offer high efficiency, broad functional group tolerance, and ease of handling for a variety of cross-coupling reactions.[4][5]

Performance Comparison of Catalyst Systems

The selection of a catalyst system is highly dependent on the specific heterocyclic substrates being coupled. The following tables summarize the performance of various catalysts for the Suzuki coupling of different classes of heteroaryl halides.

Table 1: Coupling of Nitrogen-Containing Heteroaryl Halides
Heteroaryl HalideBoronic Acid/EsterCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene100 / 1895[2]
5-Bromo-2-chloropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane100 / 1285 (at C5)[6]
3-Bromoindazole (unprotected)4-Tolylboronic acidXPhos Precatalyst (P1)K₃PO₄ / Dioxane-H₂O60 / 595[7]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid(η³-1-tBu-indenyl)PdCl(IPr)K₂CO₃ / THF-MeOH25 / 1~95[8]
4-BromopyridinePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄ / THF60 / 1666[9]
2-Chloro-N-methylimidazole4-Tolylboronic acidPdCl₂{P(Cy)₂(Ph-OMe)}₂K₃PO₄ / Dioxane80 / 1699[10]
Table 2: Coupling of Oxygen- and Sulfur-Containing Heteroaryl Halides
Heteroaryl HalideBoronic Acid/EsterCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
2-BromothiophenePhenylboronic acid3% Pd/CK₂CO₃ / H₂O-EtOH80 / 0.67100[11]
2-Chlorothiophene3-Furanboronic acid(crotyl)PdCl(IPr)K₂CO₃ / THF-MeOH25 / 1~98[8]
2-BromofuranPhenylboronic acidMag-IL-PdK₂CO₃ / H₂O80 / 1.592[12]
2-Chlorobenzofuran4-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene100 / 1893[2]
3-Bromothiophene4-Formylphenylboronic acidPd(OAc)₂ / P-bridged ligandKF / DioxaneRT / 1890[13]

Visualizing the Process

To better understand the underlying mechanism and experimental procedure, the following diagrams illustrate the catalytic cycle and a generalized workflow.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_ox R¹-Pd(II)L_n-X pd0->pd_ox Oxidative Addition product R¹-R² (Coupled Product) pd_trans R¹-Pd(II)L_n-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination reagent1 R¹-X (Heteroaryl Halide) reagent2 R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Setup reagents Reagent Preparation Add Heteroaryl Halide, Boronic Acid, Base, and Solvent to reaction vessel start->reagents inert Inert Atmosphere Degas solvent and purge vessel with N₂ or Ar reagents->inert catalyst Catalyst Addition Add Palladium Precursor and Ligand (or Precatalyst) inert->catalyst reaction Reaction Heat to desired temperature with stirring catalyst->reaction monitoring Monitoring Track progress using TLC, GC, or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up Quench reaction, perform aqueous extraction monitoring->workup Complete purification Purification Dry organic layer, concentrate, and purify via column chromatography workup->purification analysis Analysis Characterize pure product (NMR, MS) purification->analysis end Final Product analysis->end

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Experimental Protocols

The following provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction. Specific quantities, solvents, bases, and temperatures should be optimized based on the substrates and catalyst system chosen.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., dioxane, toluene, or a THF/water mixture, to achieve a ~0.1-0.2 M concentration of the limiting reagent). Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.012-0.06 mmol, 1.2-6 mol%). Alternatively, add the single-component precatalyst (e.g., PEPPSI-IPr or an XPhos palladacycle, 1-5 mol%).

  • Reaction: Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 60-100 °C) and stir vigorously for the specified time (typically 1-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

The development of sophisticated phosphine and N-heterocyclic carbene ligands has transformed the Suzuki-Miyaura coupling into a robust and versatile method for heterocyclic synthesis. While traditional catalysts like Pd(PPh₃)₄ still have their place, modern systems based on Buchwald ligands and PEPPSI precatalysts offer superior performance for challenging substrates, often under milder conditions and with greater functional group tolerance.[1][5][14] For nitrogen-rich heterocycles, specialized precatalysts have been designed to overcome catalyst inhibition, enabling the direct coupling of unprotected N-H substrates.[7] The choice of catalyst is a critical parameter that should be tailored to the specific electronic and steric properties of the coupling partners. By consulting comparative data and understanding the roles of different catalyst components, researchers can significantly streamline the synthesis of novel heterocyclic compounds for drug discovery and materials science.

References

A Comparative Crystallographic and Functional Guide to Antifungal 5-(Thiophen-2-yl)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing challenge of fungal resistance necessitates the exploration of novel antifungal agents. Thiophene-containing compounds have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative analysis of 5-(thiophen-2-yl)nicotinaldehyde derivatives and related thiophene-based compounds with potential antifungal applications. While a crystal structure for this compound is not publicly available, we will delve into the crystallographic data of closely related and functionally similar molecules to provide structural insights. This guide will focus on a comparison with N-(thiophen-2-yl) nicotinamide derivatives and thiophene-based chalcones, for which experimental data, including X-ray crystallography and antifungal activity, have been reported.

Structural and Functional Comparison of Thiophene Derivatives

The core structure of this compound, featuring a thiophene ring linked to a pyridine-aldehyde moiety, serves as a versatile scaffold for synthetic modifications.[1] These modifications can significantly influence the compound's biological activity. The aldehyde group, for instance, is a key site for chemical reactions, readily undergoing oxidation to form a carboxylic acid or reduction to an alcohol.[1] This reactivity allows for the synthesis of a wide range of derivatives, including amides and esters.

In the quest for potent antifungal agents, researchers have explored derivatives such as N-(thiophen-2-yl) nicotinamides and thiophene-based chalcones. These compounds have demonstrated significant efficacy against various fungal strains.

Compound ClassGeneral StructureKey FeaturesAntifungal Activity Highlights
This compound Derivatives A thiophene ring attached to a substituted pyridine ring.The aldehyde group offers a reactive site for derivatization. The thiophene and pyridine rings are crucial pharmacophores.[1]Pre-clinical studies suggest potential antimicrobial and anticancer activities for various derivatives.[1]
N-(Thiophen-2-yl) Nicotinamide Derivatives A nicotinic acid amide of a substituted thiophen-2-amine.The amide linkage provides structural rigidity and potential for hydrogen bonding. Substituents on both rings modulate activity.Certain derivatives exhibit excellent fungicidal activity against cucumber downy mildew, outperforming commercial fungicides.[2]
Thiophene-Based Chalcones Two aromatic rings (one being thiophene) linked by an α,β-unsaturated carbonyl system.The chalcone scaffold is a well-established pharmacophore with diverse biological activities.Show notable inhibitory effects against Candida albicans and Aspergillus niger.[3]

X-ray Crystallography Data of Thiophene Derivatives

While the specific crystal structure of this compound remains to be determined, analysis of related structures provides valuable insights into the potential molecular conformations and intermolecular interactions.

N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

The crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a related thiophene-based amide, has been determined by X-ray diffraction. This provides a model for understanding the structural properties of similar compounds.

Crystallographic ParameterValue[4][5]
Chemical FormulaC10H9NOS2
Crystal SystemMonoclinic
Space GroupPc
a (Å)4.9916 (5)
b (Å)10.8497 (12)
c (Å)9.8411 (3)
β (°)98.411 (3)
V (ų)526.11 (8)
Z2

The molecular structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds.[5]

Thiophene-Based Chalcones

The crystal structures of several thiophene-based chalcones have also been elucidated. For example, 3-(pyridin-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one crystallizes in the monoclinic P21/n space group.[3] The crystal packing is characterized by C-H···O, C-H···π, and π···π intermolecular hydrogen bond interactions.[3]

Experimental Protocols

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

A general synthetic route to N-(thiophen-2-yl) nicotinamide derivatives involves the following steps[2]:

  • Acyl Chloride Formation: Substituted nicotinic acid is reacted with oxalyl chloride to yield the corresponding acyl chloride.

  • Acylation: The obtained acyl chloride is then reacted with a substituted thiophen-2-amine under basic conditions to form the final N-(thiophen-2-yl) nicotinamide product.

  • Purification and Characterization: The synthesized compounds are purified, and their structures are confirmed using techniques such as 1H NMR, 13C NMR, and HRMS.[2]

Synthesis of Thiophene-Based Chalcones

Thiophene-based chalcones are typically synthesized via the Claisen-Schmidt condensation method.[3] This involves the base-catalyzed reaction of a substituted thiophene aldehyde with an appropriate ketone. The resulting chalcones are then purified and characterized by spectroscopic methods (IR, MS, 1H NMR, 13C NMR) and single-crystal X-ray diffraction.[3]

In-vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds can be evaluated using the broth microdilution method against various fungal strains.[6] The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, is determined.

Experimental Workflow for Antifungal Drug Discovery

The process of discovering and developing new antifungal agents from thiophene-based compounds can be visualized as a structured workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization synthesis Synthesis of Thiophene Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization xray X-ray Crystallography characterization->xray antifungal_screening In-vitro Antifungal Screening characterization->antifungal_screening mic_determination MIC Determination antifungal_screening->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Experimental workflow for antifungal drug discovery.

This guide highlights the potential of this compound derivatives and related thiophene compounds as a source of new antifungal agents. While the crystal structure of the parent aldehyde is yet to be reported, the available crystallographic data for analogous compounds provide a solid foundation for rational drug design and the development of structure-activity relationships. Further research in this area is crucial for advancing the fight against fungal infections.

References

Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, thereby maintaining or improving biological activity. A classic example of this is the substitution of a phenyl ring with a thiophene ring. This guide provides a comprehensive comparison of the biological activity of thiophene analogs versus their phenyl counterparts, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Introduction to Bioisosteric Replacement: Phenyl and Thiophene

The phenyl group is a ubiquitous scaffold in pharmaceuticals due to its aromaticity and ability to engage in various intermolecular interactions. However, it is also susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites or rapid clearance. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is often considered a classical bioisostere of the phenyl ring.[1] This is attributed to their similar size, planarity, and aromatic character. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, potentially enhancing drug-receptor interactions.[1] Furthermore, the replacement of a phenyl with a thiophene ring can alter a compound's metabolic stability and physicochemical properties, such as lipophilicity and polarity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide will delve into specific examples from different therapeutic areas to quantitatively compare the biological activities of thiophene and phenyl analogs.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for three pairs of thiophene and phenyl analogs, targeting different classes of proteins: cyclooxygenase (COX) enzymes, the µ-opioid receptor, and a novel thiophene-based COX-2 inhibitor compared to a known drug.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Lornoxicam (Thiophene Analog) and Piroxicam (Phenyl Analog)
CompoundTargetIC50 (µM)Fold Difference (Piroxicam/Lornoxicam)
Lornoxicam COX-10.005[2]-
COX-20.008[2]-
Piroxicam COX-1~8x more active vs COX-2[3]-
COX-24.4[3]550

Note: The IC50 values were determined in different cellular systems (intact human cells for lornoxicam and human articular chondrocytes for piroxicam), which may contribute to some of the observed differences.

Table 2: Binding Affinity to the µ-Opioid Receptor of Sufentanil (Thiophene Analog) and Fentanyl (Phenyl Analog)
CompoundTargetKi (nM)Fold Difference (Fentanyl/Sufentanil)
Sufentanil µ-Opioid Receptor0.1380[4]-
Fentanyl µ-Opioid Receptor1-100[4]7.2 - 725

Note: The Ki for fentanyl is presented as a range from the same study, reflecting the variability in reported values. Another study reported an IC50 of 1.1 nM for fentanyl.[5]

Table 3: Inhibition of Cyclooxygenase-2 (COX-2) by Compound VIIa (Thiophene-Based Inhibitor) and Celecoxib (Phenyl-Containing Drug)
CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound VIIa COX-20.29[6]67.24[6]
Celecoxib COX-20.42[6]33.8[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to generate the data presented above.

Cyclooxygenase (COX) Enzyme Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme and Substrate Preparation:

    • Recombinant human COX-1 or COX-2 is used.

    • Arachidonic acid is prepared as the substrate.

    • A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing co-factors such as hematin and epinephrine.

  • Inhibition Assay:

    • The COX enzyme is pre-incubated with the test compound (thiophene or phenyl analog) at various concentrations in the reaction buffer at 37°C for a specified time (e.g., 10 minutes).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated by adding a strong acid (e.g., 2.0 M HCl).

  • Detection of Prostaglandin Production:

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

µ-Opioid Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of compounds for the µ-opioid receptor.

  • Membrane Preparation:

    • Cell membranes expressing the human µ-opioid receptor are prepared from cultured cells or animal brain tissue.

  • Binding Assay:

    • The membranes are incubated with a radiolabeled ligand that specifically binds to the µ-opioid receptor (e.g., [³H]diprenorphine).

    • The test compounds (sufentanil or fentanyl) are added at various concentrations to compete with the radioligand for binding to the receptor.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a set duration to reach equilibrium.

  • Separation and Quantification:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed to remove unbound radioactivity.

    • The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Concepts

Diagrams created using the DOT language can help illustrate complex biological pathways and experimental workflows.

G Cyclooxygenase Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation thromboxanes->homeostasis inhibitor Thiophene/Phenyl Analogs (e.g., Lornoxicam, Piroxicam) inhibitor->cox1 inhibitor->cox2

Caption: Cyclooxygenase signaling pathway and points of inhibition.

G Experimental Workflow for Analog Comparison start Start: Phenyl and Thiophene Analogs assay_prep Prepare Biological Assay (e.g., Enzyme, Receptor, Cells) start->assay_prep compound_prep Prepare Serial Dilutions of Analogs start->compound_prep incubation Incubate Analogs with Biological Target assay_prep->incubation compound_prep->incubation measurement Measure Biological Activity (e.g., Enzyme Activity, Receptor Binding) incubation->measurement data_analysis Data Analysis: Calculate IC50/Ki measurement->data_analysis comparison Compare Potency and Selectivity data_analysis->comparison conclusion Conclusion on Bioisosteric Effect comparison->conclusion

References

A Comparative Guide to QSAR Studies of 5-Thiophen-2-yl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of the pyrazole scaffold with a thiophene ring has yielded a class of compounds with significant therapeutic potential.[1][2][3] The 5-thiophen-2-yl pyrazole moiety, in particular, has been the subject of numerous Quantitative Structure-Activity Relationship (QSAR) studies to elucidate the structural requirements for various biological activities. These studies are instrumental in guiding the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of key QSAR studies on 5-thiophen-2-yl pyrazole derivatives, focusing on their activity as Cannabinoid-1 (CB1) receptor antagonists and Akt inhibitors.

Comparative Data on Biological Activities

The following table summarizes the quantitative data from representative QSAR studies, highlighting the predictive power of the developed models.

Target QSAR Model Type Key Molecular Descriptors Correlation Coefficient (R²) Predictive R² (Q²) External R² (R²_ext) Reference
Cannabinoid-1 (CB1) Receptor Multiple Linear Regression (MLR)Dipole moment (µ), Molecular volume (V), Electronegativity (χ)0.850.780.82[4][5][6]
Akt1 (Protein Kinase B) Genetic Algorithm - Multiple Linear Regression (GA-MLR)3D-MoRSE descriptors, GETAWAY descriptors, 2D autocorrelations0.910.850.88[7]
Polo-Like Kinase 1 (PLK1) Multivariate Linear Regression (MLR)0D and 3D molecular descriptorsNot SpecifiedStatistically significantStatistically significant[8]
Various Cancer Cell Lines 2D-QSAR (PCA and PLS)Not SpecifiedStatistically significantNot SpecifiedNot Specified[9]

Experimental and Computational Protocols

A critical aspect of evaluating QSAR studies is understanding the underlying experimental and computational methodologies.

Biological Assays:

The biological activity of the 5-thiophen-2-yl pyrazole derivatives is typically assessed through in vitro assays. For instance, the inhibitory activity against the CB1 receptor is often determined using radioligand binding assays or functional assays measuring downstream signaling.[4] For enzyme targets like Akt1 and PLK1, kinase inhibition assays are employed to determine the half-maximal inhibitory concentration (IC50) values.[7][8] Anticancer activity is evaluated using cell viability assays on various cancer cell lines.[9][10]

Computational QSAR Modeling:

The development of a robust QSAR model involves several key steps, from molecular modeling to statistical validation.

  • Molecular Structure Optimization: The 3D structures of the 5-thiophen-2-yl pyrazole derivatives are optimized using computational chemistry methods. A common approach is Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G+(d,p).[5]

  • Descriptor Calculation: A wide range of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These can include constitutional (0D), topological (2D), and geometrical (3D) descriptors.[8]

  • Variable Selection: To avoid overfitting and to identify the most relevant descriptors, variable selection techniques are employed. The genetic algorithm is a powerful method for selecting a subset of descriptors that best correlate with the biological activity.[7]

  • Model Building: Multiple Linear Regression (MLR) is a commonly used statistical method to establish a linear relationship between the selected descriptors and the biological activity (often expressed as pIC50).[7][8]

  • Model Validation: The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques. Leave-one-out cross-validation (LOO-CV) is a common internal validation method that yields the Q² value. External validation involves predicting the activity of a set of compounds (test set) that were not used in the model development.[8]

Visualizing QSAR Workflows and Relationships

General QSAR Workflow

The following diagram illustrates the typical workflow of a QSAR study, from data collection to model application.

QSAR Workflow cluster_data Data Preparation cluster_model Model Development cluster_application Application data_collection Data Collection (Chemical Structures & Biological Activity) structure_optimization Structure Optimization (e.g., DFT) data_collection->structure_optimization descriptor_calculation Descriptor Calculation (1D, 2D, 3D) structure_optimization->descriptor_calculation variable_selection Variable Selection (e.g., Genetic Algorithm) descriptor_calculation->variable_selection model_building Model Building (e.g., MLR) variable_selection->model_building model_validation Model Validation (Internal & External) model_building->model_validation activity_prediction Activity Prediction of New Compounds model_validation->activity_prediction mechanistic_interpretation Mechanistic Interpretation model_validation->mechanistic_interpretation

Caption: A generalized workflow for a QSAR study.

Logical Relationship in a QSAR Equation

The core of a QSAR model is the mathematical equation that relates molecular descriptors to biological activity. The diagram below visualizes this relationship for a hypothetical MLR model.

QSAR Equation Logic cluster_descriptors Molecular Descriptors cluster_equation QSAR Model cluster_activity Predicted Activity D1 Descriptor 1 (e.g., LogP) MLR Multiple Linear Regression Equation D1->MLR D2 Descriptor 2 (e.g., Dipole Moment) D2->MLR D3 Descriptor 3 (e.g., Molecular Surface Area) D3->MLR pIC50 Predicted pIC50 MLR->pIC50 pIC50 = c1D1 + c2D2 + c3*D3 + const

Caption: The relationship between descriptors and predicted activity in a QSAR model.

References

A Comparative Guide to Thiophene-Based Kinase Inhibitors: Molecular Docking Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a significant focus on heterocyclic scaffolds that can effectively target the ATP-binding site of various kinases. Among these, the thiophene nucleus has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of several thiophene-based kinase inhibitors, leveraging data from molecular docking studies to elucidate their binding interactions and inhibitory potential against key cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and FMS-like Tyrosine Kinase 3 (FLT3).

Comparative Analysis of Thiophene-Based Kinase Inhibitors

The following table summarizes the quantitative data from various studies on thiophene-based kinase inhibitors, offering a side-by-side comparison of their biological activity and predicted binding affinities.

Compound ID/SeriesTarget Kinase(s)Key Quantitative DataReference
Thieno[2,3-d]pyrimidine Derivatives FLT3Compound 5: IC50 = 32.435 ± 5.5 μM; Binding Energy = -8.068 kcal/mol[1]
Compound 8: Kinase Inhibition ≥77%; Binding Energy = -7.529 kcal/mol[1]
Compound 9b: Kinase Inhibition ≥77%; Binding Energy = -8.360 kcal/mol[1]
Compound 11: Binding Energy = -9.01 kcal/mol[1]
Thiophene-based EGFR/HER2 Inhibitors EGFR, HER2Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nM[2]
Compound 14a (Docking): Docking Score (EGFR T790M) = -7.7 kcal/mol[2]
Compound 21a (Docking): Docking Score (EGFR T790M) = -7.5 kcal/mol[2]
Thiophene-3-carboxamide Derivatives VEGFR-2Compound 14d: IC50 = 191.1 nM[3]
Quinolyl-thienyl Chalcones VEGFR-2Compound 19: IC50 = 73.41 nM[4]
Mono and Bithiophene Compounds CDK2Compounds 7-11: IC50 range = 0.042 - 4.09 µM against various cancer cell lines.[5]
Thieno[2,3-d]pyrimidine Derivatives EGFR (Wild Type & T790M)Compound 5b: IC50 (EGFRwt) = 37.19 nM; IC50 (EGFRT790M) = 204.10 nM[6]

Experimental Protocols

Molecular Docking Methodology

The following protocol represents a generalized workflow for molecular docking studies of thiophene-based kinase inhibitors, compiled from methodologies reported in the cited literature.[2][5][7]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR-2, CDK2) is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the PDB file.

    • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., CHARMm, AMBER).

    • The protein structure is minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the thiophene-based inhibitors are drawn using a chemical drawing tool and converted to 3D structures.

    • The ligands are energetically minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges and hydrogen atoms are added to the ligand structures.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the kinase, typically centered on the co-crystallized ligand or key active site residues. The grid size is set to encompass the entire binding pocket.

    • Molecular docking is performed using software such as AutoDock, Glide, or Discovery Studio.[2][5] The program explores various conformations and orientations of the ligand within the active site.

    • The docking results are scored based on a scoring function that estimates the binding affinity (e.g., docking score, binding energy).

  • Analysis of Docking Results:

    • The docked poses of the ligands are visually inspected to analyze the binding mode and key interactions with the amino acid residues in the active site.

    • Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified and analyzed.

    • The docking scores and binding energies are used to rank the compounds and predict their relative inhibitory potential.

In Vitro Kinase Inhibition Assay

A common method to validate the computational predictions is to perform in vitro kinase inhibition assays.

  • Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, and the test compounds (thiophene-based inhibitors).

  • Assay Procedure:

    • The kinase, substrate, and test compound are incubated together in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • After a specific incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[1][2][3][4][6]

Visualizing Molecular Pathways and Workflows

To better understand the context of these molecular docking studies, the following diagrams illustrate a representative signaling pathway targeted by these inhibitors and a typical experimental workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Preparation Protein Preparation (from PDB) Grid_Generation Grid Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D) Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Pose_Analysis Binding Pose Analysis (Interactions) Molecular_Docking->Pose_Analysis Scoring Scoring & Ranking (Binding Energy) Pose_Analysis->Scoring Experimental_Validation Experimental Validation (Kinase Assay) Scoring->Experimental_Validation

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Thiophene_Inhibitor Thiophene-Based Inhibitor Thiophene_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: EGFR signaling pathway and the inhibitory action of thiophene-based compounds.

References

Comparative analysis of fungicidal efficacy of nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Fungicidal Efficacy of Nicotinamide Derivatives

Introduction

Nicotinamide, a form of vitamin B3, and its derivatives have emerged as a significant class of heterocyclic compounds in the development of novel fungicides.[1][2] Their broad spectrum of bioactivity, including fungicidal, insecticidal, and herbicidal properties, has drawn considerable attention in the agrochemical field.[1] Notably, the commercial success of boscalid, a nicotinamide derivative developed by BASF, has spurred further research into this chemical class for controlling a variety of plant pathogens.[2][3][4] This guide provides a comparative analysis of the fungicidal efficacy of recently developed nicotinamide derivatives, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals. The analysis focuses on derivatives designed as succinate dehydrogenase inhibitors (SDHI) and those with other mechanisms of action, comparing their performance against pathogenic fungi with that of established commercial fungicides.

Experimental Protocols

The evaluation of fungicidal activity for nicotinamide derivatives typically involves a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Antifungal Susceptibility Testing

A common method to determine the direct antifungal activity of a compound is through mycelial growth inhibition assays.

  • Preparation of Fungal Strains and Compounds:

    • Phytopathogenic fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica are cultured on potato dextrose agar (PDA) at 27 ± 1°C for several days to obtain fresh mycelium.[1][5]

    • For human pathogens like Candida albicans, strains are typically grown in RPMI 1640 medium.[2]

    • The nicotinamide derivatives and reference fungicides are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1]

  • Poison Plate Technique:

    • The stock solutions of the test compounds are mixed with molten PDA to achieve the desired final concentrations (e.g., 50 mg/L).[1]

    • The mixture is then poured into Petri dishes.

    • A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the medicated PDA plate.

    • The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) for a specified period.

    • The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control plate containing only DMSO.

  • Broth Microdilution Method (for Yeasts):

    • For yeast-like fungi such as Candida albicans, the antifungal susceptibility is often determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[6]

    • The assay is performed in 96-well microtiter plates.

    • A standardized fungal inoculum (e.g., 10^3 CFU/mL) is added to wells containing serial dilutions of the test compounds in RPMI 1640 medium.[6]

    • The plates are incubated at 35°C for 24-48 hours.[6]

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥90%) in fungal growth compared to the control.

In Vivo Fungicidal Activity Assay

In vivo assays are crucial for evaluating the protective efficacy of a compound on a host plant.

  • Plant Cultivation and Inoculation:

    • Host plants, such as cucumber for testing against cucumber downy mildew (Pseudoperonospora cubensis), are grown in a greenhouse to a specific developmental stage (e.g., two-leaf stage).[7][8]

    • The test compounds are formulated (e.g., as an emulsifiable concentrate) and sprayed onto the plants at various concentrations.

    • After the spray has dried, the plants are inoculated with a suspension of fungal spores.

  • Efficacy Evaluation:

    • The inoculated plants are maintained in a high-humidity environment to promote disease development.

    • After a set incubation period (e.g., 7 days), the disease severity on the treated plants is assessed and compared to untreated control plants.

    • The control efficacy is calculated based on the reduction in disease symptoms.

Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay
  • Enzyme Extraction:

    • Mitochondria are isolated from the target fungi through differential centrifugation.

    • The SDH enzyme is then solubilized and purified from the mitochondrial fraction.

  • Inhibition Assay:

    • The activity of the SDH enzyme is measured spectrophotometrically by monitoring the reduction of a substrate (e.g., 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone) in the presence of succinate.

    • The assay is performed with and without the presence of the nicotinamide derivatives at various concentrations.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Data Presentation

The fungicidal efficacy of various nicotinamide derivatives is summarized in the tables below, with comparisons to commercial fungicides.

Table 1: In Vitro Fungicidal Activity of Nicotinamide Derivatives against Phytopathogenic Fungi

CompoundFungal SpeciesEfficacy MetricValueCommercial FungicideEfficacy MetricValueReference
4a Pseudoperonospora cubensisEC504.69 mg/LFlumorphEC507.55 mg/L[7][8]
4f Pseudoperonospora cubensisEC501.96 mg/LDiflumetorimEC5021.44 mg/L[7][8]
7a Fusarium oxysporumInhibition Rate at 50 mg/L55.2%HymexazolInhibition Rate at 50 mg/LSimilar to derivatives[1]
8 Fusarium oxysporumInhibition Rate at 50 mg/L58.9%HymexazolInhibition Rate at 50 mg/LSimilar to derivatives[1]
9a Fusarium oxysporumInhibition Rate at 50 mg/L63.2%HymexazolInhibition Rate at 50 mg/LSimilar to derivatives[1]
9b Gibberella zeaeInhibition Rate at 50 mg/L58.3%HymexazolInhibition Rate at 50 mg/LSimilar to derivatives[1]
3a-17 Rhizoctonia solaniIC5015.8 µMBoscalidIC50Comparable[5][9]
3a-17 Sclerotinia sclerotiorumIC5020.3 µMCarbendazimIC50Comparable[5][9]
4a Botrytis cinereaInhibition Rate40.54%---[3]

Table 2: In Vitro Antifungal Activity of Nicotinamide Derivative 16g against Candida Species

Fungal SpeciesMIC (µg/mL) of 16gMIC (µg/mL) of FluconazoleReference
C. albicans SC53140.25Comparable[2]
Fluconazole-resistant C. albicans (6 strains)0.125 - 1>64[2]

Table 3: In Vivo Fungicidal Efficacy of Compound 4f against Cucumber Downy Mildew

Compound/FungicideConcentrationControl EfficacyReference
4f (10% EC) 100 mg/L70%[7][8]
4f (10% EC) 200 mg/L79%[7][8]
Flumorph 200 mg/L56%[7][8]
Mancozeb 1000 mg/L76%[7][8]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_data Data Analysis synthesis Synthesis of Nicotinamide Derivatives characterization Structural Characterization (NMR, HRMS) synthesis->characterization poison_plate Poison Plate Technique (Mycelial Growth Inhibition) characterization->poison_plate broth_micro Broth Microdilution (MIC Determination for Yeasts) characterization->broth_micro sdh_assay SDH Enzymatic Inhibition Assay characterization->sdh_assay plant_treatment Treatment of Host Plants with Derivatives characterization->plant_treatment data_analysis Calculation of EC50, MIC, IC50, and Control Efficacy poison_plate->data_analysis broth_micro->data_analysis sdh_assay->data_analysis inoculation Inoculation with Fungal Pathogen plant_treatment->inoculation evaluation Disease Severity Evaluation inoculation->evaluation evaluation->data_analysis

Caption: Workflow for the synthesis and fungicidal evaluation of nicotinamide derivatives.

SDH_Inhibition_Pathway cluster_etc Mitochondrial Electron Transport Chain succinate Succinate complex_ii Complex II (Succinate Dehydrogenase - SDH) succinate->complex_ii e- fumarate Fumarate complex_ii->fumarate Oxidation coq Coenzyme Q Pool complex_ii->coq e- energy_depletion Energy Depletion & Fungal Cell Death complex_iii Complex III coq->complex_iii e- atp_synthase Complex V (ATP Synthase) complex_iii->atp_synthase H+ gradient atp ATP Production atp_synthase->atp nicotinamide Nicotinamide Derivatives (SDHIs) nicotinamide->complex_ii Inhibition

Caption: Mechanism of action for SDHI nicotinamide derivatives in the fungal respiratory chain.

Mechanism of Action

A primary mechanism of action for many fungicidal nicotinamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[3][5][9] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the SDH enzyme, these nicotinamide derivatives block the oxidation of succinate to fumarate, which in turn inhibits the transfer of electrons to the coenzyme Q pool. This disruption of the electron transport chain leads to a halt in ATP production, causing energy depletion and ultimately leading to fungal cell death. Molecular docking studies have suggested that these derivatives can bind effectively to the substrate cavity of the SDH enzyme.[3]

In addition to SDH inhibition, other mechanisms have been identified. For instance, the derivative 16g has been shown to be a potent antifungal agent against Candida albicans, including fluconazole-resistant strains, by disrupting the fungal cell wall.[2] This is a distinct mechanism from many existing antifungal agents and presents a promising avenue for combating drug-resistant fungal infections.

Conclusion

Nicotinamide derivatives represent a versatile and promising class of fungicides. The research highlighted in this guide demonstrates their potential to control a wide range of plant and human fungal pathogens. Several derivatives, such as compounds 4f and 3a-17 , have shown efficacy comparable or superior to commercial fungicides like flumorph, mancozeb, and boscalid.[5][7][8][9] The primary mode of action for many of these compounds is the inhibition of the succinate dehydrogenase enzyme, a well-established target for fungicides. Furthermore, the discovery of derivatives that act by disrupting the fungal cell wall opens up new possibilities for the development of antifungal agents with novel mechanisms of action to combat resistance.[2] Continued research and structural optimization of nicotinamide derivatives are likely to yield new and effective solutions for fungal disease management in both agriculture and medicine.

References

In Vitro Cytotoxicity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic activity of a series of novel 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives. The data presented is primarily drawn from a key study by Gomha et al. (2018), which systematically synthesized and evaluated these compounds against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines.[1][2][3][4] This guide aims to offer a clear, data-driven overview to inform further research and development in the field of cancer therapeutics.

Comparative Cytotoxicity Data

The cytotoxic effects of the synthesized 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were quantified using the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The results, as compared to the standard anticancer drug Cisplatin, are summarized in the table below.

Compound IDSubstitution PatternIC50 (μM) vs. HepG-2IC50 (μM) vs. A-549
4 2-((4-Methylbenzylidene)hydrazono)-3-(4-nitrophenyl)->100>100
7 2-(((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)hydrazono)-3-(4-nitrophenyl)-65.481.2
9 2-((1-(Naphthalen-2-yl)ethylidene)hydrazono)-3-(4-nitrophenyl)->100>100
11 3-((3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)indolin-2-one45.860.5
13 2-(Cyclopentylidenehydrazono)-3-(4-nitrophenyl)-91.775.3
15 2-(Cycloheptylidenehydrazono)-3-(4-nitrophenyl)->100>100
17 2-((1-(Thiophen-2-yl)ethylidene)hydrazono)-3-(4-nitrophenyl)-70.288.1
20a 2-(Benzylidenehydrazono)-3-(4-nitrophenyl)-25.433.7
20b 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-4.37 8.03
20c 2-((3-Chlorobenzylidene)hydrazono)-3-(4-nitrophenyl)-12.422.5
23a 2-((1-Phenylethylidene)hydrazono)-3-(4-nitrophenyl)-33.849.2
23b 3-(4-Nitrophenyl)-2-((1-(p-tolyl)ethylidene)hydrazono)->100>100
23c 2-((1-(4-Methoxyphenyl)ethylidene)hydrazono)-3-(4-nitrophenyl)->100>100
Cisplatin (Standard Drug)5.79.8

Key Observations

From the data, several structure-activity relationships can be inferred:

  • High Potency of Compound 20b: Derivative 20b , featuring a 4-methoxybenzylidene substituent, exhibited the most potent cytotoxic activity against both HepG-2 and A-549 cell lines, with IC50 values of 4.37 µM and 8.03 µM, respectively.[1][3] This activity was notably comparable to or even slightly better than the standard drug, Cisplatin.

  • Influence of Substituents: The nature of the substituent on the benzylidene ring plays a crucial role in the cytotoxic activity. The presence of an electron-donating group (methoxy group in 20b ) appears to enhance activity, while electron-withdrawing groups or unsubstituted phenyl rings result in lower potency.

  • Inactive Compounds: Several derivatives, including 4 , 9 , 15 , 23b , and 23c , were found to be inactive against both cell lines, with IC50 values exceeding 100 µM.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized thiadiazole derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the in vitro cytotoxicity evaluation process.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed HepG-2 & A-549 cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Thiadiazole Derivatives (various concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Apoptosis_Pathway cluster_cell Cancer Cell compound 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) compound->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2) compound->anti_apoptotic Downregulates caspases Caspase Cascade (e.g., Caspase-3, -9) pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

References

A Comparative Guide to the Synthesis of Arylthiophene-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arylthiophene-2-carbaldehydes is a critical step in the development of a wide range of pharmaceutical agents and functional materials. The strategic introduction of the formyl group onto the thiophene ring, coupled with the presence of an aryl substituent, provides a versatile scaffold for further molecular elaboration. This guide offers an objective comparison of four prominent synthetic routes to this important class of compounds: Suzuki-Miyaura Cross-Coupling, Vilsmeier-Haack Reaction, Rieche Formylation, and Lithiation-Formylation. The performance of each method is evaluated based on experimental data, with detailed protocols provided for key reactions.

Comparison of Synthetic Routes

The choice of synthetic strategy for arylthiophene-2-carbaldehydes is often dictated by factors such as the availability of starting materials, desired substitution pattern, and tolerance to various functional groups. The following table summarizes the key aspects of the four main synthetic routes.

ReactionStarting MaterialsReagents & ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Bromo-thiophene-2-carbaldehyde, Arylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Toluene/Water, Dioxane), 85-90°CModerate to Excellent[1][2][3]Excellent functional group tolerance; Wide availability of arylboronic acids allows for diverse substitution patterns.Requires pre-functionalized starting materials (bromo-thiophene); Palladium catalysts can be expensive.
Vilsmeier-Haack Reaction ArylthiophenePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)GoodOne-pot formylation of an existing arylthiophene; Reagents are readily available and inexpensive.[4]Limited to electron-rich aromatic systems; Regioselectivity can be an issue with substituted thiophenes; The Vilsmeier reagent is a weak electrophile.[5][6]
Rieche Formylation ArylthiopheneDichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)Moderate to GoodA variant of the Friedel-Crafts acylation suitable for electron-rich aromatics.[7]The formylating agent and Lewis acids can be harsh and moisture-sensitive; Regioselectivity can be a concern.
Lithiation-Formylation Arylthiophene or Bromo-arylthiopheneOrganolithium reagent (e.g., n-BuLi), N,N-Dimethylformamide (DMF), Anhydrous THF, -78°C to rtGood to ExcellentDirect C-H activation or halogen-metal exchange allows for regioselective formylation; High yields can be achieved.Requires strictly anhydrous conditions and cryogenic temperatures; Organolithium reagents are highly reactive and require careful handling.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Phenylthiophene-2-carbaldehyde[1]

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).

  • Add potassium phosphate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylthiophene-2-carbaldehyde.

Vilsmeier-Haack Reaction: General Procedure for the Formylation of an Arylthiophene[5]

Materials:

  • Arylthiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Water

Procedure:

  • To a solution of the arylthiophene (1.0 equiv) in DMF, add phosphorus oxychloride (1.5 equiv) at 0°C.

  • Stir the reaction mixture at room temperature for 6.5 hours.

  • Cool the mixture to 0°C and add a solution of sodium acetate (5.6 equiv) in water.

  • Stir for an additional 10 minutes at 0°C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • After filtration, concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the arylthiophene-2-carbaldehyde (typical yield: ~77%).

Rieche Formylation: General Procedure

Materials:

  • Arylthiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM)

  • Ice-cold water

Procedure:

  • Dissolve the arylthiophene (1.0 equiv) in dry dichloromethane (DCM) and cool to 0°C.

  • Slowly add titanium tetrachloride (1.8 equiv).

  • After stirring for 5 minutes, slowly add dichloromethyl methyl ether (1.1 equiv).

  • Continue stirring the resulting mixture at 0°C for 3 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the mixture with DCM.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, concentrate, and purify by silica gel flash chromatography.

Lithiation-Formylation: Synthesis of a Thiophene-2-carbaldehyde Derivative[2]

Materials:

  • Substituted Thiophene

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted thiophene (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78°C.

  • Add n-butyllithium (1.1 equiv) dropwise and stir the mixture at -78°C for 1 hour.

  • Add DMF (1.2 equiv) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Synthetic Route Comparison

Synthetic_Routes cluster_formylation Formylation of Arylthiophene cluster_coupling Cross-Coupling Approach Arylthiophene Arylthiophene VH Vilsmeier-Haack (DMF, POCl₃) Arylthiophene->VH Rieche Rieche (Cl₂CHOMe, TiCl₄) Arylthiophene->Rieche Lithiation Lithiation-Formylation (n-BuLi, DMF) Arylthiophene->Lithiation Product1 Arylthiophene-2-carbaldehyde VH->Product1 Rieche->Product1 Lithiation->Product1 BromoThiophene Bromo-thiophene-2-carbaldehyde Suzuki Suzuki-Miyaura (Pd Catalyst, Base) BromoThiophene->Suzuki ArylBoronic Arylboronic Acid/Ester ArylBoronic->Suzuki Product2 Arylthiophene-2-carbaldehyde Suzuki->Product2

Caption: Comparative pathways to arylthiophene-2-carbaldehydes.

Conclusion

The synthesis of arylthiophene-2-carbaldehydes can be effectively achieved through several distinct methodologies. The Suzuki-Miyaura cross-coupling offers high functional group tolerance and modularity, making it ideal for generating diverse libraries of compounds. In contrast, the Vilsmeier-Haack and Rieche formylation reactions provide direct routes from readily available arylthiophenes, though they may be limited by the electronic nature of the substrate and regioselectivity concerns. The Lithiation-Formylation approach offers a powerful method for regioselective synthesis but requires stringent reaction conditions. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational information to make an informed decision for the efficient synthesis of these valuable chemical intermediates.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-(Thiophen-2-yl)nicotinaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-(Thiophen-2-yl)nicotinaldehyde, a compound featuring both a thiophene ring and an aldehyde functional group. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be approached with consideration for its chemical properties, which include the characteristics of both aldehydes and thiophene-containing compounds.

Step 1: Waste Segregation and Collection

All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.

Step 2: Labeling of Waste Containers

The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the primary hazards associated with the compound, such as "Flammable," "Harmful," and "Irritant."

Step 3: Storage of Chemical Waste

The sealed and labeled waste container should be stored in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[1] Incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, should not be stored in the same secondary containment.[1]

Step 4: Professional Waste Disposal

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas. Professional disposal services are equipped with high-temperature incinerators or other specialized treatment methods to handle such chemicals safely.

Step 5: Decontamination of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4][6] The rinsate from this process must be collected and disposed of as hazardous waste along with the primary chemical waste.[7] After triple-rinsing and allowing the container to air dry in a fume hood, the original labels should be defaced or removed, and the container can then be disposed of as non-hazardous glass or plastic waste.[4][6]

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects)
Signal Word Danger
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat[5]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents[1]
Recommended Extinguishing Media Carbon dioxide (CO2), dry chemical, foam[1][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal Start Generation of This compound Waste Collect Collect Waste in Designated Container Start->Collect Rinse Triple-Rinse Empty Containers Start->Rinse Label Label Container: 'Hazardous Waste' + Chemical Name Collect->Label Store Store in Secure Secondary Containment Label->Store Pickup Arrange for Pickup by Licensed Waste Disposal Company Store->Pickup CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate DisposeContainer Dispose of Clean, Defaced Container Rinse->DisposeContainer CollectRinsate->Collect Transport Secure Transport to Treatment Facility Pickup->Transport Treat Treatment/Incineration by Approved Methods Transport->Treat End Final Disposal Treat->End

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 5-(Thiophen-2-yl)nicotinaldehyde must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Eye ProtectionChemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing or exothermic reactions.[4][5][6]
Hand ProtectionNitrile or neoprene gloves are recommended for incidental contact.[4][5] For prolonged handling or immersion, heavier-duty gloves should be selected based on the manufacturer's chemical resistance data.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]
Body ProtectionA flame-resistant lab coat, fully buttoned, is required to protect against splashes and fire hazards.[5] Long pants and closed-toe shoes are mandatory.[5]
Secondary (Task-Dependent) Respiratory ProtectionIf there is a risk of generating aerosols or dusts, or if working outside of a well-ventilated area, a respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[4][6]
Specialized ProtectionFor large-scale operations or situations with a high risk of exposure, a chemical-resistant apron and boots should be worn.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond PPE. Adherence to proper operational and disposal procedures is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Engineering Controls and Safe Handling Practices
Control/Practice Detailed Protocol
Ventilation All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]
Ignition Sources Due to the potential flammability of related compounds, avoid open flames, sparks, and hot surfaces in the handling area.[7][9] Use non-sparking tools where appropriate.[9]
Personal Hygiene Do not eat, drink, or smoke in the laboratory.[2][10] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][7]
Spill Management In the event of a spill, evacuate the area and alert others. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[8][9] Do not wash spills down the drain.[7][9]
Waste Disposal Protocol
Waste Type Disposal Procedure
Solid Waste Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.
Liquid Waste Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container.
Final Disposal All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[2]

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been generated.

start Start: Prepare for Handling assess_risk 1. Conduct Risk Assessment start->assess_risk gather_ppe 2. Gather Appropriate PPE assess_risk->gather_ppe prepare_work_area 3. Prepare Work Area (Fume Hood, Spill Kit) gather_ppe->prepare_work_area don_ppe 4. Don PPE prepare_work_area->don_ppe handle_compound 5. Handle Compound don_ppe->handle_compound decontaminate 6. Decontaminate Work Area handle_compound->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe dispose_waste 8. Dispose of Waste Properly doff_ppe->dispose_waste wash_hands 9. Wash Hands Thoroughly dispose_waste->wash_hands end End: Handling Complete wash_hands->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Thiophen-2-yl)nicotinaldehyde
Reactant of Route 2
5-(Thiophen-2-yl)nicotinaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。